Product packaging for 4-(1-Hydroxyethyl)benzamide(Cat. No.:CAS No. 1175301-23-1)

4-(1-Hydroxyethyl)benzamide

Cat. No.: B1358779
CAS No.: 1175301-23-1
M. Wt: 165.19 g/mol
InChI Key: NIJXHOAJAOIJJZ-UHFFFAOYSA-N
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Description

4-(1-Hydroxyethyl)benzamide is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B1358779 4-(1-Hydroxyethyl)benzamide CAS No. 1175301-23-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-6,11H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJXHOAJAOIJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(1-Hydroxyethyl)benzamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(1-Hydroxyethyl)benzamide: Chemical Properties, Structure, and Synthetic Considerations

Authored by a Senior Application Scientist

Foreword: In the landscape of modern medicinal chemistry and materials science, the precise understanding of molecular entities is paramount. This compound is a compound of growing interest, serving as a versatile building block and a key structural motif in various research and development endeavors. This guide provides a comprehensive technical overview of its chemical properties, structural characteristics, and synthetic pathways, tailored for researchers, scientists, and drug development professionals. Our objective is to furnish a document that is not merely a compilation of data, but a practical and insightful resource grounded in established scientific principles.

Core Molecular Identity and Physicochemical Profile

This compound is a substituted aromatic compound featuring both a primary amide and a secondary alcohol functional group. This unique combination of functionalities imparts specific chemical characteristics that are crucial for its application in further chemical synthesis.

Chemical Identifiers

A consistent and accurate identification of a chemical substance is the foundation of reproducible research. The primary identifiers for this compound are provided below.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 1175301-23-1ChemSrc[2], BLD Pharm[3]
Molecular Formula C₉H₁₁NO₂PubChem[1]
Canonical SMILES CC(C1=CC=C(C=C1)C(=O)N)OPubChem[1]
InChI Key NIJXHOAJAOIJJZ-UHFFFAOYSA-NPubChem[1]
Physicochemical Properties

The physicochemical properties of a molecule dictate its behavior in both chemical and biological systems. These parameters are essential for designing synthetic routes, purification strategies, and for predicting its pharmacokinetic profile in drug discovery contexts.

PropertyValueUnitSource
Molecular Weight 165.19 g/mol PubChem[1]
Appearance White to off-white solid-ChemicalBook[4]
Boiling Point 346.0 ± 25.0°CChemSrc[2]
Polar Surface Area 63.32ŲChemSrc[2]
LogP 1.53910-ChemSrc[2]
Storage Sealed in dry, room temperature-ChemicalBook[4]

Structural Elucidation and Spectroscopic Signature

The three-dimensional arrangement of atoms and the electronic distribution within this compound are fundamental to its reactivity and interactions with other molecules.

Molecular Structure

The structure comprises a central benzene ring, para-substituted with a primary amide group (-CONH₂) and a 1-hydroxyethyl group (-CH(OH)CH₃). The presence of a chiral center at the carbon atom of the hydroxyethyl group means that this compound can exist as a racemic mixture of (R)- and (S)-enantiomers.

Caption: 2D chemical structure of this compound.

Predicted Spectroscopic Data

While experimental spectra are the gold standard, computational predictions provide valuable insights for structural confirmation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the range of 7.5-8.0 ppm), the methine proton of the hydroxyethyl group (a quartet around 4.9 ppm), the methyl protons (a doublet around 1.5 ppm), the hydroxyl proton (a broad singlet), and the amide protons (two broad singlets).

  • ¹³C NMR Spectroscopy: The carbon NMR would reveal signals for the two non-equivalent aromatic carbons attached to the substituents, the four aromatic CH carbons, the carbonyl carbon of the amide (around 170 ppm), the methine carbon, and the methyl carbon.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3300 cm⁻¹), N-H stretches for the primary amide (two bands around 3350 and 3180 cm⁻¹), a strong C=O stretch (around 1660 cm⁻¹), and C-H stretches for the aromatic and aliphatic portions.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its practical application.

Retrosynthetic Analysis and Proposed Synthetic Route

A common approach to synthesizing this molecule involves the reduction of a corresponding ketone precursor.

G Target This compound Precursor 4-Acetylbenzamide Precursor->Target Reduction Reagent Sodium Borohydride (NaBH4) Methanol Reagent->Target

References

4-(1-Hydroxyethyl)benzamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(1-Hydroxyethyl)benzamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and a discussion of its potential applications in research and development.

Core Compound Identification

  • Compound Name: this compound

  • CAS Number: 1175301-23-1[1][2][3][4]

  • Molecular Formula: C₉H₁₁NO₂[1]

  • Molecular Weight: 165.19 g/mol [1][3]

Table 1: Physicochemical Properties
PropertyValueSource
Appearance White to off-white solid--INVALID-LINK--[3]
Boiling Point 346.0±25.0 °C (Predicted)--INVALID-LINK--[2]
LogP 1.53910--INVALID-LINK--[2]
Storage Sealed in dry, Room Temperature--INVALID-LINK--[3]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the reduction of the corresponding ketone, 4-acetylbenzamide. This method is a standard and reliable approach for converting a carbonyl group to a secondary alcohol without affecting the amide functionality.

Diagram 1: Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction and Quenching cluster_2 Work-up and Purification A 4-Acetylbenzamide D Dissolve at 0°C A->D B Methanol (Solvent) B->D C Sodium Borohydride (Reducing Agent) C->D Add portion-wise E Stir at Room Temperature (Monitor by TLC) D->E F Quench with Acetone E->F G Concentrate in vacuo F->G H Partition between Ethyl Acetate and Water G->H I Dry Organic Layer (Na₂SO₄) H->I J Purify by Column Chromatography I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 4-Acetylbenzamide

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 4-Acetylbenzamide

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-acetylbenzamide (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 equivalents) to the cooled solution in small portions. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC, using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot indicate the reaction is proceeding.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and quench any excess sodium borohydride by the slow addition of acetone.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Potential Applications and Research Directions

While specific biological activities for this compound are not extensively documented, the benzamide scaffold is a well-established pharmacophore in drug discovery.

  • Enzyme Inhibition: Many benzamide derivatives are known to be potent enzyme inhibitors. For example, hydroxyethylamine (HEA) containing compounds have been designed as BACE-1 inhibitors for potential Alzheimer's disease therapy[5]. The hydroxyethyl group in this compound could potentially interact with the active sites of various enzymes.

  • Agrochemicals: Substituted benzamides have been developed as fungicides and insecticides[6][7][8][9]. Further investigation into the biological activity of this compound in these areas could be a fruitful avenue of research.

  • Metabolite Studies: This compound could be a metabolite of a larger drug molecule containing a 4-acetylbenzamide moiety. Its synthesis and characterization are therefore valuable for pharmacokinetic and drug metabolism studies.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(1-Hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 4-(1-Hydroxyethyl)benzamide, a valuable chemical intermediate. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This document is intended to serve as a practical resource for researchers, aiding in structural verification, purity assessment, and the overall understanding of this compound's chemical properties. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to ensure scientific rigor and trustworthiness in experimental outcomes.

Introduction: The Significance of Spectroscopic Analysis

This compound (C₉H₁₁NO₂) is a substituted aromatic compound with a molecular weight of 165.19 g/mol . Its structure, featuring a benzamide core with a 1-hydroxyethyl substituent at the para position, makes it a subject of interest in medicinal chemistry and organic synthesis. Accurate structural elucidation and confirmation are paramount in any chemical research or drug development pipeline. Spectroscopic techniques like NMR and Mass Spectrometry are indispensable tools for achieving this, providing unambiguous data on the molecular structure and connectivity.

This guide will walk through the expected ¹H NMR, ¹³C NMR, and Mass Spec data for this compound, explaining the rationale behind the spectral features.

Molecular Structure and Analytical Workflow

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The diagram below illustrates the structure of this compound with a numbering system that will be used for NMR assignments.

Figure 1: Chemical structure of this compound with atom numbering.

The general workflow for spectroscopic analysis is a systematic process ensuring comprehensive data acquisition and interpretation.

cluster_0 Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution in Deuterated Solvent) NMR NMR Spectroscopy (¹H, ¹³C, 2D experiments) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS Data_Processing Data Processing and Analysis NMR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation & Verification Data_Processing->Structure_Elucidation Reporting Reporting and Documentation Structure_Elucidation->Reporting

Figure 2: General workflow for the spectroscopic characterization of a chemical compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring protons in a molecule. The chemical shift of a proton is influenced by its local electronic environment.

For this compound, the para-substitution on the benzene ring simplifies the aromatic region of the spectrum into a characteristic AA'BB' system, which often appears as two distinct doublets. The electron-withdrawing nature of the benzamide group and the electron-donating nature of the hydroxyethyl group will influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-2, H-6 (Aromatic)7.7 - 7.9Doublet2H~8.0
H-3, H-5 (Aromatic)7.4 - 7.6Doublet2H~8.0
H-8 (Methine)4.8 - 5.0Quartet1H~6.5
H-9 (Methyl)1.4 - 1.6Doublet3H~6.5
-OH (Hydroxyl)Variable (Broad)Singlet1HN/A
-CONH₂ (Amide)Variable (Broad)Two Singlets2HN/A

Interpretation of ¹H NMR Data:

  • Aromatic Protons (H-2, H-6, H-3, H-5): The protons ortho to the electron-withdrawing amide group (H-2, H-6) are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the protons ortho to the hydroxyethyl group (H-3, H-5). The para-substitution leads to a splitting pattern that appears as two doublets.

  • Methine Proton (H-8): This proton is adjacent to a chiral center and is split by the three protons of the methyl group (H-9), resulting in a quartet.

  • Methyl Protons (H-9): These three equivalent protons are split by the single methine proton (H-8), giving rise to a doublet.

  • Hydroxyl (-OH) and Amide (-CONH₂) Protons: These protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to establish proton connectivity.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule. The chemical shift range for ¹³C is much wider than for ¹H, which minimizes signal overlap. The chemical shifts are primarily influenced by the hybridization of the carbon atom and the electronegativity of attached atoms.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-7 (Carbonyl)165 - 175
C-1 (Aromatic)130 - 135
C-4 (Aromatic)145 - 150
C-2, C-6 (Aromatic)127 - 129
C-3, C-5 (Aromatic)125 - 127
C-8 (Methine)65 - 75
C-9 (Methyl)20 - 30

Interpretation of ¹³C NMR Data:

  • Carbonyl Carbon (C-7): The carbon of the amide group is significantly deshielded and appears far downfield.

  • Aromatic Carbons: Due to the molecule's symmetry, the eight aromatic carbons will produce four distinct signals. The quaternary carbons (C-1 and C-4) will typically have lower intensities. The carbon attached to the hydroxyl group (C-4) will be the most downfield of the aromatic carbons.

  • Aliphatic Carbons (C-8, C-9): The methine carbon (C-8), being attached to an electronegative oxygen atom, is found in the 65-75 ppm range. The methyl carbon (C-9) appears in the upfield region, typical for sp³ hybridized carbons.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to ensure each unique carbon appears as a singlet.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Perform Fourier transformation, phasing, and referencing similar to ¹H NMR processing.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its monoisotopic mass (165.0790).

The fragmentation of this molecule is expected to be driven by the presence of the alcohol and amide functionalities, as well as the stable aromatic ring.

Predicted Mass Spectrometry Data (Electron Ionization):

m/z Value Proposed Fragment Fragment Structure
165[M]⁺[C₉H₁₁NO₂]⁺
150[M - CH₃]⁺Loss of the terminal methyl group
147[M - H₂O]⁺Dehydration of the alcohol
121[M - C₂H₄O]⁺Loss of acetaldehyde from benzylic cleavage
105[C₇H₅O]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation
44[CONH₂]⁺Amide fragment

Key Fragmentation Pathways:

M [M]⁺ m/z = 165 M_minus_CH3 [M - CH₃]⁺ m/z = 150 M->M_minus_CH3 - CH₃• M_minus_H2O [M - H₂O]⁺ m/z = 147 M->M_minus_H2O - H₂O Benzoyl_cation [C₇H₅O]⁺ m/z = 105 M->Benzoyl_cation - C₂H₄O Amide_fragment [CONH₂]⁺ m/z = 44 M->Amide_fragment α-cleavage Phenyl_cation [C₆H₅]⁺ m/z = 77 Benzoyl_cation->Phenyl_cation - CO

Figure 3: Proposed major fragmentation pathways for this compound in EI-MS.

  • Loss of a Methyl Radical: A common fragmentation for compounds with an ethyl group is the loss of a methyl radical (•CH₃), leading to a fragment at m/z 150.

  • Dehydration: Alcohols readily undergo dehydration, losing a water molecule (H₂O) to give a fragment at m/z 147.

  • Formation of Benzoyl Cation: Cleavage of the bond between the aromatic ring and the amide group can lead to the formation of a stable benzoyl cation at m/z 105. This can further lose carbon monoxide (CO) to form the phenyl cation at m/z 77.

  • Amide Fragmentation: The amide bond can cleave to produce a fragment corresponding to the amide group itself at m/z 44.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 40-300 amu).

    • For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to observe its fragmentation products.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Compare the observed spectrum with theoretical fragmentation patterns and database entries if available.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural characterization of this compound. The data presented in this guide, including predicted chemical shifts, multiplicities, and fragmentation patterns, serves as a reliable reference for researchers working with this compound. By following the outlined experimental protocols and principles of interpretation, scientists can confidently verify the structure and purity of their samples, ensuring the integrity of their research and development efforts.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Hydroxyethyl Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the benzamide scaffold represents a cornerstone of medicinal chemistry, featured in a significant percentage of top-selling pharmaceuticals.[1] Its versatility allows for structural modifications that yield a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroleptic effects.[1][2][3] This guide focuses on a specific, promising subclass: hydroxyethyl benzamide derivatives . The incorporation of the hydroxyethyl moiety introduces unique physicochemical properties, such as enhanced solubility and the potential for novel molecular interactions, making these compounds compelling candidates for therapeutic development.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere survey of activities to provide a deeper understanding of the underlying mechanisms of action and the practical, validated methodologies required to investigate them. We will explore the causality behind experimental choices, present detailed protocols as self-validating systems, and ground all claims in authoritative scientific literature.

Part 1: Anticancer Activities of Hydroxyethyl Benzamide Derivatives

The search for novel anticancer agents with improved efficacy and reduced side effects is a primary objective of pharmaceutical research.[4] Hydroxyethyl benzamide derivatives have emerged as a promising class of compounds, with several studies demonstrating significant cytotoxic effects against various cancer cell lines.[5]

Core Mechanisms of Antineoplastic Action

The anticancer effects of these derivatives are not attributed to a single mode of action but rather a multifactorial approach targeting key cellular processes involved in cancer progression.

  • Histone Deacetylase (HDAC) Inhibition: A prominent mechanism for many benzamide-based anticancer agents is the inhibition of histone deacetylases (HDACs).[6][7] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[8] By removing acetyl groups from histones, they promote a condensed chromatin structure, repressing the transcription of tumor suppressor genes. The benzamide moiety can act as a zinc-binding group (ZBG) within the active site of HDAC enzymes, inhibiting their function.[6][7] This inhibition leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[8]

  • Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to trigger programmed cell death, or apoptosis, in tumor cells. Flow cytometric analyses have confirmed that certain hydroxyethyl benzamide derivatives can induce apoptosis.[5] This is often a downstream consequence of HDAC inhibition but can also be triggered by other cellular stresses, such as the generation of reactive oxygen species (ROS) or interference with critical signaling pathways that regulate cell survival.[9]

  • Cell Cycle Arrest: In addition to apoptosis, these compounds can halt the proliferation of cancer cells by inducing cell cycle arrest.[9] By interfering with the machinery that governs cell division, the derivatives prevent cancer cells from progressing through the cell cycle, thereby inhibiting tumor growth. Mechanistic studies have shown that this can occur at the S and G2/M phases of the cell cycle.[9]

Experimental Evaluation of Anticancer Activity

A stepwise, robust evaluation process is critical to validate the anticancer potential of new chemical entities.[10] The following protocols provide standardized, reliable methods for in vitro assessment.

cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays (for promising compounds) start Prepare Cancer Cell Lines (e.g., MCF-7, HepG2, HeLa) seed Seed Cells in 96-well Plates start->seed treat Treat with Serial Dilutions of Hydroxyethyl Benzamide Derivative seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) incubate->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance (e.g., at 570 nm) solubilize->read calc Calculate IC50 Value read->calc flow Apoptosis Assay (Annexin V/PI Staining via Flow Cytometry) calc->flow cycle Cell Cycle Analysis calc->cycle hdac HDAC Inhibition Assay calc->hdac

Caption: General workflow for in vitro anticancer screening.

This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50), a key measure of cytotoxic potency.[10][11]

Causality: The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of drug-induced cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the hydroxyethyl benzamide derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in culture medium to achieve the desired final concentrations for treatment.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

Quantitative data from cytotoxicity assays should be summarized for clear comparison.

Compound IDCancer Cell LineIC50 (µM)[5]Positive Control (IC50, µM)
Derivative 6cNB4 (Leukemia)0.82As₂O₃ (5.01)
Derivative 6eNB4 (Leukemia)0.96As₂O₃ (5.01)
Derivative VI(i)MCF-7 (Breast)~60-
Derivative VI(a)MCF-7 (Breast)15.13-

Part 2: Anti-inflammatory Properties

Chronic inflammation is a driving factor in a multitude of diseases, including arthritis, cardiovascular disease, and cancer.[13] Benzamide derivatives have shown significant promise as anti-inflammatory agents, often with more favorable side-effect profiles than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[14][15]

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of hydroxyethyl benzamide derivatives are primarily linked to their ability to modulate key signaling pathways that regulate the production of inflammatory mediators.

  • Inhibition of Cyclooxygenase (COX) Enzymes: Similar to classic NSAIDs, some benzamide derivatives are hypothesized to inhibit COX-1 and COX-2 enzymes.[14][15] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[15] Selective inhibition of the inducible COX-2 isoform is a highly sought-after therapeutic goal to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[14]

  • Modulation of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[16] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), a signaling cascade is triggered, leading to the degradation of the inhibitor protein IκBα.[16] This allows NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, and the enzyme inducible nitric oxide synthase (iNOS).[16][17] Several benzamide derivatives have been shown to suppress NF-κB activation, thereby preventing the production of these key inflammatory mediators.[14][17]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds pathway_node Signaling Cascade TLR4->pathway_node IKK IKK Complex IkB IκBα IKK->IkB phosphorylates IkB_p P-IκBα (Phosphorylated) IkB->IkB_p IkB_NFkB_complex IkB->IkB_NFkB_complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates NFkB->IkB_NFkB_complex Inactive Complex IkB_deg IκBα (Degraded) IkB_p->IkB_deg ubiquitination & degradation pathway_node->IKK activates DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription DNA->Transcription mRNA Pro-inflammatory mRNA Transcription->mRNA Benzamide Hydroxyethyl Benzamide Derivative Benzamide->IKK inhibits Benzamide->NFkB_nuc may inhibit translocation

Caption: Inhibition of the NF-κB signaling pathway by benzamide derivatives.

Experimental Evaluation of Anti-inflammatory Activity

This protocol assesses a compound's ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with LPS.[13][14]

Causality: Macrophages, when activated by LPS, express iNOS, which produces large amounts of NO.[13] NO production can be quantified indirectly by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels indicates inhibition of the inflammatory cascade.

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[14]

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the hydroxyethyl benzamide derivative for 1 hour.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Wells with untreated cells and cells treated only with the compound (without LPS) should be included as controls.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Griess Reaction:

    • In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Analysis: Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-only treated cells.

Data Presentation: Anti-inflammatory Activity

Results from anti-inflammatory assays can be presented to show dose-dependent effects.

Compound IDAssayTest SystemIC50 or % Inhibition
Compound XNO InhibitionLPS-stimulated RAW 264.7IC50 = 15 µM
3-CPATNF-α InhibitionLPS-induced miceDose-dependent inhibition[17]
MCATNF-α InhibitionLPS-induced miceDose-dependent inhibition[17]
Salicylanilide Deriv.Proteinase InhibitionIn vitro trypsin assayIC50 = 0.04–0.07 mg/mL[15]

Part 3: Antimicrobial Properties

The rise of antimicrobial resistance presents a formidable global health challenge, necessitating the discovery of novel antimicrobial agents.[18] Benzamide derivatives have demonstrated a wide range of activity against various pathogenic bacteria and fungi.[1][19]

Core Mechanisms of Antimicrobial Action

The antimicrobial activity of benzamides can be attributed to their interaction with essential microbial cellular machinery.

  • Enzyme Inhibition: Molecular docking studies suggest that active benzamide derivatives can interact with and inhibit critical bacterial enzymes.[20] Key targets include DNA gyrase , an enzyme essential for DNA replication, and FtsA , a protein involved in cell division.[20] By binding to the active sites of these enzymes, the compounds disrupt fundamental cellular processes, leading to bacterial cell death.

  • Cell Wall Disruption: Some studies suggest that certain derivatives may interfere with the integrity of the fungal cell wall, a structure essential for viability and not present in human cells, making it an attractive drug target.[19]

Experimental Evaluation of Antimicrobial Activity

Standardized methods from bodies like the Clinical and Laboratory Standards Institute (CLSI) are crucial for determining the antimicrobial efficacy of new compounds.

cluster_prep Preparation cluster_testing Broth Microdilution Assay cluster_confirmation Confirmation (Optional) prep_comp Prepare Stock Solution of Test Compound prep_mic Perform Serial Dilutions in 96-well Plate prep_comp->prep_mic inoculate Inoculate Wells with Microbial Suspension prep_mic->inoculate prep_inoc Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoc->inoculate incubate Incubate at 35-37°C for 18-24 hours inoculate->incubate observe Visually Inspect for Growth (Turbidity) incubate->observe determine_mic Determine MIC (Lowest concentration with no visible growth) observe->determine_mic plate_mbc Plate from Clear Wells onto Agar determine_mic->plate_mbc incubate_mbc Incubate Agar Plate plate_mbc->incubate_mbc determine_mbc Determine MBC (Lowest concentration with no colony growth) incubate_mbc->determine_mbc

Caption: Workflow for antimicrobial susceptibility testing (MIC/MBC).

This is the gold-standard quantitative method for determining the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[2][21][22]

Causality: By exposing a standardized inoculum of a microorganism to a gradient of drug concentrations in a liquid growth medium, one can pinpoint the precise concentration at which microbial proliferation is halted. This provides a highly reproducible measure of antimicrobial potency.

Methodology:

  • Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the hydroxyethyl benzamide derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.[2]

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the broth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[2]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no drug) and a negative control (broth only, no inoculum).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or longer for fungi as required.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[22]

Data Presentation: Antimicrobial Potency

MIC values are typically presented in a table to compare the activity of compounds against a panel of microorganisms.

Compound IDS. aureus MIC (µg/mL)[20]E. coli MIC (µg/mL)[1]B. subtilis MIC (µg/mL)[1]C. albicans MIC (µg/mL)[20]
4N1<4>256->256
5N1<4>256->256
5N2<4>256->256
5a6.253.126.25-
6b-3.126.25-

Conclusion and Future Directions

Hydroxyethyl benzamide derivatives represent a versatile and highly promising chemical scaffold for the development of new therapeutic agents. The evidence clearly indicates their potential to act as multifaceted agents with significant anticancer, anti-inflammatory, and antimicrobial properties. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for the systematic evaluation of these compounds.

Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. Advanced studies, including in vivo animal models for efficacy and safety, are the logical next steps for lead compounds identified through the in vitro screens described herein. The continued exploration of this chemical class holds considerable potential for addressing unmet needs in oncology, infectious diseases, and the treatment of inflammatory disorders.

References

The Emergence of 4-(1-Hydroxyethyl)benzamide: A Cornerstone Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the heart of this technology are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. The design and efficacy of these degraders are critically dependent on the choice of their constituent building blocks. This technical guide provides a comprehensive overview of 4-(1-Hydroxyethyl)benzamide, a key structural motif that has gained prominence as a versatile and effective building block for engaging the Cereblon (CRBN) E3 ubiquitin ligase, a pivotal component of the TPD machinery. We will delve into its chemical properties, synthesis, and its pivotal role in the design of potent and selective protein degraders. Furthermore, this guide will detail the essential experimental protocols and analytical techniques required to characterize and validate the performance of degraders incorporating this crucial moiety.

Introduction: The Rise of Targeted Protein Degradation and the Central Role of E3 Ligase Recruitment

Conventional small molecule drugs typically function by inhibiting the activity of a target protein. While this approach has been immensely successful, a significant portion of the proteome lacks suitable active sites for inhibitor binding, rendering them "undruggable." Targeted protein degradation offers a paradigm shift by not just inhibiting, but completely removing the target protein from the cellular environment.[1][2] This is achieved through the use of PROTACs, which are bifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[3][4] This induced proximity between the POI and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4]

The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's success.[5] Of the over 600 E3 ligases in the human genome, only a handful have been effectively hijacked for TPD.[6][7] Among these, Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^), has become a workhorse in the field.[5][6] The discovery that immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide act as "molecular glues" by binding to CRBN and inducing the degradation of neosubstrates opened the door for their use as E3 ligase recruiters in PROTAC design.[8][9][][11][12]

This guide focuses on a key structural component derived from these pioneering molecules: this compound. This moiety serves as a potent and versatile handle for engaging the CRBN E3 ligase, offering favorable properties for the development of effective protein degraders.

Physicochemical Properties and Synthesis of this compound

Chemical Structure and Properties

This compound is a relatively small organic molecule with the chemical formula C9H11NO2 and a molecular weight of 165.19 g/mol .[13][14][15] Its structure features a central benzene ring substituted with a carboxamide group and a 1-hydroxyethyl group at the para position.

PropertyValueSource
Molecular Formula C9H11NO2[14]
Molecular Weight 165.19 g/mol [14][15]
CAS Number 1175301-23-1[13][14]
Appearance White to off-white solid[13]
Storage Sealed in dry, room temperature[13][16]

The presence of the hydroxyl and amide groups imparts a degree of polarity to the molecule, influencing its solubility and potential for hydrogen bonding interactions, which are crucial for its binding to the CRBN E3 ligase.

Synthesis of this compound

The synthesis of this compound is a critical first step in the construction of CRBN-recruiting PROTACs. A common synthetic route involves the amidation of a corresponding carboxylic acid or its derivative. For instance, one potential pathway could start from p-hydroxybenzoic acid derivatives. A patented method for a related compound, 4-Hydroxythiobenzamide, involves reacting methyl p-hydroxybenzoate with concentrated ammonia water at elevated temperatures to form p-hydroxybenzamide, which is then further processed.[17] While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the initial search, the general principles of amide bond formation are well-established in organic chemistry.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow Start Starting Material (e.g., 4-acetylbenzoic acid) Step1 Protection of Carboxylic Acid Start->Step1 Esterification Step2 Reduction of Ketone Step1->Step2 e.g., NaBH4 Step3 Deprotection of Carboxylic Acid Step2->Step3 Hydrolysis Step4 Amide Coupling Step3->Step4 Ammonia, Coupling Agent End This compound Step4->End

Caption: A potential synthetic workflow for this compound.

Role as a Cereblon (CRBN) E3 Ligase Ligand in PROTAC Design

The primary utility of this compound in drug discovery is as a building block for constructing PROTACs that recruit the CRBN E3 ligase. It serves as a key recognition motif that binds to the thalidomide-binding pocket of CRBN.[6][9]

Mechanism of CRBN Recruitment and Ternary Complex Formation

A PROTAC incorporating the this compound moiety functions by simultaneously binding to the target protein of interest (POI) and CRBN.[4] This brings the POI into close proximity with the CRL4^CRBN^ E3 ligase complex, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a lysine residue on the surface of the POI.[1] This polyubiquitination event marks the POI for recognition and subsequent degradation by the 26S proteasome.

The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is a critical determinant of a PROTAC's degradation efficiency.[18][19] The stability of this complex is influenced by both the binary binding affinities of the PROTAC for the POI and the E3 ligase, as well as the cooperativity of binding within the ternary complex.[18]

Caption: PROTAC-mediated protein degradation workflow utilizing a CRBN ligand.

Recent research has led to the development of novel non-phthalimide CRBN binders, including conformationally locked benzamide-type derivatives, which exhibit enhanced chemical stability and a more favorable selectivity profile regarding the recruitment of neosubstrates compared to traditional IMiDs.[20][21] This highlights the ongoing evolution and optimization of CRBN ligands for improved PROTAC design.

Experimental Protocols for Characterizing Degraders

A robust and multi-faceted experimental approach is essential to validate the efficacy and mechanism of action of any new protein degrader. The following section outlines key in vitro and cell-based assays.

Biochemical and Biophysical Assays

These assays are crucial for determining the binding affinities of the PROTAC to its individual targets and for characterizing the formation of the ternary complex.

4.1.1. Binding Affinity Determination

  • Fluorescence Polarization (FP): This technique is widely used to measure the binary binding affinities of the PROTAC for both the POI and the E3 ligase.[1][18] It can also be adapted to assess the formation and stability of the ternary complex.[18]

  • Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).[5]

  • Surface Plasmon Resonance (SPR): SPR is a sensitive technique for measuring the kinetics of binding and dissociation (kon and koff rates).

4.1.2. Ternary Complex Formation and Characterization

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is a proximity-based assay that can be used to monitor the formation of the ternary complex in a homogeneous format, making it suitable for high-throughput screening.[22]

  • Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA): Similar to TR-FRET, AlphaLISA is another proximity-based assay that can quantify ternary complex formation.[22]

  • Nano-Bioluminescence Resonance Energy Transfer (NanoBRET™): This technology allows for the characterization of ternary complex formation in live cells, providing more physiologically relevant data.[18][23]

  • X-ray Crystallography: Obtaining a crystal structure of the ternary complex provides invaluable atomic-level insights into the protein-protein and protein-ligand interactions, guiding rational PROTAC design.[1]

Cell-Based Assays

These assays are critical for evaluating the degradation efficiency and downstream cellular effects of the PROTAC.

4.2.1. Protein Degradation Quantification

  • Western Blotting: This is a standard and widely used method to semi-quantitatively assess the reduction in the levels of the target protein following PROTAC treatment.[22]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA offers a more quantitative and higher-throughput method for measuring protein levels compared to Western blotting.[22]

  • Mass Spectrometry (MS)-based Proteomics: This powerful technique provides an unbiased and comprehensive analysis of the proteome, allowing for the quantification of target protein degradation and the identification of off-target effects.[1][22]

  • HiBiT Lytic Detection System: This is a sensitive and quantitative bioluminescence-based assay that can be used to measure protein levels in a high-throughput format.[23]

4.2.2. Functional Assays

  • Cell Viability/Proliferation Assays: These assays (e.g., MTT, CellTiter-Glo) are used to determine the cytotoxic or cytostatic effects of the PROTAC on cancer cell lines.[23]

  • Reporter Gene Assays: If the target protein is a transcription factor, reporter gene assays can be used to measure the downstream functional consequences of its degradation.[23]

  • Ubiquitination Assays: These assays, which can be performed using techniques like immunoprecipitation followed by Western blotting for ubiquitin, confirm that the degradation of the target protein is mediated by the ubiquitin-proteasome system.[22][24]

Experimental_Workflow cluster_Biochem Biochemical & Biophysical Characterization cluster_Cellular Cellular & Functional Validation Binding Binary Binding Affinity (FP, ITC, SPR) Ternary Ternary Complex Formation (TR-FRET, AlphaLISA, NanoBRET) Binding->Ternary Degradation Protein Degradation (Western Blot, MS, ELISA) Ternary->Degradation Function Functional Consequences (Viability, Reporter Assays) Degradation->Function MoA Mechanism of Action (Ubiquitination Assays) Function->MoA PROTAC_Design PROTAC Design & Synthesis PROTAC_Design->Binding

Caption: A typical experimental workflow for characterizing a novel PROTAC.

Data Presentation and Interpretation

The quantitative data generated from the aforementioned assays are crucial for structure-activity relationship (SAR) studies and for optimizing the properties of the PROTAC.

Key Performance Indicators
  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

  • Kd (POI) and Kd (E3): The dissociation constants for the binding of the PROTAC to the protein of interest and the E3 ligase, respectively.

  • α (Cooperativity Factor): A measure of the extent to which the binding of one protein partner enhances the binding of the other within the ternary complex.

Example Data Summary Table
PROTACLinker LengthKd (POI) (nM)Kd (CRBN) (nM)DC50 (nM)Dmax (%)
Degrader-X 8 atoms502002595
Degrader-Y 12 atoms651801098
Degrader-Z 16 atoms802205085

Safety and Toxicological Considerations

As with any therapeutic agent, it is essential to evaluate the safety and toxicological profile of novel protein degraders. While this compound itself is a building block, the properties of the final PROTAC molecule will determine its overall safety.

General safety precautions for handling benzamide derivatives should be followed in the laboratory. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[25][26] Some benzamide compounds can be hazardous in case of ingestion, skin contact, or inhalation.[27] It is crucial to consult the Safety Data Sheet (SDS) for any specific compound being handled.[25][26][28]

A key consideration in the development of CRBN-recruiting PROTACs is the potential for off-target degradation of endogenous CRBN neosubstrates, which could lead to unintended pharmacological effects.[20] The development of novel CRBN ligands with improved selectivity is an active area of research aimed at mitigating these risks.[20][21]

Conclusion and Future Perspectives

This compound has solidified its position as a valuable and versatile building block in the rapidly advancing field of targeted protein degradation. Its ability to effectively recruit the Cereblon E3 ligase has enabled the development of a wide range of potent and selective protein degraders. The ongoing research into novel benzamide-type CRBN ligands promises to further refine the design of next-generation PROTACs with enhanced efficacy and improved safety profiles.[20][21] As our understanding of the intricate biology of the ubiquitin-proteasome system deepens, so too will our ability to rationally design and develop innovative protein-degrading therapeutics to tackle a broad spectrum of human diseases.

References

Unlocking the Therapeutic Potential of Benzamide-Based Compounds: A Technical Guide to their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzamide-based compounds represent a versatile and clinically significant class of molecules with a remarkable range of therapeutic applications.[1][2] From antipsychotics and antidepressants to anticancer agents, the therapeutic efficacy of these compounds stems from their ability to interact with a diverse array of molecular targets.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the core mechanisms of action of benzamide-based drugs, designed for researchers, scientists, and drug development professionals. We will delve into their key molecular interactions, the signaling pathways they modulate, and the essential experimental methodologies used to elucidate their function.

The Benzamide Scaffold: A Foundation for Diverse Pharmacology

The fundamental benzamide structure, a simple aromatic ring attached to an amide group, provides a versatile scaffold for chemical modification.[2] Substitutions on the benzamide ring system lead to a wide spectrum of biological activities, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2] This chemical tractability has allowed for the development of benzamide derivatives that target distinct protein families, including G-protein coupled receptors (GPCRs) and key enzymes involved in epigenetic regulation and DNA repair.

I. Antagonism of Dopamine Receptors: A Cornerstone of Neuropsychiatric Treatment

A prominent and well-established mechanism of action for many substituted benzamides is the antagonism of dopamine receptors, particularly the D2 and D3 subtypes.[3][4][5] This activity is central to their use as atypical antipsychotics and antidepressants.[3]

Molecular Interaction and Signaling

Substituted benzamides, such as amisulpride, are selective antagonists of the adenylate cyclase-independent dopamine receptor population.[4] They bind to D2 and D3 receptors, primarily in the mesolimbic system, and modulate downstream signaling pathways.[3] At higher doses, they block postsynaptic receptors, which is the basis for their antipsychotic effects.[3] At lower doses, some benzamides are thought to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release, which may contribute to their antidepressant properties.[3]

The interaction of substituted benzamides with dopamine receptors can be influenced by factors such as the presence of sodium ions, distinguishing them from typical neuroleptics.[4] This unique binding profile is believed to contribute to their atypical clinical profile, which includes efficacy against the negative symptoms of schizophrenia and a reduced incidence of extrapyramidal side effects.[3]

Signaling Pathway: Dopamine D2 Receptor Antagonism by Benzamides

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Benzamide Benzamide D2_Receptor Dopamine D2 Receptor (GPCR) Benzamide->D2_Receptor Blocks Dopamine Dopamine Dopamine->D2_Receptor Activates G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Altered Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Benzamide antagonists block dopamine binding to D2 receptors, preventing the inhibition of adenylate cyclase.

Experimental Validation: Quantifying Receptor Binding and Functional Activity

To characterize the interaction of benzamide compounds with dopamine receptors, a combination of binding and functional assays is employed.

Quantitative Data: Dopamine Receptor Binding Affinities

CompoundReceptorKᵢ (nM)
AmisulprideHuman D22.8
AmisulprideHuman D33.2

Note: Kᵢ is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium. Data compiled from authoritative sources.[3]

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test benzamide compound for the dopamine D2 receptor.

Materials:

  • HEK-293 cells expressing human dopamine D2 receptors

  • [³H]-Spiperone (radioligand)

  • Test benzamide compound

  • Haloperidol (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Polypropylene 96-well plates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize D2 receptor-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or 1 µM Haloperidol (for non-specific binding).

    • 50 µL of various concentrations of the test benzamide compound.

    • 50 µL of [³H]-Spiperone at a final concentration near its Kd (e.g., 1 nM).[6]

    • 50 µL of the cell membrane preparation (e.g., 2 µg of protein).[6]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.

Experimental Protocol: Cell-Based cAMP Assay for D2 Receptor Function

This assay measures the functional consequence of D2 receptor antagonism by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO or HEK-293 cells stably expressing the human dopamine D2 receptor.

  • Dopamine (agonist).

  • Test benzamide compound.

  • Forskolin (to stimulate adenylate cyclase).

  • cAMP assay kit (e.g., GloSensor™ from Promega or a similar FRET-based or ELISA-based kit).[7]

  • Cell culture medium and plates.

Procedure:

  • Cell Plating: Seed the D2 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test benzamide compound for a specified time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add dopamine at a concentration that elicits a submaximal response (e.g., EC₅₀) in the presence of forskolin.

  • cAMP Measurement: Following agonist stimulation, lyse the cells (if required by the kit) and measure cAMP levels according to the manufacturer's protocol.[7]

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. The data will show an inhibition of the dopamine-induced decrease in cAMP, allowing for the determination of the antagonist's potency (IC₅₀).

II. Inhibition of Histone Deacetylases (HDACs): An Epigenetic Approach to Cancer Therapy

A growing class of benzamide derivatives functions as potent inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in regulating gene expression.[8][9][10] Dysregulation of HDAC activity is implicated in various cancers, making HDAC inhibitors a promising class of therapeutic agents.[8][10]

Molecular Interaction and Signaling

HDACs remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[8][10] Benzamide-based HDAC inhibitors, such as Entinostat (MS-275), are typically selective for Class I HDACs (HDAC1, 2, and 3).[10][11]

Structurally, these inhibitors contain three key components: a cap group, a linker, and a zinc-binding group (ZBG).[10] The benzamide moiety often serves as the ZBG, coordinating with the zinc ion in the active site of the HDAC enzyme.[9] This interaction blocks the catalytic activity of the enzyme, leading to an accumulation of acetylated histones. The resulting "open" chromatin structure allows for the transcription of genes that can induce cancer cell death through mechanisms like apoptosis and cell cycle arrest.[10]

Signaling Pathway: HDAC Inhibition by Benzamides

cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Histone Protein (with acetylated lysines) HDAC Histone Deacetylase (HDAC) Histone->HDAC Substrate DNA DNA HDAC->Histone Deacetylates Acetylated_Histone Hyperacetylated Histone Benzamide_HDACi Benzamide HDAC Inhibitor Benzamide_HDACi->HDAC Inhibits Open_Chromatin Relaxed Chromatin (Transcriptionally Active) Acetylated_Histone->Open_Chromatin Leads to Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Allows

Caption: Benzamide HDAC inhibitors block the removal of acetyl groups from histones, promoting gene expression.

Experimental Validation: Measuring HDAC Inhibition and Cellular Effects

The inhibitory activity of benzamide compounds against HDACs is assessed using both in vitro enzymatic assays and cell-based assays that measure downstream effects.

Quantitative Data: HDAC Inhibitory Profile

CompoundHDAC IsoformIC₅₀ (nM)
Entinostat (MS-275)HDAC117
Entinostat (MS-275)HDAC226
Entinostat (MS-275)HDAC3110
Mocetinostat (MGCD0103)HDAC140
Mocetinostat (MGCD0103)HDAC270
Mocetinostat (MGCD0103)HDAC3100

Note: IC₅₀ is the half-maximal inhibitory concentration. Data compiled from various literature sources and may vary depending on assay conditions.[8]

Experimental Protocol: In Vitro Fluorometric HDAC Activity Assay

This protocol describes a common method for measuring the in vitro inhibitory activity of a benzamide compound against a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3).

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • HDAC assay buffer.

  • Test benzamide compound.

  • Trichostatin A (TSA) or SAHA (positive control inhibitor).[8]

  • Developer solution (containing trypsin).[12]

  • Black 96- or 384-well microplate.

  • Fluorescence microplate reader.

Procedure:

  • Assay Setup: To the wells of the microplate, add:

    • HDAC assay buffer.

    • Serially diluted test benzamide compound or control.

    • Diluted recombinant HDAC enzyme.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.[8]

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.[8]

  • Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer contains trypsin, which cleaves the deacetylated substrate to release the fluorophore (AMC).[12]

  • Fluorescence Measurement: Incubate at room temperature for 15-30 minutes and then measure the fluorescence using a microplate reader (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates).[8]

  • Data Analysis: Subtract the background fluorescence (from "no enzyme" control wells). Plot the percentage of HDAC inhibition versus the logarithm of the test compound concentration to determine the IC₅₀ value.[8]

III. Inhibition of Poly(ADP-ribose) Polymerase (PARP): Targeting DNA Repair in Cancer

Certain benzamide derivatives are potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for the repair of single-strand DNA breaks.[13][14] This mechanism of action is particularly effective in cancers with deficiencies in other DNA repair pathways, a concept known as synthetic lethality.[14]

Molecular Interaction and Signaling

PARP enzymes detect single-strand DNA breaks and, in response, synthesize poly(ADP-ribose) chains on themselves and other nuclear proteins.[15] This process recruits other DNA repair proteins to the site of damage. Benzamide-based PARP inhibitors act as competitive inhibitors, binding to the NAD+ binding site of the PARP enzyme.[13] This prevents the synthesis of poly(ADP-ribose) and "traps" the PARP enzyme on the DNA.[13]

In cancer cells with mutations in genes like BRCA1 or BRCA2, which are essential for the repair of double-strand DNA breaks through homologous recombination, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication.[14] The inability of these cancer cells to repair these double-strand breaks results in genomic instability and cell death.[14]

Signaling Pathway: PARP Inhibition by Benzamides

cluster_nucleus Cell Nucleus DNA_SSB Single-Strand DNA Break PARP PARP Enzyme DNA_SSB->PARP Recruits PAR Poly(ADP-ribose) (PAR) PARP->PAR Synthesizes NAD NAD+ NAD->PARP DNA_Repair DNA Repair Complex PAR->DNA_Repair Recruits Benzamide_PARPi Benzamide PARP Inhibitor Benzamide_PARPi->PARP Inhibits & Traps PARP_Trapping PARP Trapping on DNA Benzamide_PARPi->PARP_Trapping DSB Double-Strand Break Formation PARP_Trapping->DSB Leads to Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Induces in HR- deficient cells

Caption: Benzamide PARP inhibitors block DNA repair, leading to cancer cell death.

Experimental Validation: Assessing PARP Inhibition

The efficacy of benzamide-based PARP inhibitors is determined through enzymatic and cell-based assays that measure PARP activity.

Experimental Protocol: Colorimetric PARP Activity Assay

This protocol outlines a method to measure the in vitro inhibitory activity of a benzamide compound on PARP enzyme activity.

Materials:

  • Recombinant human PARP enzyme.

  • Histone-coated microplate.[16]

  • Activated DNA (to stimulate PARP activity).[16]

  • Biotinylated NAD+.[17]

  • Test benzamide compound.

  • Streptavidin-HRP (Horseradish Peroxidase).[17]

  • HRP substrate (e.g., TMB).

  • Wash buffer and stop solution.

  • Microplate reader.

Procedure:

  • Assay Setup: In a histone-coated microplate, add:

    • Assay buffer.

    • Activated DNA.

    • Recombinant PARP enzyme.

    • Serially diluted test benzamide compound.

  • Reaction Initiation: Add biotinylated NAD+ to all wells to start the PARP-catalyzed reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add Streptavidin-HRP and incubate. After another wash step, add the HRP substrate.

  • Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: The intensity of the color is proportional to PARP activity. Plot the percentage of inhibition versus the logarithm of the test compound concentration to determine the IC₅₀.

IV. Advanced Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Confirming that a compound binds to its intended intracellular target is a critical step in drug development.[18] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target interaction in a cellular context.[18][19][20]

Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization of the target protein.[18][21] When a drug binds to its target protein, it generally increases the protein's stability and resistance to thermal denaturation.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Start Start Cell_Culture 1. Treat cells with benzamide compound or vehicle Start->Cell_Culture Heat_Challenge 2. Heat cells to a range of temperatures Cell_Culture->Heat_Challenge Cell_Lysis 3. Lyse cells Heat_Challenge->Cell_Lysis Centrifugation 4. Separate soluble proteins from precipitated proteins Cell_Lysis->Centrifugation Protein_Quantification 5. Quantify soluble target protein (e.g., Western Blot) Centrifugation->Protein_Quantification Data_Analysis 6. Generate melt curves and determine thermal shift Protein_Quantification->Data_Analysis End End Data_Analysis->End

Caption: CETSA workflow to confirm target engagement of benzamide compounds in cells.

Experimental Protocol: CETSA Coupled with Western Blotting

Materials:

  • Cultured cells expressing the target protein.

  • Test benzamide compound.

  • Cell lysis buffer with protease inhibitors.

  • Equipment for SDS-PAGE and Western blotting.

  • Primary antibody specific to the target protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • PCR machine or heating blocks for temperature control.

Procedure:

  • Compound Treatment: Treat cultured cells with the test benzamide compound or a vehicle control for a specified time.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).[19]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then probe with a primary antibody against the target protein.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Conclusion

The benzamide scaffold has proven to be an exceptionally fruitful starting point for the development of drugs with diverse and potent mechanisms of action. From modulating neurotransmitter signaling in the central nervous system to altering the epigenetic landscape and exploiting DNA repair vulnerabilities in cancer cells, benzamide-based compounds continue to provide valuable therapeutic options. A thorough understanding of their molecular interactions and the application of robust experimental methodologies, as detailed in this guide, are essential for the continued discovery and development of novel benzamide-based therapeutics.

References

A Preliminary In-Vitro Investigative Framework for 4-(1-Hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Benzamide Derivative

Benzamide and its derivatives represent a versatile class of compounds with a broad spectrum of documented biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This inherent pharmacological potential makes the exploration of novel benzamide structures a compelling area of research. This guide focuses on a specific, yet underexplored, derivative: 4-(1-Hydroxyethyl)benzamide. While direct in-vitro studies on this compound are not extensively documented, its structural features suggest a rationale for investigating its potential biological effects.

This technical document serves as a comprehensive guide for initiating preliminary in-vitro studies of this compound. It provides a foundational understanding of the compound, a strategic framework for its initial biological evaluation, and detailed, field-proven experimental protocols. The methodologies outlined herein are designed to be self-validating, ensuring the generation of robust and reliable data to inform future drug discovery and development efforts.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to designing meaningful biological assays.

PropertyValueSource
CAS Number 1175301-23-1[3][4][5][6]
Molecular Formula C9H11NO2[4][5][6]
Molecular Weight 165.19 g/mol [6]
Appearance White to off-white solid[3]
Storage Sealed in dry, room temperature[3]

Proposed In-Vitro Evaluation Workflow

The following workflow provides a logical progression for the preliminary in-vitro evaluation of this compound, starting with broad cytotoxicity screening and moving towards more specific activity assays.

In-Vitro Evaluation Workflow A Compound Acquisition & Purity Assessment (this compound) B Stock Solution Preparation (DMSO) A->B C Cytotoxicity Screening (MTT Assay) B->C F Enzyme Inhibition Assays (Optional) B->F D Antimicrobial Activity Assessment C->D If non-cytotoxic at relevant concentrations E Anti-inflammatory Potential Evaluation C->E If non-cytotoxic at relevant concentrations G Data Analysis & Hit Identification D->G E->G F->G

Caption: Proposed workflow for the in-vitro screening of this compound.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the proposed in-vitro assays.

Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations.

    • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[2]

Antimicrobial Activity: Broth Microdilution Method

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution:

    • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate with a suitable broth (e.g., Mueller-Hinton Broth).

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum only) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Potential: Protein Denaturation Assay

Principle: Denaturation of proteins is a known cause of inflammation.[2] This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA and 4.5 mL of varying concentrations of this compound. A control group without the compound should also be prepared.

  • pH Adjustment:

    • Adjust the pH of all solutions to 6.3 using a small amount of 1N HCl.

  • Incubation:

    • Incubate all the samples at 37°C for 20 minutes.

  • Denaturation Induction:

    • Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.[2]

  • Absorbance Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm.[2] Diclofenac sodium can be used as a standard drug.

  • Data Analysis:

    • The percentage inhibition of protein denaturation is calculated using the following formula:

      • % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Data Interpretation and Next Steps

The preliminary data generated from these assays will provide the first insights into the biological activity profile of this compound.

  • Cytotoxicity: If the compound exhibits significant cytotoxicity, further investigation into its anticancer potential could be warranted.

  • Antimicrobial Activity: A low MIC value against specific microorganisms would suggest potential as an antimicrobial agent.

  • Anti-inflammatory Activity: Significant inhibition of protein denaturation would indicate anti-inflammatory potential, prompting further, more specific anti-inflammatory assays.

Based on these initial findings, more targeted and mechanistic studies can be designed to elucidate the specific mode of action of this compound. This could include investigating its effects on specific enzymes, receptors, or signaling pathways.

Conclusion

This technical guide provides a structured and scientifically rigorous approach to the preliminary in-vitro evaluation of this compound. By following the proposed workflow and detailed protocols, researchers can generate a foundational dataset to assess the potential of this novel compound. The insights gained from these initial studies will be crucial in guiding the future direction of research and development for this compound and its potential therapeutic applications.

References

The Benzamide Scaffold: A Versatile Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold, a seemingly simple aromatic amide, has proven to be an exceptionally versatile and privileged structure in the landscape of medicinal chemistry. Its unique combination of a rigid phenyl ring and a flexible amide linker allows for precise three-dimensional orientation of substituents, enabling interactions with a wide array of biological targets. This adaptability has led to the development of a multitude of clinically successful drugs across diverse therapeutic areas, from managing psychiatric disorders and gastrointestinal issues to combating cancer. This in-depth technical guide provides a comprehensive overview of the benzamide scaffold, exploring its synthesis, mechanisms of action, structure-activity relationships, and its continuing impact on drug discovery and development.

Synthetic Strategies for Benzamide Scaffolds

The construction of the benzamide core is fundamental to the exploration of its therapeutic potential. A variety of synthetic methodologies have been developed, each with its own advantages and limitations. The choice of a particular synthetic route often depends on the desired substitution pattern, scale of the reaction, and the chemical sensitivity of the starting materials.

Classical Amide Bond Formation

The most traditional and widely employed methods for synthesizing benzamides involve the coupling of a benzoic acid derivative with an amine.

1. From Acyl Chlorides (Schotten-Baumann Reaction): This robust and high-yielding method involves the reaction of a benzoyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

  • Experimental Protocol: Synthesis of N-phenylbenzamide via Schotten-Baumann Reaction [2]

    • Dissolve aniline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).

    • Add a base, typically aqueous sodium hydroxide or an organic base like triethylamine (1.1-1.5 equivalents).[1]

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • The benzanilide product precipitates as a white solid.

    • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.[2]

2. Using Coupling Reagents: A milder approach involves the direct coupling of a benzoic acid and an amine using a coupling reagent to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[3]

  • Experimental Protocol: General Procedure for Benzamide Synthesis using EDC/HOBt [3]

    • To a solution of the benzoic acid (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or DCM), add HOBt (1.0-1.2 equivalents).

    • Add the amine (1.0-1.2 equivalents) to the mixture. If the amine is a salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).

    • Cool the reaction mixture to 0°C.

    • Add EDC·HCl (1.1-1.5 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous NaHCO3 solution, water, and brine.

    • Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.

Modern and Greener Synthetic Approaches

Recent advancements have focused on developing more sustainable and atom-economical methods for benzamide synthesis.

1. Direct Amidation of Carboxylic Acids: This "green" approach involves the direct condensation of a carboxylic acid and an amine at elevated temperatures, often with a catalyst to facilitate the removal of water.[2] Boric acid has been shown to be an effective catalyst for this transformation.[2]

2. Catalytic Amidation of Esters: The direct conversion of esters to amides offers another sustainable route, which can sometimes proceed even without a catalyst.[2]

3. Synthesis from Nitriles: The hydrolysis of benzonitriles provides an alternative pathway to benzamides, with various methods available for this transformation.[4]

The following diagram illustrates a generalized workflow for the synthesis of substituted benzamides.

G cluster_start Starting Materials cluster_methods Synthetic Methods Benzoic Acid Benzoic Acid Direct Amidation Direct Amidation Benzoic Acid->Direct Amidation Coupling Reagents Coupling Reagents Benzoic Acid->Coupling Reagents Benzoyl Chloride Benzoyl Chloride Schotten-Baumann Schotten-Baumann Benzoyl Chloride->Schotten-Baumann Amine Amine Amine->Direct Amidation Amine->Schotten-Baumann Amine->Coupling Reagents Benzamide Product Benzamide Product Direct Amidation->Benzamide Product Schotten-Baumann->Benzamide Product Coupling Reagents->Benzamide Product

Caption: Common synthetic routes to benzamide derivatives.

Therapeutic Applications and Mechanisms of Action

The benzamide scaffold is a key pharmacophore in a wide range of therapeutic agents, each with a distinct mechanism of action.

Antipsychotics: Dopamine D2 Receptor Antagonism

Substituted benzamides like amisulpride and sulpiride are atypical antipsychotics that primarily exert their effects by antagonizing dopamine D2 receptors in the mesolimbic pathway of the brain.[5] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[6] At lower doses, some benzamides are thought to preferentially block presynaptic D2 autoreceptors, leading to an increase in dopamine release and an amelioration of the negative symptoms of schizophrenia.[5]

The following diagram illustrates the general signaling pathway of the dopamine D2 receptor.

G Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Gi_Protein Gαi/o Protein D2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Benzamide_Antagonist Benzamide Antagonist Benzamide_Antagonist->D2_Receptor Blocks

Caption: Dopamine D2 receptor signaling pathway and its inhibition by benzamide antagonists.

Prokinetics and Antiemetics: 5-HT4 Receptor Agonism

Benzamide derivatives such as metoclopramide and cisapride are used to treat gastrointestinal motility disorders.[7] Their prokinetic effects are primarily mediated through agonism of serotonin 5-HT4 receptors in the enteric nervous system.[8] Activation of these receptors enhances the release of acetylcholine, which in turn stimulates gastrointestinal peristalsis and accelerates gastric emptying.[8] Some of these agents also exhibit 5-HT3 receptor antagonist activity, which contributes to their antiemetic effects.[9]

Anticancer Agents: Targeting Key Cellular Pathways

More recently, the benzamide scaffold has been successfully incorporated into a number of anticancer agents that target various cellular pathways.

  • Histone Deacetylase (HDAC) Inhibitors: Entinostat (MS-275) is a benzamide-containing HDAC inhibitor that has shown promise in clinical trials for various cancers.[10] HDAC inhibitors promote the acetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. They can also induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

The following diagram depicts the general mechanism of action of HDAC inhibitors.

G Histones Histones Acetylated_Histones Acetylated Histones (Open Chromatin) Histones->Acetylated_Histones Deacetylation HAT Histone Acetyltransferase HAT->Histones HDAC Histone Deacetylase HDAC->Acetylated_Histones Deacetylated_Histones Deacetylated Histones (Closed Chromatin) Acetylated_Histones->Histones Acetylation Gene_Expression Gene Expression (Tumor Suppressors) Acetylated_Histones->Gene_Expression Promotes Deacetylated_Histones->Gene_Expression Represses Benzamide_HDACi Benzamide HDAC Inhibitor Benzamide_HDACi->HDAC Inhibits

Caption: Mechanism of action of benzamide-based HDAC inhibitors.

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitors: The benzamide moiety is a key pharmacophore in several PARP inhibitors, which have emerged as a significant class of targeted cancer therapies, particularly for tumors with BRCA mutations.[11][12] PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, these drugs lead to the accumulation of DNA damage and cell death in cancer cells that have a deficient homologous recombination repair pathway.[12]

  • Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors: Benzamide riboside is a novel anticancer agent that is metabolized in cells to an analogue of NAD that inhibits IMPDH.[11] This enzyme is rate-limiting in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[11] Inhibition of IMPDH depletes the guanine nucleotide pool, leading to the suppression of cancer cell proliferation.

Structure-Activity Relationships (SAR)

The therapeutic efficacy of benzamide derivatives is highly dependent on the nature and position of substituents on both the phenyl ring and the amide nitrogen. Extensive SAR studies have been conducted to optimize the potency, selectivity, and pharmacokinetic properties of these compounds for various targets.

SAR of Benzamide-Based 5-HT4 Receptor Agonists

For 5-HT4 receptor agonists, key structural features for potent activity include a substituted benzamide core, typically with a 4-amino and a 5-chloro group, and often a 2-methoxy group.[13] The nature of the substituent on the amide nitrogen is also critical for receptor binding and functional activity.[14][15][16]

CompoundR1R2R35-HT4 Binding Affinity (Ki, nM)Reference
Cisapride-OCH3-Cl-NH2Moderate[8]
Renzapride-OCH3-Cl-NH2High[17]
Mosapride-OCH3-Cl-NH2High[8]
SAR of Benzamide-Based PARP Inhibitors

In the case of PARP inhibitors, the benzamide moiety mimics the nicotinamide portion of the NAD+ cofactor, binding to the catalytic domain of the enzyme.[18] Modifications to the benzamide scaffold and the appended chemical groups have been extensively explored to enhance potency and selectivity.[12][19]

Compound IDModificationsPARP-1 IC50 (nM)Reference
13fBenzamidophenyl scaffold0.25[12]
Veliparib (ABT-888)Benzimidazole carboxamide5.2[18]
SAR of Benzamide-Based Kinase Inhibitors

The benzamide scaffold has also been utilized in the design of kinase inhibitors. The substituents on the benzamide core play a crucial role in determining the potency and selectivity of these compounds against different kinases.[20][21]

Compound IDTarget KinaseIC50 (µM)Reference
7Bcr-Abl12.27 (K562 cells)[20]
10Bcr-Abl12.53 (K562 cells)[20]
15CK1δ0.485[21]
18CK1δ0.12[21]

The Future of Benzamide Scaffolds in Medicinal Chemistry

The benzamide scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability and ability to be tailored to a multitude of biological targets ensure its continued relevance in the development of new therapeutics.

Current Clinical Landscape

A number of benzamide-containing compounds are currently in various stages of clinical development for a range of indications. While a comprehensive list is beyond the scope of this guide, it is noteworthy that new benzamide derivatives are being investigated for their potential in oncology, neurodegenerative diseases, and inflammatory disorders.[22] The recent approval of new antipsychotic medications, while not all classical benzamides, highlights the ongoing need for novel treatments in this area where benzamides have historically played a significant role.[23][24] For example, the ARISE trial is a Phase III study evaluating a new treatment as an adjunctive therapy for schizophrenia.[24]

Emerging Opportunities

The exploration of novel substitution patterns and the application of modern drug design strategies, such as fragment-based and structure-based design, are expected to unlock new therapeutic opportunities for benzamide-based compounds. Furthermore, the development of benzamide derivatives as chemical probes and diagnostic agents is an expanding area of research.

References

Methodological & Application

Application Note & Synthesis Protocol: A Validated Approach to the Synthesis of 4-(1-Hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, validated protocol for the synthesis of 4-(1-Hydroxyethyl)benzamide, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the selective reduction of 4-acetylbenzamide using sodium borohydride. This application note details the complete experimental workflow, including reaction setup, monitoring, workup, purification, and analytical characterization of the final product. The causality behind critical experimental choices is explained to ensure reproducibility and high-yield synthesis. All procedures have been designed with safety and efficiency as primary considerations, adhering to established laboratory standards.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules and functional materials. Its structure, featuring a primary amide and a secondary alcohol on a benzene ring, offers versatile handles for further chemical modifications. The compound is noted as an intermediate in the synthesis of potent and selective inhibitors of various enzymes, highlighting its importance in drug discovery programs. The reliable and scalable synthesis of this intermediate is therefore of significant interest to the scientific community.

This protocol outlines a robust and cost-effective method for the preparation of this compound via the chemoselective reduction of the ketone functionality of 4-acetylbenzamide. Sodium borohydride (NaBH₄) is employed as the reducing agent due to its mild nature and high selectivity for ketones in the presence of less reactive functional groups such as amides.

Reaction Mechanism and Rationale

The core of this synthesis is the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the acetyl group in 4-acetylbenzamide. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the final secondary alcohol.

Key Mechanistic Steps:

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) delivers a hydride ion to the carbonyl carbon of the ketone.

  • Alkoxide Formation: This attack breaks the pi bond of the carbonyl group, forming a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide is protonated by the solvent (methanol) during the reaction or by an aqueous workup to yield the final alcohol product, this compound.

The amide functional group is significantly less electrophilic than the ketone and thus does not react with the mild reducing agent NaBH₄ under these conditions, ensuring high chemoselectivity.

Diagram 1: Reaction Mechanism

G cluster_reactants Reactants cluster_process Mechanism cluster_product Product 4-acetylbenzamide 4-Acetylbenzamide attack Nucleophilic Attack (Hydride Transfer) 4-acetylbenzamide->attack NaBH4 Sodium Borohydride (NaBH₄) NaBH4->attack intermediate Tetrahedral Alkoxide Intermediate attack->intermediate Forms protonation Protonation (from Solvent/Workup) intermediate->protonation Undergoes product This compound protonation->product Yields G A 1. Dissolve 4-acetylbenzamide in Methanol B 2. Cool solution to 0°C (Ice Bath) A->B C 3. Add NaBH₄ portion-wise (Control H₂ evolution) B->C D 4. Warm to room temperature and stir for 2 hours C->D E 5. Monitor reaction by TLC D->E F 6. Quench with saturated NaHCO₃ solution E->F G 7. Remove Methanol via Rotary Evaporation F->G H 8. Extract with Ethyl Acetate (3x) G->H I 9. Wash combined organic layers with Brine H->I J 10. Dry over MgSO₄, filter, and concentrate I->J K 11. Purify by recrystallization or column chromatography J->K L 12. Characterize final product (NMR, IR, MP) K->L

Application Notes & Protocols: A Guide to Incorporating 4-(1-Hydroxyethyl)benzamide into PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies and offering a path to target proteins previously considered "undruggable".[1][3][4] The success of a PROTAC is contingent on the tripartite architecture of the molecule: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemically optimized linker. The discovery of novel warheads is paramount to expanding the reach of this technology. This guide provides a comprehensive framework for the design, synthesis, and validation of PROTACs incorporating 4-(1-Hydroxyethyl)benzamide, a versatile chemical scaffold with potential for engaging novel protein targets. We present detailed protocols, the rationale behind experimental choices, and a roadmap for characterization, intended for researchers in drug discovery and chemical biology.

Section 1: The Strategic Rationale for this compound as a PROTAC Warhead

The selection of a warhead is the critical first step in PROTAC development. While potent, high-affinity binders are often prioritized, fragment-like molecules provide a valuable starting point for discovering binders for novel or challenging targets. This compound presents itself as an attractive scaffold for several strategic reasons:

  • Chemical Versatility: The molecule possesses three distinct functional groups amenable to chemical modification: a secondary alcohol, an amide, and a phenyl ring. This provides multiple potential exit vectors for linker attachment, a crucial parameter for optimizing the geometry of the ternary complex (POI-PROTAC-E3 Ligase).[5][6]

  • Fragment-Based Potential: With a low molecular weight (165.19 g/mol ) and simple structure, it serves as an excellent starting point for fragment-based screening campaigns to identify novel protein binders.[7][8] The hydroxyethyl and benzamide motifs are common pharmacophores capable of forming key hydrogen bond interactions within protein binding pockets.

  • Favorable Physicochemical Properties: Its balanced properties provide a solid foundation for building larger PROTAC molecules that can maintain adequate cell permeability and solubility, common challenges in PROTAC design.[6]

Overall PROTAC Development Workflow

The journey from concept to a validated PROTAC is a systematic, multi-stage process. The workflow below illustrates the key phases, emphasizing the iterative nature of design and testing.

PROTAC Development Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Biochemical & Cellular Screening cluster_2 Phase 3: Mechanism of Action Validation A 1. Warhead Selection This compound B 2. Linker & Exit Vector Strategy (e.g., PEG, Alkyl) A->B Analyze chemical handles C 3. E3 Ligase Ligand Selection (e.g., Pomalidomide for CRBN) B->C Consider ternary complex geometry D 4. PROTAC Library Synthesis C->D Convergent synthesis E 5. Primary Screen: Target Degradation (Western Blot / HiBiT Assay) D->E Test synthesized library F 6. Dose-Response Analysis (Determine DC₅₀ & Dₘₐₓ) E->F G 7. Time-Course Analysis (Onset and duration of degradation) F->G H 8. Target Engagement Assays (SPR, CETSA) G->H Validate lead candidates I 9. Ternary Complex Formation (TR-FRET, AlphaLISA) H->I J 10. Ubiquitination Confirmation (IP-Western) I->J K 11. Selectivity Profiling (Global Proteomics) J->K K->B Iterative Optimization

Caption: A structured workflow for PROTAC development, from initial design to mechanistic validation.

Section 2: Synthesis of a this compound-Based PROTAC

This section provides an exemplary synthetic protocol. The strategy involves functionalizing the warhead with a handle for linker attachment, preparing a linker-E3 ligase ligand conjugate, and finally coupling the two fragments. This protocol uses pomalidomide as the E3 ligase ligand for Cereblon (CRBN).

Protocol 2.1: Exemplary PROTAC Synthesis

Materials:

  • This compound

  • 4-Bromobenzoyl chloride

  • Pyridine, Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • N-Boc-amino-PEG4-acid (linker precursor)

  • Pomalidomide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) and ligand for Suzuki coupling

  • Bis(pinacolato)diboron

  • Potassium acetate

  • Solvents for reaction and purification (e.g., dioxane, silica gel)

Step-by-Step Procedure:

  • Warhead Functionalization (Esterification):

    • Dissolve this compound (1.0 eq) in anhydrous DCM and pyridine (1.5 eq) at 0°C.

    • Slowly add 4-bromobenzoyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor completion by TLC. Upon completion, perform an aqueous workup and purify by silica gel chromatography to yield the bromo-functionalized warhead.

    • Causality: The secondary alcohol on the warhead is used as the attachment point. Introducing a bromo group on a distal phenyl ring provides a versatile handle for a subsequent Suzuki cross-coupling reaction, a robust and widely used C-C bond-forming reaction.

  • Linker-Pomalidomide Conjugate Synthesis:

    • Dissolve Pomalidomide (1.0 eq), N-Boc-amino-PEG4-acid (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir at room temperature for 4-6 hours.

    • Monitor by LC-MS. Purify the Boc-protected linker-pomalidomide conjugate by column chromatography.

    • Causality: This is a standard amide coupling reaction. HATU is an efficient coupling reagent that minimizes side reactions. The Boc group protects the terminal amine of the linker, preventing unwanted reactions and allowing for controlled, stepwise synthesis.

  • Linker Deprotection:

    • Dissolve the product from Step 2 in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours until the Boc group is fully cleaved (monitor by LC-MS).

    • Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is typically used directly in the next step.

  • Final PROTAC Assembly (Suzuki Coupling):

    • This is a two-step sequence: borylation of the linker-pomalidomide and then coupling.

    • a) Borylation: Combine the deprotected linker-pomalidomide amine (from Step 3), bis(pinacolato)diboron, potassium acetate, and a palladium catalyst in dioxane. Heat under an inert atmosphere until the starting material is consumed.

    • b) Coupling: To the crude reaction mixture containing the boronic ester, add the bromo-functionalized warhead (from Step 1), an aqueous base (e.g., K₂CO₃), and the palladium catalyst. Heat again under an inert atmosphere for 8-16 hours.

    • Causality: The Suzuki coupling provides a stable biaryl linkage. This method is highly reliable and tolerant of various functional groups present in both fragments.

    • After cooling, perform an aqueous workup. Purify the final PROTAC molecule by preparative reverse-phase HPLC.

    • Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Primary Validation: Assessing Target Degradation

The first and most critical test for a new PROTAC is its ability to induce the degradation of the POI in a cellular context. Western blotting is the gold-standard method for this initial assessment.

Mechanism of Action: The PROTAC Cycle

Before detailing the protocol, it is essential to understand the catalytic cycle being assayed. The PROTAC molecule facilitates a series of events culminating in the destruction of the target protein.

PROTAC_MoA POI Protein of Interest (POI) Binding Site PROTAC PROTAC Warhead Linker E3 Ligand POI:port->PROTAC:warhead Proteasome 3. Proteasomal Degradation POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase Binding Site PROTAC:e3_ligand->E3_Ligase:port E3_Ligase->POI Recycled_PROTAC PROTAC E3_Ligase->Recycled_PROTAC 4. Release & Recycling Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Protocol 3.1: Western Blot for Dose-Dependent Degradation

Purpose: To quantify the reduction of POI levels after treating cells with varying concentrations of the PROTAC.

Materials:

  • Appropriate cell line cultured in 6-well plates

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (anti-POI, anti-loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. The next day, treat the cells with a serial dilution of the PROTAC (e.g., 1 µM down to 1 nM) for a fixed time (e.g., 18-24 hours). Include a vehicle-only control (DMSO).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Lysate Processing: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Carefully collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using the BCA assay, following the manufacturer's protocol. This is critical for ensuring equal loading.

  • SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli buffer. Boil the samples at 95°C for 5 minutes. Load the samples onto a polyacrylamide gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection & Analysis: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities using software (e.g., ImageJ). Normalize the POI signal to the loading control signal. Plot the normalized POI level against the log of PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Data Presentation: Exemplary Degradation Profile

The results of a dose-response experiment should be tabulated for clarity.

PROTAC ConcentrationNormalized POI Level (Mean ± SD)% Degradation
Vehicle (DMSO)1.00 ± 0.080%
1 nM0.95 ± 0.075%
10 nM0.62 ± 0.0938%
100 nM 0.15 ± 0.04 85% (Dₘₐₓ)
1 µM0.25 ± 0.0675%
10 µM0.40 ± 0.0860%

Note: The reduced degradation at 1 µM and 10 µM is characteristic of the "hook effect," a phenomenon where the formation of unproductive binary complexes at high concentrations impairs ternary complex formation and reduces degradation efficiency. This is a hallmark of PROTAC activity.[1]

Section 4: Advanced Validation and Mechanistic Confirmation

After confirming degradation, further experiments are required to validate the mechanism of action and rule out off-target effects.

  • E3 Ligase Dependence: To prove the degradation is dependent on the recruited E3 ligase (e.g., CRBN), co-treat cells with the PROTAC and an excess of a free E3 ligase ligand (e.g., pomalidomide). Competitive binding to the E3 ligase should rescue the degradation of the POI.

  • Proteasome Dependence: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib). If the PROTAC is working through the UPS, proteasome inhibition should block the degradation of the POI.

  • Target Ubiquitination: This assay directly confirms that the PROTAC induces the ubiquitination of the POI.[9] Cells are treated with the PROTAC and a proteasome inhibitor. The POI is then immunoprecipitated, and the resulting pull-down is analyzed by Western blot using an anti-ubiquitin antibody. A high-molecular-weight smear or ladder indicates polyubiquitination.

  • Selectivity Profiling: To assess the global selectivity of the PROTAC, quantitative mass spectrometry-based proteomics can be performed. This experiment compares the entire proteome of cells treated with the PROTAC versus a vehicle control, identifying any proteins that are degraded besides the intended target.

Conclusion

Incorporating novel fragments like this compound into PROTAC design is a vital strategy for expanding the druggable proteome. The process requires a methodical approach encompassing rational design, chemical synthesis, and a hierarchical series of validation assays. By confirming dose-dependent, E3 ligase-mediated, and proteasome-dependent degradation, and ultimately assessing target ubiquitination and global selectivity, researchers can build a robust data package for their novel PROTAC. This guide provides the foundational protocols and scientific rationale to empower drug discovery professionals to successfully navigate the development of next-generation targeted protein degraders.

References

Experimental guide for linking 4-(1-Hydroxyethyl)benzamide to a target binder

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Experimental Guide for Linking 4-(1-Hydroxyethyl)benzamide to a Target Binder

Abstract

The covalent conjugation of small molecules to biomolecular binders, such as antibodies or proteins, is a cornerstone of modern therapeutic and diagnostic development. This guide provides a detailed experimental framework for linking this compound, a molecule featuring a secondary alcohol and a stable amide, to a target protein binder. We will explore the chemical logic underpinning site-specific modification, focusing on the activation of the secondary hydroxyl group. This document furnishes researchers, scientists, and drug development professionals with two robust, step-by-step protocols, methods for conjugate purification and characterization, and the scientific rationale behind key experimental choices to ensure reproducible and validated outcomes.

Introduction: The Rationale for Conjugation

The creation of protein-small molecule conjugates is a powerful strategy in biotechnology, enabling the fusion of a protein's high specificity with the functional activity of a small molecule.[1] This approach is central to the design of Antibody-Drug Conjugates (ADCs), which combine the targeting capability of a monoclonal antibody with the potent cytotoxicity of a small molecule drug.[2] Beyond oncology, such conjugates are invaluable as molecular probes for studying biological pathways, imaging biomarkers, and developing novel diagnostic agents.[3]

This compound presents a unique challenge and opportunity for bioconjugation. Its structure contains two primary functional groups: a chemically stable primary amide and a less reactive secondary hydroxyl group.[4][5] Directing conjugation through the hydroxyl group requires specific activation chemistries to achieve a stable, covalent linkage to the target binder without compromising the binder's structural integrity or function. This guide provides a comprehensive walkthrough of the necessary strategies and validation steps.

Analysis of Reactive Moieties in this compound

Successful bioconjugation hinges on the selective reaction between functional groups on the small molecule and the target biomolecule.[6] this compound offers two potential sites for linkage:

  • Primary Amide (-CONH₂) : The benzamide group is exceptionally stable due to resonance, with a half-life of approximately 600 years in neutral solution.[7][8] While methods exist to activate amides, they often require harsh conditions incompatible with maintaining protein structure and are not typically employed in standard bioconjugation.[7]

  • Secondary Hydroxyl (-OH) : The hydroxyl group on the ethyl linker is the most practical target for conjugation. Although alcohols are not intrinsically reactive towards protein side chains, they can be chemically activated to form electrophilic intermediates that readily react with nucleophiles on the binder, such as the primary amines of lysine residues.[9][10]

Therefore, our strategies will focus exclusively on leveraging the secondary hydroxyl group for covalent attachment.

Core Conjugation Strategy: Hydroxyl Activation for Amine Coupling

The most direct and widely used method for linking hydroxyl-containing molecules to proteins targets the abundant primary amines on lysine side chains and the N-terminus.[11] This is a two-step process involving the activation of the hydroxyl group followed by nucleophilic attack from the amine.

Mechanism of Action

The hydroxyl group is a poor leaving group and must first be converted into a more reactive species. Reagents such as N,N'-disuccinimidyl carbonate (DSC) or 1,1'-carbonyldiimidazole (CDI) are effective activators.[12] DSC reacts with the hydroxyl group to form a succinimidyl carbonate ester. This intermediate is an excellent electrophile that subsequently reacts with primary amines on the target binder (e.g., lysine) at a physiological or slightly alkaline pH to form a stable carbamate bond.[10]

Workflow for Hydroxyl Activation and Amine Coupling

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Conjugation to Target Binder Molecule This compound (with -OH group) DSC N,N'-Disuccinimidyl Carbonate (DSC) in Anhydrous Solvent Molecule->DSC Reaction Activated_Intermediate Reactive Succinimidyl Carbonate Intermediate DSC->Activated_Intermediate Target_Binder Target Binder (e.g., Protein with Lysine -NH2) Activated_Intermediate->Target_Binder Reaction in Aqueous Buffer (pH 8-8.5) Activated_Intermediate->Target_Binder Conjugate Final Conjugate (Stable Carbamate Linkage) Target_Binder->Conjugate

Caption: Reaction scheme for hydroxyl activation and amine coupling.

Detailed Experimental Protocol

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Target Binder (e.g., antibody at 5-10 mg/mL)

  • Coupling Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.2 (ice-cold)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette (10K MWCO)

  • Wash Buffers: Anhydrous solvent (for intermediate), PBS (for final conjugate)

Procedure:

Part A: Activation of this compound

  • Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of DSC. Work in a fume hood.

  • Dissolution: Prepare a 100 mM stock solution of this compound in anhydrous DMF.

  • Activation Reaction: In a separate vial, prepare a 200 mM solution of DSC in anhydrous DMF. Add the DSC solution to the this compound solution at a 2:1 molar ratio (DSC:small molecule).

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing, protected from moisture. The hydroxyl group is converted to a succinimidyl carbonate ester. Causality Note: Anhydrous conditions are critical here to prevent the hydrolysis of DSC and the activated intermediate, maximizing yield.[9]

Part B: Conjugation to Target Binder

  • Buffer Exchange: Ensure the target binder is in the ice-cold Coupling Buffer (pH 8.2). If not, perform a buffer exchange using a desalting column or dialysis.

  • Initiate Conjugation: Add the activated this compound solution (from Part A) to the target binder solution. A common starting point is a 10- to 20-fold molar excess of the activated small molecule relative to the protein.

    • Experimental Insight: The optimal molar ratio depends on the number of accessible lysines and the desired drug-to-binder ratio (DBR). It must be determined empirically.[13]

  • Reaction: Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation. Causality Note: The slightly alkaline pH (8.2) deprotonates the lysine ε-amino group, increasing its nucleophilicity to facilitate the attack on the succinimidyl carbonate ester.[11]

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM Tris-HCl. Incubate for 30 minutes at room temperature. This step terminates the reaction by consuming any remaining activated small molecules.

  • Purification: Remove unreacted small molecules and byproducts by passing the reaction mixture through a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4). Alternatively, perform dialysis against the storage buffer.

Alternative Strategy: Employing a Heterobifunctional Linker

In some cases, targeting a different amino acid, such as cysteine, is desirable for greater site-specificity, as cysteines are often less abundant than lysines.[14] This can be achieved by using a heterobifunctional linker that connects the hydroxyl group of this compound to a thiol-reactive group.

Mechanism and Workflow

This strategy involves first reacting the DSC-activated this compound with one end of a linker molecule (e.g., an amino-PEG-maleimide linker). The amine end of the linker will react with the activated small molecule to form a carbamate bond. The other end of the linker now presents a maleimide group, which can then be selectively reacted with a free thiol on a cysteine residue of the target binder.

G cluster_0 Step 1: Create Maleimide-Functionalized Molecule cluster_1 Step 2: Conjugation to Target Binder Activated_Molecule DSC-Activated This compound Linker Amino-PEG-Maleimide Linker Activated_Molecule->Linker Reaction 1 Functionalized_Molecule Maleimide-Functionalized Small Molecule Linker->Functionalized_Molecule Target_Binder Target Binder (with Cysteine -SH) Functionalized_Molecule->Target_Binder Reaction 2 (pH 6.5-7.5) Functionalized_Molecule->Target_Binder Conjugate Final Conjugate (Stable Thioether Bond) Target_Binder->Conjugate

Caption: Workflow using a heterobifunctional linker for cysteine conjugation.

Protocol: Two-Step Cysteine Conjugation

Procedure:

  • Prepare Activated Molecule: Activate this compound with DSC as described in Part A of the previous protocol.

  • Linker Attachment: React the activated small molecule with an amino-PEG-maleimide linker in a 1:1.1 molar ratio (activated molecule:linker) in anhydrous DMF for 2-4 hours.

  • Prepare Target Binder: If the target binder does not have free cysteines, they may need to be generated by reducing existing disulfide bonds with a mild reducing agent like TCEP. Immediately remove the TCEP via a desalting column equilibrated in a déassed, nitrogen-purged buffer (e.g., PBS with EDTA, pH 7.0).

  • Cysteine Conjugation: Add the maleimide-functionalized small molecule (from step 2) to the reduced target binder at a 5- to 10-fold molar excess.

  • Reaction: Incubate for 2 hours at room temperature or overnight at 4°C. Causality Note: The maleimide group reacts specifically with the thiol group of cysteine residues at a pH range of 6.5-7.5 to form a stable thioether bond.[15]

  • Quenching & Purification: Quench any unreacted maleimide groups by adding a free thiol like β-mercaptoethanol. Purify the final conjugate using a desalting column or dialysis as previously described.

Experimental Validation and Quality Control

A successful conjugation protocol must include a robust validation system to confirm covalent attachment, determine the degree of labeling, and ensure the binder's functionality is retained.[16]

Overall Validation Workflow

Caption: A comprehensive workflow for conjugate validation.

Characterization Techniques

The following table summarizes key techniques for analyzing the final conjugate.

TechniquePurposeExpected Outcome
SDS-PAGE To visually confirm an increase in the molecular weight (MW) of the binder upon conjugation.A band shift to a higher MW for the conjugated protein compared to the unconjugated control.[13]
Mass Spectrometry (ESI-MS or MALDI-TOF) To accurately determine the MW of the conjugate and calculate the average drug-to-binder ratio (DBR).A mass spectrum showing a distribution of species, with peaks corresponding to the binder conjugated with 1, 2, 3, etc., small molecules.[13]
UV-Vis Spectroscopy To estimate the DBR by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule (if it has a unique absorbance).Calculation of DBR using the Beer-Lambert law, providing a quantitative measure of conjugation efficiency.
Surface Plasmon Resonance (SPR) or ELISA To assess whether the conjugation process has affected the binding affinity and functionality of the target binder.The binding kinetics (KD) of the conjugate should be comparable to the unconjugated binder, confirming that its activity is preserved.[16]

References

Step-by-step synthesis of a 4-(1-Hydroxyethyl)benzamide-based PROTAC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Step-by-Step Synthesis of a 4-(1-Hydroxyethyl)benzamide-Based PROTAC

Authored by a Senior Application Scientist

Introduction: The PROTAC Revolution

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple protein inhibition to achieve targeted protein degradation.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[3][4] A PROTAC molecule consists of three essential components: a "warhead" that binds to the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that initiates the degradation cascade, leading to the ubiquitination of the POI and its subsequent destruction by the 26S proteasome.[7]

This guide provides a detailed, step-by-step protocol for the synthesis of a novel PROTAC utilizing this compound as a warhead for a hypothetical POI. We will employ a modular synthetic strategy centered around the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[][9][10] This approach allows for the independent synthesis of functionalized warhead and E3 ligase ligand modules, which are then conjugated in the final step. For this protocol, we have selected the widely-used Cereblon (CRBN) E3 ligase ligand, pomalidomide, as the anchor.[4][7][]

Conceptual Framework: PROTAC Mechanism and Synthetic Strategy

The efficacy of a PROTAC is highly dependent on its molecular architecture. The choice of warhead, E3 ligase ligand, and the nature and length of the linker are all critical variables that influence the stability of the ternary complex and, consequently, the degradation efficiency.[5][9]

PROTAC Mechanism of Action

The mechanism involves the PROTAC acting as a molecular bridge, bringing the target protein and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI's surface. The polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to engage in further catalytic cycles.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI Protein of Interest (POI) (Target) POI->Ternary E3 CRBN E3 Ligase Complex E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Peptides Degraded Peptides Proteasome->Peptides Synthetic_Workflow cluster_warhead Module 1: Warhead Synthesis cluster_ligand Module 2: E3 Ligand Synthesis cluster_final Module 3: Final Assembly Start1 4-Acetylbenzamide WH This compound Start1->WH Reduction WH_Alkyne Warhead-Alkyne WH->WH_Alkyne Alkylation PROTAC Final PROTAC WH_Alkyne->PROTAC CuAAC 'Click' Reaction Start2 Pomalidomide E3_Azide Pomalidomide-PEG-Azide Start2->E3_Azide Alkylation with Azido-PEG-Br E3_Azide->PROTAC Purify Purification & Characterization PROTAC->Purify

References

Application Note: An Integrated Strategy for the Analytical Characterization of 4-(1-Hydroxyethyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1-Hydroxyethyl)benzamide and its derivatives represent a class of compounds with significant potential in pharmaceutical development, often serving as key intermediates or active pharmaceutical ingredients (APIs). Rigorous and comprehensive analytical characterization is paramount to ensure their identity, purity, and quality, which are critical prerequisites for regulatory approval and patient safety. This document provides a detailed guide for researchers, scientists, and drug development professionals on the integrated analytical techniques required for the robust characterization of these molecules. The narrative emphasizes the rationale behind methodological choices, providing a framework for developing and validating a suite of analytical protocols.

Core Challenge: The Amphiphilic Nature

The core analytical challenge presented by this compound derivatives lies in their amphiphilic nature. The molecule possesses a hydrophilic alcohol group (-OH) and a moderately polar benzamide moiety. This duality influences solubility, chromatographic behavior, and spectroscopic properties, necessitating a multi-faceted analytical approach.

An Integrated Analytical Workflow

A comprehensive characterization cannot rely on a single technique. Instead, an integrated workflow that combines orthogonal (independent) methods is required to build a complete profile of the derivative. Each technique provides a unique piece of the puzzle, and together, they ensure a scientifically sound assessment of the material's quality.

Integrated Characterization Workflow cluster_0 Primary Characterization cluster_1 Confirmatory & Solid-State Analysis cluster_2 Final Assessment hplc HPLC/UPLC (Purity & Assay) ms LC-MS (Identity & Impurity ID) hplc->ms Orthogonal Purity Check ftir FTIR (Functional Groups) hplc->ftir Corroborative Data report Certificate of Analysis (CoA) - Identity - Purity - Strength - Quality hplc->report Data Aggregation nmr NMR (¹H, ¹³C) (Structure Elucidation) ms->nmr Confirms Mass & Fragment Data ms->ftir Corroborative Data ms->report Data Aggregation nmr->hplc Confirms Structure of Main Peak & Impurities nmr->ftir Corroborative Data nmr->report Data Aggregation thermal Thermal Analysis (DSC/TGA) ftir->thermal Corroborative Data ftir->report Data Aggregation thermal->report Data Aggregation

Cell-based assay protocols for testing 4-(1-Hydroxyethyl)benzamide PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Cell-Based Assays

Topic: Cell-based Assay Protocols for Testing 4-(1-Hydroxyethyl)benzamide PROTACs

For: Researchers, scientists, and drug development professionals.

Abstract

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] A key component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. The this compound motif is a well-established constituent of ligands, such as VH032, that recruit the von Hippel-Lindau (VHL) E3 ligase.[2][3] The development and optimization of these PROTACs require a robust suite of cell-based assays to confirm target degradation, elucidate the mechanism of action, and evaluate functional consequences. This guide provides a comprehensive overview and detailed protocols for the essential cell-based assays required to characterize VHL-recruiting PROTACs derived from the this compound scaffold. The protocols are designed to be self-validating, explaining the causality behind experimental choices to ensure technical accuracy and field-proven insights.

Introduction: The VHL-Recruiting PROTAC Mechanism

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a flexible linker.[4] One ligand binds to a protein of interest (POI), while the other engages an E3 ubiquitin ligase.[5] PROTACs containing a this compound-based moiety function by recruiting the VHL E3 ligase.[6] This recruitment induces the formation of a ternary complex (POI-PROTAC-VHL), bringing the POI into close proximity with the E3 ligase machinery.[7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI surface, marking it for degradation by the 26S proteasome.[1] The PROTAC is then released and can catalytically induce the degradation of additional POI molecules.[8]

A rigorous, multi-assay approach is critical to validate each step of this pathway, from initial target engagement to the ultimate downstream cellular effects.

PROTAC_Mechanism cluster_cell Cell Cytoplasm PROTAC PROTAC (VHL Ligand + POI Ligand) Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds VHL VHL E3 Ligase Complex VHL->Ternary Binds Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Proximity-induced Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Diagram 1: Mechanism of Action for a VHL-recruiting PROTAC.

Core Assays: A Multi-Pronged Validation Strategy

A successful PROTAC characterization workflow is built on three pillars of inquiry:

  • Degradation Efficacy: Does the PROTAC effectively reduce the levels of the target protein?

  • Mechanism Confirmation: Is the degradation occurring through the intended ubiquitin-proteasome pathway?

  • Functional Impact: What are the downstream consequences of target protein removal?

The following sections provide detailed protocols to address these key questions.

Workflow Start Cell Culture & Seeding Treatment PROTAC Treatment (Dose-Response / Time-Course) Start->Treatment Pillar1 Pillar 1: Degradation Assays (Western Blot, HiBiT) Treatment->Pillar1 Pillar2 Pillar 2: Mechanism Assays (NanoBRET, IP) Treatment->Pillar2 Pillar3 Pillar 3: Functional Assays (Cell Viability) Treatment->Pillar3 Analysis Data Analysis (DC50, Dmax, IC50) Pillar1->Analysis Pillar2->Analysis Pillar3->Analysis

Diagram 2: General experimental workflow for PROTAC characterization.

Pillar 1: Quantifying Target Protein Degradation

The foundational experiment for any PROTAC is to determine if it degrades the target protein. Western blotting is the gold-standard technique for this purpose, providing a direct, semi-quantitative measure of protein levels.[1]

This protocol allows for the determination of key degradation parameters: DC50 (concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).

Rationale: By treating cells with a range of PROTAC concentrations and for different durations, we can characterize the potency and kinetics of degradation. A loading control (e.g., β-actin, GAPDH) is essential to normalize for any variations in protein loading between samples, ensuring that observed changes are due to PROTAC activity.

Materials:

  • Appropriate cell line expressing the protein of interest (POI).

  • 6-well or 12-well tissue culture plates.

  • PROTAC stock solution (e.g., 10 mM in DMSO).

  • Complete cell culture medium.

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents (gels, running buffer, etc.).

  • Protein transfer system (e.g., wet or semi-dry).

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-POI and anti-loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Methodology:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight.[9]

  • PROTAC Treatment:

    • Dose-Response: Prepare serial dilutions of the PROTAC in culture medium (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO only). Replace the medium in each well with the PROTAC-containing medium and incubate for a fixed time (e.g., 18-24 hours).

    • Time-Course: Treat cells with a fixed, effective concentration of the PROTAC (e.g., 10x the estimated DC50) and harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer with inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 1-2 µg/µL) with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST for 10 minutes each.

  • Detection & Analysis:

    • Apply ECL substrate to the membrane.

    • Image the blot using a chemiluminescence detector.

    • Strip the membrane (if necessary) and re-probe for the loading control antibody.

    • Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control band intensity for each lane. Calculate the percentage of protein remaining relative to the vehicle control.

Data Presentation:

PROTAC Conc. (nM)POI Intensity (Normalized)% Protein Remaining
0 (Vehicle)1.00100%
10.9595%
100.6060%
500.2525%
1000.1010%
5000.088%
10000.099% (Hook Effect)

Table 1: Example dose-response data for a VHL-recruiting PROTAC. Data is plotted to calculate DC50 and Dmax.

Pillar 2: Verifying the Mechanism of Action

Observing degradation is the first step; confirming it occurs via the intended PROTAC mechanism is crucial. This involves demonstrating that the PROTAC induces the formation of the ternary complex and subsequent ubiquitination of the target.

Rationale: The NanoBioluminescence Resonance Energy Transfer (NanoBRET™) assay provides a quantitative method to measure protein-protein interactions within living cells.[10][11] By fusing the target protein to a NanoLuc® luciferase (energy donor) and the E3 ligase (VHL) to a HaloTag® protein labeled with a fluorescent ligand (energy acceptor), the formation of a PROTAC-induced ternary complex can be monitored in real-time.[12] A positive BRET signal indicates that the two proteins are in close proximity (<10 nm), confirming the PROTAC's primary function.

Materials:

  • HEK293 cells (or other suitable cell line).

  • Expression vectors: POI-NanoLuc® fusion and HaloTag®-VHL fusion.

  • Transfection reagent.

  • Opti-MEM™ I Reduced Serum Medium.

  • White, opaque 96-well assay plates.

  • HaloTag® NanoBRET™ 618 Ligand.

  • Nano-Glo® Vivazine Substrate.

  • Luminometer capable of measuring filtered light (450nm and >610nm).

Methodology:

  • Cell Transfection: Co-transfect cells with the POI-NanoLuc® and HaloTag®-VHL expression vectors. Seed the transfected cells into a 96-well white plate and incubate for 24 hours.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells at the desired final concentration and incubate for at least 2 hours.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.

  • Substrate Addition: Add the Nano-Glo® Vivazine Substrate according to the manufacturer's protocol.

  • BRET Measurement: Measure the donor emission (450nm) and acceptor emission (>610nm) using a BRET-capable plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the BRET ratio indicates PROTAC-mediated ternary complex formation.

Pillar 3: Assessing Downstream Functional Consequences

Degrading a target protein is expected to produce a biological effect, such as inhibiting cell proliferation or inducing apoptosis. Measuring cell viability is a fundamental method to quantify this functional outcome.

Rationale: The CellTiter-Glo® assay is a robust method for determining the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[13][14] A decrease in the luminescent signal correlates with a reduction in cell viability, which can be an intended downstream effect of degrading an oncogenic or disease-relevant protein.

Materials:

  • Opaque-walled 96-well plates suitable for luminescence assays.

  • CellTiter-Glo® 2.0 Assay Reagent (or similar).

  • Luminometer.

Methodology:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells/well in 90 µL of medium. Incubate overnight.[15]

  • PROTAC Treatment: Add 10 µL of 10x concentrated PROTAC serial dilutions to the appropriate wells. Include vehicle controls.

  • Incubation: Incubate the plate for a period relevant to the protein's function and turnover, typically 48 to 72 hours, at 37°C.[15]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[14]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (from wells with medium only). Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability. Plot the % viability against the log of the PROTAC concentration and use non-linear regression to calculate the IC50 value.

Data_Integration cluster_validation Self-Validating Assay Cascade TE Target Engagement (Does it bind?) TC Ternary Complex Formation (Does it bridge?) [NanoBRET] TE->TC Leads to UB Ubiquitination (Is POI tagged?) [IP-WB] TC->UB Leads to DEG Degradation (Is POI removed?) [Western Blot] UB->DEG Leads to FUNC Functional Outcome (Does it affect the cell?) [Cell Viability] DEG->FUNC Results in

Diagram 3: Logical flow of data integration from multiple assays.

Conclusion

The successful characterization of a this compound-based, VHL-recruiting PROTAC is a multi-faceted process that requires rigorous and orthogonal cell-based assays. By systematically quantifying protein degradation (Western Blot), confirming the formation of the key ternary complex (NanoBRET™), and measuring the downstream impact on cell health (CellTiter-Glo®), researchers can build a comprehensive and trustworthy data package. This structured approach not only validates the efficacy and mechanism of a specific PROTAC but also provides critical insights that guide the rational design and optimization of future targeted protein degraders.

References

Investigating Novel Chemical Matter in Targeted Protein Degradation: A Workflow for 4-(1-Hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to induce the outright elimination of disease-causing proteins.[1][2] Technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues achieve this by co-opting the cell's native ubiquitin-proteasome system (UPS).[3][] The success of any TPD strategy hinges on the discovery and optimization of its core components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker to connect them.[5][6] While a handful of E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL) are commonly recruited, the expansion of the TPD field relies on identifying new chemical matter to engage a wider array of E3 ligases and previously "undruggable" targets.[7][8][9]

This guide provides a comprehensive framework for evaluating a novel chemical fragment, using 4-(1-Hydroxyethyl)benzamide as a representative case study. We present an integrated workflow, from initial characterization and binary binding assessment to functional validation of protein degradation in a cellular context. Detailed, field-proven protocols for key decision-making experiments are provided to empower researchers to systematically assess the potential of new molecules in the TPD landscape.

Introduction to the TPD Mechanism and the Role of Novel Fragments

PROTACs are heterobifunctional molecules that act as a bridge between a POI and an E3 ubiquitin ligase.[10] This induced proximity facilitates the formation of a ternary complex, a critical step that brings the E3 ligase's enzymatic machinery close to the POI.[11][12] The ligase then tags the POI with ubiquitin chains, marking it for recognition and destruction by the 26S proteasome.[6][13] Because the PROTAC molecule is not degraded, it can act catalytically, inducing the degradation of multiple POI copies.[6]

The discovery of new small molecule fragments that can bind to either E3 ligases or POIs is a critical starting point for developing novel degraders. A fragment like this compound possesses key chemical features—hydroxyl and amide groups—that could serve as interaction points for protein binding or as handles for linker attachment, making it an intriguing candidate for investigation.

TPD_Mechanism cluster_Cell Cellular Environment POI Protein of Interest (POI) Ternary [POI-PROTAC-E3] Ternary Complex POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1. Mechanism of Action for a PROTAC Degrader.

Initial Characterization of this compound

Before initiating biological assays, it is essential to understand the fundamental physicochemical properties of the candidate molecule. These properties influence solubility, permeability, and potential for non-specific interactions.

PropertyValueSource
CAS Number 1175301-23-1[14][15][16]
Molecular Formula C₉H₁₁NO₂[17]
Molecular Weight 165.19 g/mol [17][18]
XLogP3 0.3[17]
Hydrogen Bond Donors 2[17]
Hydrogen Bond Acceptors 2[17]
Appearance White to off-white solid[14]

The structure of this compound features a benzamide core with a hydroxyethyl group. The secondary alcohol and the primary amide provide clear, chemically tractable points for modification and linker attachment, which is a crucial consideration in PROTAC design.[19]

Experimental Workflow for Assessing TPD Potential

A systematic, multi-assay approach is required to validate a novel fragment. The workflow should progress from confirming direct physical binding to demonstrating functional consequences in a cellular environment. Each step serves as a critical checkpoint to determine whether further investment in medicinal chemistry and biological testing is warranted.

Experimental_Workflow Start Start: Novel Fragment (this compound) Binding Protocol 1: Binary Binding Affinity (SPR, ITC, FP) Start->Binding Decision1 Binding Confirmed? Binding->Decision1 Synth Synthesize PROTAC (Requires POI/E3 Partner Ligand) Decision1->Synth Yes Stop Stop or Redesign Decision1->Stop No Ternary Protocol 2: Ternary Complex Formation (NanoBRET, TR-FRET) Synth->Ternary Decision2 Ternary Complex Forms? Ternary->Decision2 Ub Protocol 3: In Vitro Ubiquitination (Western Blot for Ub) Decision2->Ub Yes Decision2->Stop No Decision3 POI Ubiquitinated? Ub->Decision3 Degrade Protocol 4: Cellular Degradation (Western Blot, Proteomics) Decision3->Degrade Yes Decision3->Stop No Decision4 POI Degraded? Degrade->Decision4 Success Success: Viable TPD Candidate Decision4->Success Yes Decision4->Stop No

Figure 2. Decision-Making Workflow for TPD Candidate Validation.

Detailed Experimental Protocols

Protocol 1: Binary Binding Affinity Assessment via Surface Plasmon Resonance (SPR)

Objective: To determine if this compound directly binds to a purified protein of interest (POI) or E3 ligase (e.g., VHL, CRBN) and to quantify the binding affinity (KD).

Scientific Rationale: SPR is a label-free technique that measures changes in refractive index at the surface of a sensor chip as molecules bind and dissociate. It provides real-time kinetics (kon, koff) and equilibrium (KD) data, offering definitive proof of a direct physical interaction.[20] Confirming binary engagement is the foundational first step before investing in the synthesis of a full PROTAC molecule.[20]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant protein (POI or E3 ligase) at >95% purity

  • This compound

  • Running buffer (e.g., HBS-EP+) with 1-5% DMSO

  • Regeneration solution (e.g., Glycine-HCl pH 2.0 or MgCl₂)

Procedure:

  • Chip Immobilization: Immobilize the purified protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol to a target density of 2000-4000 Response Units (RU). Leave one flow cell unmodified as a reference.

  • Analyte Preparation: Prepare a serial dilution of this compound in running buffer. A typical concentration range for a fragment screen is 1 µM to 500 µM. Ensure the final DMSO concentration is consistent across all samples.

  • Binding Analysis:

    • Equilibrate the system with running buffer.

    • Inject the highest concentration of the compound to check for non-specific binding and to optimize regeneration conditions.

    • Perform a kinetic titration or single-cycle kinetics experiment. Inject each concentration of the compound (from lowest to highest) over the protein and reference flow cells for a set association time (e.g., 120s), followed by a dissociation phase with running buffer (e.g., 300s).

    • Perform a regeneration step between cycles if using multi-cycle kinetics.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract a "zero concentration" (buffer only) injection to double-reference the data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).

Self-Validation and Interpretation:

  • A successful experiment will show concentration-dependent binding curves that fit well to a kinetic model.

  • A KD in the micromolar (µM) range is typical for a fragment hit and justifies further investigation.

  • No binding or highly non-specific binding (no saturation, unusual sensorgrams) indicates the fragment is not a viable binder for that specific protein under these conditions.

Protocol 2: Ternary Complex Formation Assay via NanoBRET™

Objective: To confirm that a synthesized PROTAC, incorporating the this compound-derived warhead, can induce the formation of a [POI]-[PROTAC]-[E3 Ligase] ternary complex within living cells.

Scientific Rationale: The formation of a stable and productive ternary complex is the cornerstone of PROTAC efficacy.[11][12] Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can measure protein-protein interactions in real-time in a physiological cellular environment.[21][22] A positive BRET signal provides strong evidence that the PROTAC is functioning as a molecular bridge.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for POI fused to NanoLuc® (Nluc) luciferase (energy donor)

  • Expression vector for E3 ligase fused to HaloTag® (energy acceptor)

  • Transfection reagent

  • PROTAC molecule

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand (Promega)

  • White, opaque 96- or 384-well assay plates

  • Luminometer capable of measuring donor and acceptor emission wavelengths simultaneously (e.g., 460 nm and >610 nm)

Procedure:

  • Cell Preparation: Co-transfect HEK293 cells with the Nluc-POI and HaloTag-E3 ligase plasmids. Plate the transfected cells into assay plates and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the PROTAC molecule in Opti-MEM. Add the dilutions to the appropriate wells. Include vehicle-only (DMSO) controls.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate for at least 2 hours at 37°C.

  • Luminescence Reading:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to all wells.

    • Immediately read the plate on a luminometer, measuring both donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission).

    • Correct the BRET ratio by subtracting the vehicle control ratio.

    • Plot the corrected BRET ratio against the log of the PROTAC concentration. The resulting bell-shaped "hook effect" curve is characteristic of ternary complex formation, where at very high concentrations, binary complexes dominate and the BRET signal decreases.[12][23]

Self-Validation and Interpretation:

  • A clear, concentration-dependent increase and subsequent decrease (hook effect) in the BRET signal is a strong positive result.[12]

  • The peak of the curve represents the optimal concentration for ternary complex formation.

  • A flat line or no significant signal indicates the PROTAC fails to induce complex formation in cells.

Protocol 3: In Vitro Ubiquitination Assay

Objective: To obtain direct functional evidence that the PROTAC-induced ternary complex is active and leads to the ubiquitination of the POI.

Scientific Rationale: Ternary complex formation is necessary but not sufficient for degradation. The geometry of the complex must allow for the transfer of ubiquitin from a charged E2 enzyme to a lysine residue on the POI.[8] An in vitro ubiquitination assay reconstitutes the key components of the UPS, providing a direct readout of this enzymatic activity.[24][25]

Materials:

  • Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase complex, and POI.

  • Ubiquitin and ATP

  • PROTAC molecule

  • Ubiquitination reaction buffer

  • SDS-PAGE gels and Western blot equipment

  • Primary antibodies: anti-POI and anti-Ubiquitin

  • HRP-conjugated secondary antibody and ECL substrate

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures in tubes. A typical reaction contains E1, E2, E3 ligase, POI, ubiquitin, ATP, and reaction buffer.

  • Compound Addition: Add the PROTAC at various concentrations to the reaction tubes. Include a vehicle (DMSO) control and a "no E3 ligase" control.

  • Initiate Reaction: Transfer the tubes to a 30°C or 37°C water bath to start the reaction. Incubate for 1-2 hours.

  • Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with an anti-POI primary antibody.

    • Incubate with a secondary antibody and visualize with ECL.

  • Interpretation: Look for the appearance of higher molecular weight bands or a "smear" above the main POI band in the PROTAC-treated lanes. This indicates the addition of ubiquitin molecules (poly-ubiquitination).

Self-Validation and Interpretation:

  • The ubiquitination signal should be dependent on the presence of all components: E1, E2, E3, ATP, ubiquitin, POI, and the PROTAC. The absence of any component should abolish the signal.

  • A dose-dependent increase in the high-molecular-weight smear confirms the PROTAC is promoting ubiquitination of the POI.[21]

Protocol 4: Cellular Target Degradation Assay by Western Blot

Objective: To measure the ultimate downstream effect of the PROTAC in a cellular context: the reduction in the total amount of the target protein.

Scientific Rationale: This is the definitive assay to confirm the success of a PROTAC. By treating cells with the compound and measuring protein levels over time, one can determine the potency (DC₅₀ - concentration for 50% degradation) and maximal degradation (Dₘₐₓ).[26] This assay integrates all preceding steps—cellular permeability, complex formation, and ubiquitination—into a final, therapeutically relevant readout.[27]

Materials:

  • Cancer cell line or other relevant cell line endogenously expressing the POI

  • PROTAC molecule

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blot equipment

  • Primary antibodies: anti-POI and anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody and ECL substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a set period (e.g., 4, 8, 16, or 24 hours). Include a vehicle (DMSO) control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them directly in the plate with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blot Analysis:

    • Load equal amounts of protein (e.g., 20 µg) per lane and separate by SDS-PAGE.

    • Transfer to a PVDF membrane.

    • Block and probe with the anti-POI antibody.

    • Strip and re-probe the membrane with an antibody for a loading control, or use a multiplex fluorescence system.

  • Data Analysis:

    • Perform densitometry on the protein bands using software like ImageJ.

    • Normalize the POI band intensity to the loading control band intensity for each lane.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ and Dₘₐₓ.

Self-Validation and Interpretation:

  • A dose-dependent decrease in the POI band intensity confirms cellular degradation.

  • The loading control should remain constant across all lanes.

  • To confirm the mechanism is proteasome-dependent, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). This should "rescue" the POI from degradation.

Conclusion and Future Directions

The journey from a novel chemical fragment to a validated protein degrader is a rigorous, multi-step process. This guide outlines a systematic and logical workflow for this investigation, using this compound as a conceptual starting point. By sequentially validating binary engagement, ternary complex formation, enzymatic ubiquitination, and finally, cellular degradation, researchers can make confident, data-driven decisions. A positive outcome from this workflow provides a strong rationale for advancing a compound into lead optimization, where medicinal chemistry efforts can focus on fine-tuning linker composition and length ("linkerology"), improving potency, and enhancing drug-like properties.[10][28] This structured approach maximizes the probability of success in the exciting and rapidly advancing field of targeted protein degradation.

References

Methods for assessing the binding affinity of 4-(1-Hydroxyethyl)benzamide to CRBN

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Methods for Assessing the Binding Affinity of 4-(1-Hydroxyethyl)benzamide to Cereblon (CRBN)

For: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of CRBN in Targeted Protein Degradation

Cereblon (CRBN) has emerged as a protein of profound interest in modern drug discovery. It functions as the substrate receptor for the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^), which mediates the ubiquitination and subsequent proteasomal degradation of specific target proteins.[1][2] The therapeutic potential of CRBN was famously uncovered through the mechanism of immunomodulatory drugs (IMiDs) like thalidomide and its analogs, which effectively "reprogram" the ligase. These molecules act as a "molecular glue," inducing the degradation of neosubstrates such as the transcription factors IKZF1 and IKZF3, a mechanism central to their efficacy in treating multiple myeloma.[3][4]

This paradigm has given rise to Proteolysis-Targeting Chimeras (PROTACs), bifunctional molecules that link a CRBN-binding ligand to a ligand for a protein of interest, thereby hijacking the cell's degradation machinery to eliminate disease-causing proteins.[2][5] The development of novel CRBN ligands, including benzamide-type derivatives like this compound, is a critical frontier in this field.[6][7][8] These new scaffolds offer the potential for improved physicochemical properties, stability, and selectivity profiles compared to traditional IMiD-based recruiters.[6][7]

Accurately quantifying the binding affinity of these ligands to CRBN is the foundational step in their development. A robust understanding of the binding constant (K_D), kinetics (k_on/k_off), and thermodynamics (ΔH, ΔS) governs the efficiency of subsequent ternary complex formation and target degradation. This guide provides a detailed overview and step-by-step protocols for three orthogonal, state-of-the-art methods to characterize the binary interaction between this compound and CRBN: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and the Cellular Thermal Shift Assay (CETSA).

I. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[9][10] By titrating the ligand (this compound) into a sample cell containing the protein (CRBN, typically complexed with DDB1 for stability), ITC provides a complete thermodynamic profile of the interaction in a single experiment, yielding the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[10][11] This makes it an indispensable tool for lead characterization.

Logical Workflow for an ITC Experiment

ITC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis P1 Express & Purify CRBN/DDB1 Complex P2 Extensive Dialysis of Protein & Ligand into Matched Buffer P1->P2 Critical for quality P3 Accurately Determine Concentrations P2->P3 For stoichiometry R1 Load CRBN/DDB1 into Sample Cell P3->R1 R2 Load Ligand into Syringe P3->R2 R3 Run Titration: Inject Ligand into Cell R1->R3 R2->R3 A1 Integrate Raw Heat Bursts R3->A1 A2 Plot Heat vs. Molar Ratio A1->A2 A3 Fit Data to Binding Model (e.g., One-Site) A2->A3 A4 Determine K_D, n, ΔH, ΔS A3->A4

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Detailed Protocol: ITC

1. Materials and Reagents:

  • Purified, recombinant human CRBN/DDB1 complex (≥95% purity).

  • This compound solid compound (≥98% purity).

  • ITC Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP.

  • High-purity Dimethyl Sulfoxide (DMSO).

  • Isothermal Titration Calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC or similar).

  • Dialysis cassettes (e.g., 10 kDa MWCO).

  • Spectrophotometer for concentration measurement.

2. Protein and Compound Preparation:

  • Protein: Dialyze the CRBN/DDB1 protein stock against 2L of ITC buffer overnight at 4°C, followed by a second dialysis against a fresh 2L of buffer for 4 hours.[12] This step is critical to minimize buffer mismatch, which can create large heats of dilution that obscure the binding signal.[10][11]

  • After dialysis, centrifuge the protein at >14,000 x g for 10 minutes to remove any aggregates.

  • Measure the final protein concentration accurately using a spectrophotometer and a calculated extinction coefficient.

  • Compound: Prepare a concentrated stock of this compound (e.g., 50 mM) in 100% DMSO.

  • Prepare the final ligand solution for the ITC syringe by diluting the DMSO stock into the final protein dialysis buffer. The final DMSO concentration should be matched precisely in the protein solution (in the cell) to avoid artifacts. A final concentration of 1-2% DMSO is generally well-tolerated.

3. Experimental Setup and Execution:

  • Concentrations: The ideal concentration setup depends on the expected binding affinity (K_D). A key parameter is the 'c-value' (c = n * [Protein] / K_D), which should ideally be between 10 and 100 for a well-defined binding curve.[10]

  • Typical Starting Concentrations:

    • Protein (in cell): 10-30 µM

    • Ligand (in syringe): 100-300 µM (typically 10-15x the protein concentration).[12]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly degas all solutions immediately before use.[12]

    • Load the protein solution (~300 µL) into the sample cell and the ligand solution (~100 µL) into the injection syringe.[10][13]

  • Titration Parameters:

    • Initial delay: 60 s

    • Number of injections: 19

    • Injection volume: 2 µL

    • Spacing between injections: 150 s

    • Stirring speed: 750 rpm

  • Control Experiment: Perform a control titration by injecting the ligand solution into the buffer-only solution (containing the matched DMSO percentage) to measure the heat of dilution. This value will be subtracted from the main experiment's data.

4. Data Analysis:

  • Use the instrument's software to integrate the raw power peaks, yielding the heat change (µcal) for each injection.

  • Subtract the heat of dilution from the control experiment.

  • Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable model (e.g., 'One Set of Sites'). The software will calculate the K_D, stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) is then calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(K_A).[10]

ParameterTypical Value/RangeSignificance
K_D µM to nMBinding Affinity: Lower K_D indicates stronger binding.
n ~1.0Stoichiometry: Should be close to 1 for a 1:1 interaction.
ΔH Varies (kcal/mol)Enthalpy: Heat change from bond formation/rearrangement.
ΔS Varies (cal/mol·K)Entropy: Change in disorder of the system upon binding.

II. Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a label-free, optical biosensor technique that measures binding events in real-time on a sensor chip surface.[9] It is exceptionally powerful for characterizing the kinetics of an interaction—the association rate (k_a or k_on) and the dissociation rate (k_d or k_off). The equilibrium dissociation constant (K_D) is then calculated as the ratio k_d/k_a. This kinetic information is highly complementary to ITC's thermodynamic data and is invaluable for structure-activity relationship (SAR) studies.[14][15]

Logical Workflow for an SPR Experiment

SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution (Kinetic Cycle) cluster_analysis Phase 3: Analysis P1 Prepare Sensor Chip (e.g., CM5) P2 Immobilize CRBN/DDB1 (e.g., Amine Coupling) P1->P2 R1 Association: Flow Ligand over Surface P2->R1 P3 Prepare Ligand Series in Running Buffer P3->R1 R2 Dissociation: Flow Buffer over Surface R1->R2 R3 Regeneration: Strip Bound Ligand R2->R3 R3->R1 A1 Generate Sensorgrams (Response vs. Time) A2 Reference & Blank Subtract A1->A2 A3 Fit Kinetic Data (e.g., 1:1 Langmuir) A2->A3 A4 Determine k_a, k_d, K_D A3->A4

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Protocol: SPR

1. Materials and Reagents:

  • Purified, recombinant human CRBN/DDB1 complex (as for ITC).

  • This compound solid compound.

  • SPR Instrument (e.g., Biacore T200 or 8K).[14]

  • Sensor Chip CM5 (carboxymethylated dextran surface).

  • Amine Coupling Kit: EDC, NHS, Ethanolamine-HCl.

  • SPR Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

  • High-purity DMSO.

2. Protein Immobilization:

  • Goal: Covalently attach the CRBN/DDB1 "ligand" to the sensor chip surface to act as the bait.

  • Activate the carboxymethylated surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Inject CRBN/DDB1 diluted to 20-50 µg/mL in immobilization buffer. The low pH promotes pre-concentration on the negatively charged surface. Aim for an immobilization level of 5000-10000 Response Units (RU).

  • Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.

  • A reference flow cell should be prepared similarly but without protein immobilization (i.e., activated and deactivated only) to subtract bulk refractive index changes and non-specific binding.

3. Kinetic Titration Assay:

  • Analyte Preparation: Prepare a serial dilution series of this compound (the "analyte") in running buffer. A typical concentration range would be from 0.1x to 10x the expected K_D (e.g., 100 nM to 100 µM). Ensure the final DMSO concentration is identical across all samples, including a "zero-concentration" buffer blank.

  • Assay Cycle (Multi-cycle kinetics):

    • Equilibration: Flow running buffer over the sensor surface until a stable baseline is achieved.

    • Association: Inject a single concentration of the analyte for a defined period (e.g., 120 seconds) to monitor the binding event in real-time.

    • Dissociation: Switch back to flowing running buffer and monitor the dissociation of the analyte from the surface (e.g., 300 seconds).

    • Regeneration: Inject a pulse of a harsh solution (e.g., 50 mM NaOH or 10 mM Glycine pH 2.5; requires optimization) to remove all remaining bound analyte without denaturing the immobilized protein.

    • Repeat the cycle for each analyte concentration and the buffer blank.

4. Data Analysis:

  • Process the raw data by first subtracting the signal from the reference flow cell and then subtracting the signal from the buffer blank injection ("double referencing"). This corrects for instrument drift and non-specific interactions.

  • The resulting sensorgrams (Response vs. Time) for each concentration are then globally fitted to a kinetic binding model, such as the 1:1 Langmuir model, using the instrument's analysis software.

  • This fitting process simultaneously calculates the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

ParameterTypical UnitSignificance
k_a (k_on) M⁻¹s⁻¹Association Rate: How quickly the compound binds to the target.
k_d (k_off) s⁻¹Dissociation Rate: How quickly the compound dissociates. A slow k_off often indicates a long residence time.
K_D M (molar)Binding Affinity: Calculated from the ratio of kinetic rates.

III. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While biophysical assays like ITC and SPR are essential for detailed affinity and kinetic measurements using purified proteins, it is crucial to verify that the compound binds to its target within the complex milieu of a living cell.[16][17] CETSA is a powerful method for this purpose. It is based on the principle that ligand binding often stabilizes a protein, making it more resistant to thermal denaturation.[18][19] By heating cells treated with the compound and measuring the amount of soluble CRBN remaining, one can directly infer target engagement.[16]

Logical Workflow for a CETSA Experiment

CETSA_Workflow cluster_prep Phase 1: Cell Treatment cluster_run Phase 2: Thermal Challenge & Lysis cluster_analysis Phase 3: Detection & Analysis P1 Culture Cells (e.g., HEK293T, MM.1S) P2 Treat Cells with Ligand (Dose-Response) or Vehicle P1->P2 R1 Heat Cell Suspensions (Temperature Gradient) P2->R1 R2 Lyse Cells (e.g., Freeze-Thaw) R1->R2 R3 Separate Soluble Fraction (Centrifugation) R2->R3 A1 Quantify Soluble CRBN (e.g., Western Blot, ELISA) R3->A1 A2 Plot % Soluble CRBN vs. Temperature/Dose A1->A2 A3 Determine Thermal Shift (ΔT_m) or EC50 A2->A3

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA

1. Materials and Reagents:

  • Human cell line expressing CRBN (e.g., HEK293T or a multiple myeloma line like MM.1S).

  • Cell culture medium, FBS, and supplements.

  • This compound.

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or 96-well PCR plates.

  • Thermal cycler.

  • Apparatus for cell lysis (e.g., liquid nitrogen).

  • Ultracentrifuge.

  • Western Blotting reagents: SDS-PAGE gels, transfer system, anti-CRBN antibody, anti-Actin or anti-GAPDH antibody (loading control), HRP-conjugated secondary antibody, and ECL substrate.

2. Experimental Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency. Harvest and wash the cells with PBS.

    • Resuspend cells to a density of ~10-20 million cells/mL in PBS with inhibitors.

    • Aliquot cells into tubes and treat with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Transfer aliquots of the treated cell suspensions to PCR tubes.

    • Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes.[19] A no-heat (RT) control should be included.

    • Immediately cool the samples on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • To separate the soluble (stabilized) proteins from the precipitated (denatured) proteins, centrifuge the lysates at 100,000 x g for 20 minutes at 4°C.[20]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

3. Detection and Analysis:

  • Western Blotting:

    • Determine the protein concentration of each supernatant.

    • Load equal amounts of total protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane and probe with a primary antibody against CRBN. A loading control antibody (e.g., GAPDH) should also be used to ensure equal loading.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for CRBN using densitometry software (e.g., ImageJ).

    • Melt Curve: For a fixed compound concentration, plot the normalized CRBN signal against temperature. The shift in the melting temperature (T_m) between the vehicle- and compound-treated samples indicates stabilization.

    • Isothermal Dose-Response (ITDR): Fix the heating temperature at a point where significant, but not complete, denaturation occurs in the vehicle control (e.g., 54°C). Plot the normalized CRBN signal against the logarithm of the compound concentration. Fit this curve to a dose-response model to determine the EC50, which reflects the potency of target engagement in cells.

Conclusion

The comprehensive characterization of a novel CRBN binder like this compound requires a multi-pronged approach. Isothermal Titration Calorimetry provides the definitive thermodynamic signature of the interaction, while Surface Plasmon Resonance delivers crucial kinetic details of the binding and dissociation events. Finally, the Cellular Thermal Shift Assay validates that this binding occurs within the intended physiological environment. By integrating the data from these three orthogonal methods, researchers can build a robust and reliable profile of their compound, enabling confident, data-driven decisions in the advancement of next-generation protein degraders.

References

Developing Novel PROTACs Using 4-(1-Hydroxyethyl)benzamide Building Blocks: A Practical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at its forefront.[1][2] These heterobifunctional molecules induce the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[3][4] A typical PROTAC consists of a ligand for a target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[5][6][7] While ligands for the Cereblon (CRBN) E3 ligase derived from immunomodulatory imide drugs (IMiDs) like thalidomide and pomalidomide are widely used, they possess inherent liabilities, including chemical instability and the induction of neosubstrate degradation.[8][9] This guide details the development of novel PROTACs using conformationally-locked benzamide building blocks, such as 4-(1-hydroxyethyl)benzamide derivatives, as next-generation CRBN ligands. These scaffolds offer the potential for enhanced chemical stability and a more favorable selectivity profile.[8][9][10] We provide a comprehensive overview of the design rationale, a representative synthesis protocol, and detailed, step-by-step methodologies for the essential biochemical, biophysical, and cellular characterization of these novel degraders.

Part 1: Design and Synthesis of Benzamide-Based PROTACs

Rationale for Using Benzamide Scaffolds

The development of new E3 ligase ligands is a critical area of innovation in the PROTAC field. While IMiDs are effective CRBN recruiters, their phthalimide core is susceptible to hydrolytic degradation.[8][9] Furthermore, their "molecular glue" activity can induce the degradation of endogenous proteins known as neosubstrates (e.g., IKZF1/3), which may lead to unintended pharmacological effects.[8]

Recent studies have shown that novel benzamide-type derivatives can effectively recruit CRBN.[8][9] These structures are designed to mimic the key interactions of the natural CRBN degron while replacing the unstable phthalimide ring. The primary advantages of this approach include:

  • Enhanced Chemical Stability: The benzamide core is less prone to hydrolysis, leading to a more robust PROTAC molecule.[8]

  • Modulated Neosubstrate Profile: By altering the chemical scaffold, it is possible to reduce or eliminate the recruitment and degradation of IMiD-associated neosubstrates, potentially leading to a safer therapeutic profile.[8][9]

  • Synthetic Tractability: Scaffolds derived from building blocks like this compound provide versatile chemical handles for linker attachment, facilitating the synthesis of diverse PROTAC libraries.

General Synthesis Workflow

The construction of a benzamide-based PROTAC is a modular process involving the synthesis of three key components—the E3 ligand, the linker, and the warhead—followed by their sequential coupling. This modularity allows for the rapid generation of a library of PROTACs to explore the Structure-Activity Relationship (SAR) empirically.[11][12]

G cluster_0 Component Synthesis cluster_1 PROTAC Assembly A 1. Synthesize Benzamide-CRBN Ligand (with linker handle) B 2. Synthesize Warhead-POI Ligand (with linker handle) C 3. Synthesize Linker (with reactive ends) E 5. Couple Warhead to Linker-Ligand Intermediate B->E Coupling Step 2 D 4. Couple Ligand to Linker C->D Coupling Step 1 D->E F 6. Final PROTAC Purification & Characterization E->F

A high-level overview of the PROTAC synthesis workflow.
Protocol 1: Synthesis of a Benzamide-Linker Intermediate

This protocol provides a representative method for synthesizing a key intermediate where a linker is attached to the benzamide-based CRBN ligand. This intermediate can then be coupled to a warhead of interest.

Objective: To synthesize a this compound derivative functionalized with a polyethylene glycol (PEG) linker, terminating in a carboxylic acid for subsequent amide coupling.

Materials:

  • 4-acetylbenzamide

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF), anhydrous

  • tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

  • 4-Nitrophenyl chloroformate

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Reduction of Ketone to Alcohol:

    • Dissolve 4-acetylbenzamide (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Causality: NaBH₄ is a mild reducing agent that selectively reduces the ketone to a secondary alcohol without affecting the primary amide.

    • Stir the reaction for 2 hours at room temperature, monitoring by TLC.

    • Quench the reaction by slowly adding water. Remove methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to yield crude this compound. Purify by silica gel chromatography if necessary.

  • Activation of the Alcohol:

    • Dissolve the purified this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool to 0 °C and add 4-nitrophenyl chloroformate (1.2 eq) solution in THF dropwise. Causality: This step converts the hydroxyl group into a more reactive carbonate, which can then be readily displaced by an amine.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the mixture and concentrate the filtrate. The resulting activated intermediate is often used directly in the next step.

  • Linker Coupling:

    • Dissolve the activated benzamide intermediate (1.0 eq) in DCM.

    • Add a solution of tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (1.1 eq) and TEA (2.0 eq) in DCM.

    • Stir at room temperature for 12-18 hours until the reaction is complete (monitored by LC-MS).

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify the Boc-protected intermediate by silica gel chromatography.

  • Boc Deprotection:

    • Dissolve the purified, Boc-protected intermediate in a 1:1 mixture of DCM and TFA. Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, revealing the terminal amine of the linker.

    • Stir at room temperature for 2 hours.

    • Concentrate the solution under reduced pressure to remove the solvent and excess TFA. The resulting amine-terminated benzamide-linker intermediate can be used for coupling to a warhead containing a carboxylic acid group.

Part 2: Biochemical and Biophysical Characterization

Once synthesized, the PROTAC must be rigorously tested in vitro to confirm that it engages its intended targets and successfully forms the crucial ternary complex.[13]

Protocol 2: Binary Binding Affinity Assays

Objective: To quantify the binding affinity (KD) of the PROTAC to the isolated target protein (POI) and the E3 ligase complex (e.g., CRBN/DDB1).

Methodology: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[14]

Procedure:

  • Protein and Compound Preparation:

    • Express and purify the target POI and the CRBN-DDB1 protein complex to >95% purity.

    • Dialyze both proteins extensively against the same buffer batch (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl) to minimize buffer mismatch effects.

    • Prepare a concentrated stock of the PROTAC in 100% DMSO and dilute it into the dialysis buffer to a final concentration of 1-2% DMSO. Causality: Keeping the DMSO concentration low and consistent between the syringe and cell solutions is critical to avoid large heat-of-dilution artifacts.

  • ITC Experiment Setup:

    • For PROTAC-POI Binding: Fill the ITC sample cell with the POI (e.g., 10-20 µM) and the injection syringe with the PROTAC (e.g., 100-200 µM).

    • For PROTAC-CRBN Binding: Fill the sample cell with the CRBN-DDB1 complex (e.g., 10-20 µM) and the syringe with the PROTAC (e.g., 100-200 µM).

  • Data Acquisition and Analysis:

    • Perform the titration experiment, typically consisting of a single small initial injection followed by 18-25 subsequent injections at 25°C.

    • Integrate the raw power data to obtain the heat change per injection.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the KD, n, and ΔH.

Data Presentation:

PROTAC CandidateBinary KD (PROTAC-POI)Binary KD (PROTAC-CRBN)
Benzamide-PROTAC-01120 nM250 nM
Benzamide-PROTAC-0295 nM310 nM
Reference-IMiD-PROTAC110 nM180 nM
Protocol 3: Ternary Complex Formation Assays

Objective: To confirm that the PROTAC facilitates the formation of a stable POI-PROTAC-CRBN ternary complex and to measure the cooperativity of this interaction.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., d2) when they are brought close together by the formation of the ternary complex.[]

G cluster_0 No Ternary Complex cluster_1 Ternary Complex Formed POI_A POI-Antibody-Tb Emission_A No FRET Signal (Donor Emission at 620 nm) POI_A->Emission_A No Proximity CRBN_A CRBN-Antibody-d2 PROTAC_A PROTAC Excitation_A Excitation (340 nm) Excitation_A->POI_A POI_B POI-Antibody-Tb CRBN_B CRBN-Antibody-d2 Emission_B FRET Signal (Acceptor Emission at 665 nm) POI_B->Emission_B Proximity (<10 nm) PROTAC_B PROTAC PROTAC_B->POI_B PROTAC_B->CRBN_B Excitation_B Excitation (340 nm) Excitation_B->POI_B

The principle of a TR-FRET assay for ternary complex detection.

Procedure:

  • Reagent Preparation:

    • Use purified, tagged proteins (e.g., His-tagged POI, GST-tagged CRBN-DDB1).

    • Prepare fluorescently labeled antibodies: Anti-His-Tb (donor) and Anti-GST-d2 (acceptor).

    • Prepare a serial dilution of the PROTAC in assay buffer (e.g., PBS with 0.1% BSA).

  • Assay Plate Setup:

    • In a low-volume 384-well plate, add a fixed concentration of His-POI, GST-CRBN-DDB1, Anti-His-Tb, and Anti-GST-d2 to each well.

    • Add the serially diluted PROTAC to the wells. Include "no PROTAC" and "no protein" controls.

    • Causality: The formation of the ternary complex brings the Tb donor and d2 acceptor into close proximity, enabling energy transfer upon excitation.

  • Incubation and Measurement:

    • Incubate the plate for 2-4 hours at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emissions at 620 nm (donor) and 665 nm (acceptor) after a 50-100 µs delay.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced dimerization, where high concentrations lead to the formation of binary complexes and a loss of signal (the "hook effect").[14]

    • Cooperativity (α) can be calculated from the binary and ternary binding affinities, where α > 1 indicates positive cooperativity.[16]

Data Presentation:

PROTAC CandidateTernary Complex KDCooperativity (α)
Benzamide-PROTAC-0155 nM2.8
Benzamide-PROTAC-0280 nM1.5
Reference-IMiD-PROTAC40 nM4.1

Part 3: Cellular Characterization of PROTAC Activity

The definitive measure of a PROTAC's success is its ability to induce the degradation of the target protein within a cellular environment.[17]

Protocol 4: Target Protein Degradation Assay (Western Blot)

Objective: To measure the dose-dependent degradation of the target protein in a relevant cell line.

Procedure:

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., a cancer cell line endogenously expressing the POI) in 6-well plates and allow them to adhere overnight.

    • Prepare a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) in cell culture media.

    • Treat the cells with the PROTAC for a fixed duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: This lysis buffer effectively solubilizes most cellular proteins while the inhibitors prevent artifactual degradation or changes in post-translational modifications after lysis.

    • Scrape the cell lysate, transfer to a microfuge tube, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Immunoblotting:

    • Normalize the protein concentration for all samples and prepare them for loading with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the POI, followed by a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control using densitometry software.

    • Normalize the POI signal to the loading control signal for each lane.

    • Plot the normalized POI levels against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).[18]

Data Presentation:

PROTAC CandidateDC₅₀ (nM)Dₘₐₓ (%)Cell Line
Benzamide-PROTAC-0175>90%MCF7
Benzamide-PROTAC-02150~85%MCF7
Reference-IMiD-PROTAC50>95%MCF7
Protocol 5: High-Throughput Cellular Degradation Assay

Objective: To rapidly screen multiple PROTACs or concentrations in a higher-throughput format.

Methodology: In-Cell Western (ICW) / Cell-Based ELISA

This method quantifies protein levels directly in fixed cells in a microplate format, avoiding the need for lysis and gel electrophoresis.[17]

G A 1. Seed Cells in 96/384-well plate B 2. Treat with PROTAC Dose Response (18-24h) A->B C 3. Fix & Permeabilize Cells (e.g., with PFA & Triton X-100) B->C D 4. Block Non-specific Binding C->D E 5. Incubate with Primary Antibodies (Anti-POI & Anti-Loading Control) D->E F 6. Incubate with Fluorescent Secondary Antibodies (e.g., IRDye 800CW & 680RD) E->F G 7. Image Plate (Infrared Imaging System) F->G H 8. Quantify & Normalize Signal (Calculate DC50 & Dmax) G->H

Workflow for a high-throughput In-Cell Western degradation assay.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96- or 384-well clear-bottom plate and allow them to attach.

    • Treat with a serial dilution of PROTACs as described in Protocol 4.

  • Fixing and Permeabilization:

    • After treatment, remove the media and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature. Causality: Fixation cross-links proteins, locking the cellular architecture in place.

    • Wash the cells and then permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes. Causality: Permeabilization creates pores in the cell membrane, allowing antibodies to access intracellular targets.

  • Immunostaining:

    • Block the wells with a suitable blocking buffer (e.g., LI-COR Intercept Blocking Buffer) for 1.5 hours.

    • Incubate with two primary antibodies simultaneously: one for the POI (e.g., rabbit anti-POI) and one for a normalization protein (e.g., mouse anti-tubulin).

    • Wash the wells extensively.

    • Incubate with two corresponding secondary antibodies conjugated to different near-infrared fluorophores (e.g., goat anti-rabbit IRDye 800CW and goat anti-mouse IRDye 680RD).

  • Imaging and Analysis:

    • Wash the wells and allow the plate to dry completely.

    • Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

    • Use the instrument's software to quantify the fluorescent signal in each channel for each well.

    • Normalize the POI signal (800 nm channel) to the normalization protein signal (700 nm channel).

    • Analyze the data as described for the Western blot to determine DC₅₀ and Dₘₐₓ.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Target Degradation 1. Poor cell permeability.2. Weak binary or ternary complex formation.3. Incorrect linker length/geometry.4. Target protein is not accessible to the proteasome.1. Assess permeability (e.g., Caco-2 assay).2. Confirm binding and ternary complex formation biochemically (Protocols 2 & 3).3. Synthesize a matrix of PROTACs with different linkers.4. Confirm degradation is proteasome-dependent using a proteasome inhibitor (e.g., MG132).
High DC₅₀ Value 1. Low cooperativity (α).2. Sub-optimal linker.3. Rapid PROTAC metabolism in cells.1. Re-evaluate binding affinities; a different E3 ligase or warhead may be needed.2. Systematically vary linker length and attachment points.3. Assess metabolic stability in liver microsomes.
Prominent Hook Effect 1. PROTAC concentration is too high, favoring binary complexes over the ternary complex.1. This is an expected phenomenon. Ensure the dose-response curve covers a wide range of concentrations (pM to high µM) to accurately define the optimal degradation window.
No Ternary Complex Signal 1. Steric clash between POI and E3 ligase.2. Incorrect assay setup (protein concentration, buffer).1. This is a fundamental design failure. A different linker vector or even a different E3 ligase may be required.2. Optimize assay conditions; ensure proteins are active and correctly folded.

Conclusion

The development of novel PROTACs using this compound and related building blocks represents a significant step forward in targeted protein degradation. By moving away from traditional IMiD scaffolds, researchers can create degraders with improved stability and potentially more selective degradation profiles. The successful development of these molecules relies on a systematic and iterative process of design, synthesis, and rigorous characterization. By following a structured workflow that combines robust biochemical assays with definitive cellular degradation experiments, researchers can efficiently identify and optimize potent and selective protein degraders for therapeutic applications.

References

Troubleshooting & Optimization

Overcoming solubility issues with 4-(1-Hydroxyethyl)benzamide in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(1-Hydroxyethyl)benzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility challenges encountered during the synthesis, purification, and handling of this compound. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design.

Introduction: The Solubility Challenge

This compound is a molecule characterized by a rigid aromatic core, a primary amide, and a secondary alcohol. This combination of functional groups imparts a distinct polarity profile that can lead to significant solubility challenges. The amide and alcohol moieties can act as both hydrogen bond donors and acceptors, favoring polar solvents[1][2]. However, the benzene ring introduces non-polar character. This dual nature often results in moderate solubility in many common solvents, making tasks like reaction setup, purification, and final formulation non-trivial.

A comprehensive search of publicly available literature reveals a lack of specific quantitative solubility data for this compound[3]. Therefore, this guide leverages data from the structurally similar parent compound, benzamide, as a predictive starting point, combined with established principles of physical organic chemistry to offer robust troubleshooting strategies.

Physicochemical Profile
PropertyValue / ObservationSource
Molecular Formula C₉H₁₁NO₂[4]
Molecular Weight 165.19 g/mol [4]
Calculated LogP 0.3[4]
Hydrogen Bond Donors 2 (from -OH and -NH₂)[4]
Hydrogen Bond Acceptors 2 (from C=O and -OH)[4]
General Polarity Polar[5][6]

The presence of the additional 1-hydroxyethyl group makes this molecule more polar than benzamide. Therefore, it is expected to have better solubility in polar protic solvents (like alcohols) and potentially lower solubility in non-polar solvents compared to its parent compound.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific problems you may encounter during your workflow in a direct question-and-answer format.

Question 1: My reaction mixture is becoming a thick, unmanageable slurry. I suspect the product is precipitating out. What should I do?

This is a common issue when the product's solubility in the reaction solvent is lower than the target concentration, especially as the reaction progresses.

Immediate Actions & Rationale:

  • Increase Temperature: If the reaction chemistry allows, gently heating the mixture can significantly increase the solubility of the product. Amide solubility, in particular, often shows a strong positive correlation with temperature[7].

  • Add a Co-solvent: Introduce a small amount of a stronger, miscible solvent to increase the overall solvating power of the medium.

    • Recommended Co-solvents: For a reaction in a solvent like ethyl acetate or THF, adding 5-10% (v/v) of a polar aprotic solvent like DMF or DMSO can work wonders. These solvents are excellent at solvating polar functional groups[5].

    • Caution: Be mindful that changing the solvent system can affect reaction kinetics. Also, high-boiling point solvents like DMF/DMSO can complicate post-reaction workup and product isolation[8][9].

Long-Term Strategy:

  • Re-evaluate Your Primary Solvent: It may be necessary to switch to a solvent where the product has higher intrinsic solubility. For polar compounds like this, solvents such as acetonitrile, isopropanol, or ethanol could be better choices from the outset[10].

Workflow: Addressing In-Reaction Precipitation

G start Product Precipitates During Reaction check_temp Is the reaction thermally stable? start->check_temp heat Increase temperature gradually. check_temp->heat  Yes add_cosolvent Add a polar aprotic co-solvent (e.g., DMF, 5-10% v/v). check_temp->add_cosolvent  No / Unsure reassess Re-evaluate primary solvent for next batch (e.g., Acetonitrile, IPA). heat->reassess add_cosolvent->reassess

Caption: Decision workflow for handling product precipitation during synthesis.

Question 2: I'm struggling to find a suitable single solvent for recrystallization. How can I develop a good purification protocol?

Finding a single solvent for recrystallization can be challenging for molecules with mixed polarity. The ideal solvent should dissolve the compound completely when hot but poorly when cold[11]. A systematic approach is key.

Systematic Solvent Screening Protocol:

This protocol helps you efficiently identify a suitable solvent or solvent system for recrystallization.

  • Prepare Samples: Place a small amount (10-20 mg) of your crude this compound into several different test tubes.

  • Select a Range of Solvents: Choose solvents that span the polarity spectrum. Good candidates based on the structure would be:

    • Water (highly polar, protic)

    • Ethanol or Isopropanol (polar, protic)

    • Acetone (polar, aprotic)

    • Ethyl Acetate (intermediate polarity)

    • Toluene (non-polar, aromatic)

    • Hexanes (non-polar, aliphatic)

  • Test at Room Temperature: Add the chosen solvent dropwise to each test tube at room temperature.

    • Observation A: If the compound dissolves readily, the solvent is unsuitable for single-solvent recrystallization but might be the "soluble" component in a two-solvent system.

    • Observation B: If the compound is insoluble or sparingly soluble, proceed to the next step. This is a promising candidate.

  • Test with Heating: Gently heat the tubes containing insoluble compounds (Observation B).

    • Observation C: If the compound now dissolves completely, this is an excellent candidate for single-solvent recrystallization. Allow it to cool slowly to room temperature and then in an ice bath to see if pure crystals form.

    • Observation D: If the compound remains insoluble even when hot, discard this solvent.

  • Develop a Two-Solvent System (if needed): If no single solvent works, use a pair of miscible solvents where the compound is soluble in one ("solvent A," from Observation A) and insoluble in the other ("solvent B," from Observation B).

    • Dissolve the crude product in a minimum amount of hot solvent A.

    • Add solvent B dropwise until the solution becomes faintly cloudy (the saturation point).

    • Add a drop or two of solvent A to re-clarify the solution.

    • Allow the mixture to cool slowly.

For amides, polar solvents like ethanol or acetonitrile often yield good results for recrystallization[10]. A mixture of an alcohol and water is also a classic choice for polar compounds.

Question 3: How does pH affect the solubility of this compound? Can I use it to my advantage during an aqueous workup?

Understanding the acid-base properties of your molecule is critical for designing effective extraction and purification strategies.

Analysis of Functional Groups:

  • Amide Group: Primary amides are generally considered neutral.[1] Unlike amines, they are not significantly basic and will not be protonated by common aqueous acids. The amide N-H proton is very weakly acidic (pKa ~17) and requires a very strong base to be removed.

  • Alcohol Group: The hydroxyl (-OH) group is also very weakly acidic (pKa ~16-18), similar to ethanol.

For practical purposes in a standard aqueous workup (e.g., using 1M HCl or 1M NaOH), the ionization state of this compound will not change significantly. Therefore, altering the pH of the aqueous phase is unlikely to dramatically increase its solubility in the way it would for a carboxylic acid or an amine[12][13]. Its partitioning behavior between aqueous and organic layers will be primarily dictated by the polarity of the organic solvent used.

Diagram: pH Impact on Functional Groups

G node_amide_acid Amide (-CONH2) Remains Neutral node_amide_neutral Amide (-CONH2) Neutral node_alcohol_acid Alcohol (-OH) Remains Neutral node_alcohol_neutral Alcohol (-OH) Neutral node_amide_base Amide (-CONH2) Remains Neutral node_alcohol_base Alcohol (-OH) Remains Neutral node_conclusion Conclusion: pH manipulation is NOT an effective strategy for altering this molecule's solubility in typical aqueous workups.

Caption: Expected behavior of functional groups at different pH levels.

Frequently Asked Questions (FAQs)

Q: What are the best "first-choice" solvents for dissolving this compound at room temperature?

Based on its polar structure, start with polar solvents. Good "first choices" to try are:

  • Methanol / Ethanol: These polar protic solvents can hydrogen bond effectively with both the amide and alcohol groups.

  • Acetone: A polar aprotic solvent that is a good hydrogen bond acceptor.

  • Acetonitrile: Often a good choice for recrystallizing polar compounds and is relatively easy to remove under vacuum[10][14].

  • DMSO / DMF: These are very strong polar aprotic solvents and will likely dissolve the compound readily, but are difficult to remove[5][8]. They are best used as reaction solvents or as co-solvents in small quantities.

Q: I have solubility data for Benzamide. How can I use it to predict the solubility of this compound?

You can use benzamide data as a qualitative guide. The addition of the polar -(CH(OH)CH3) group will generally:

  • Increase solubility in polar protic solvents (water, methanol, ethanol) due to the extra hydrogen bonding site.

  • Decrease solubility in non-polar solvents (toluene, hexanes) because the overall molecule is now more polar and less "like" the non-polar solvent[6].

The table below shows experimental solubility data for benzamide and provides a predicted trend for This compound .

SolventBenzamide Solubility (mole fraction at 298.15 K)Predicted this compound SolubilityRationale
Methanol 0.203Higher Additional H-bonding from -OH group
Ethanol 0.134Higher Additional H-bonding from -OH group
Acetone 0.165Similar or Higher Increased polarity favors interaction
Ethyl Acetate 0.024Similar or Lower Increased polarity mismatch
Acetonitrile 0.012Similar or Higher Acetonitrile can solvate polar molecules well
Water 0.002Higher Increased hydrophilicity from -OH group
(Benzamide data sourced from ResearchGate[7])

Q: My compound is only soluble in DMSO, but I need to run column chromatography. What can I do?

This is a classic problem with highly polar compounds[8].

  • Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (like methanol or DMSO). Add this solution to a portion of silica gel or celite. Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be loaded directly onto the top of your column. This technique avoids introducing a strong solvent directly into your mobile phase, which would ruin the separation.

  • Mobile Phase Modification: If you are using a standard mobile phase like Hexane/Ethyl Acetate, you will likely need to switch to a more polar system. Consider a gradient of Dichloromethane (DCM) to Methanol (MeOH). A common starting point is 1-5% MeOH in DCM, gradually increasing the polarity.

References

Technical Support Center: Troubleshooting Coupling Reactions of 4-(1-Hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges involving 4-(1-Hydroxyethyl)benzamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of coupling reactions with this versatile yet challenging substrate. The presence of a primary amide, a secondary alcohol, and an aromatic ring presents unique hurdles that demand carefully considered strategies. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Section 1: Buchwald-Hartwig N-Arylation of the Amide

The direct N-arylation of the benzamide nitrogen is a powerful method for creating complex scaffolds. However, the inherent nucleophilicity of the secondary alcohol and the relatively low reactivity of the amide N-H bond often lead to complications.

Q1: My N-arylation of this compound with an aryl bromide is giving very low yield. What is the most likely cause?

A1: Low yield in this specific Buchwald-Hartwig amination is typically traced to one of three issues: (1) inappropriate ligand selection, (2) catalyst inhibition by the substrate, or (3) competing side reactions.

  • Ligand Choice is Critical: The amide N-H is significantly less nucleophilic than an amine N-H. This requires a catalyst system that promotes a fast rate of reductive elimination. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands are the gold standard here.[1] Ligands like tBuBrettPhos were specifically developed for coupling amides with aryl chlorides, while others like RuPhos are also highly effective.[2] First-generation ligands like P(o-tol)₃ or bidentate ligands such as BINAP are often insufficient for this transformation.[1][3]

  • Catalyst Inhibition: The secondary alcohol's oxygen atom can coordinate to the palladium center, potentially slowing down the catalytic cycle. More critically, if a very strong base is used (like NaOtBu), the alcohol can be deprotonated, leading to the formation of an off-cycle palladium alkoxide intermediate which can be catalytically inactive.

  • Side Reactions: The primary competing pathway is O-arylation of the secondary alcohol. While generally slower than N-arylation for amides, it can become significant if the N-H coupling is sluggish. Another common side reaction is the dehalogenation of your aryl halide coupling partner.[1]

Q2: I am observing a significant amount of a byproduct that appears to be the O-arylated product. How can I favor N-arylation?

A2: Selectivity is a key challenge. To favor N-arylation over O-arylation, you must optimize conditions to accelerate the C-N coupling pathway, which is kinetically favored under the right circumstances.

  • Base Selection: Switch from a strong alkoxide base like NaOtBu to a weaker carbonate or phosphate base such as Cs₂CO₃ or K₃PO₄.[4] These bases are strong enough to deprotonate the amide in the catalytic cycle but are less likely to deprotonate the secondary alcohol, thus minimizing the competing O-arylation pathway.[4]

  • Ligand Tuning: Employ a ligand known for high C-N coupling efficiency with amides. As mentioned, tBuBrettPhos is an excellent starting point.[2] The steric bulk of these ligands can also disfavor the formation of the palladium-alkoxide intermediate required for O-arylation.

  • Temperature Control: Running the reaction at the lowest effective temperature can increase selectivity. Start your optimization around 80 °C and only increase if the reaction is too slow.

Parameter Condition to Favor N-Arylation Condition to Avoid (Favors O-Arylation)
Base K₃PO₄, Cs₂CO₃NaOtBu, LHMDS
Ligand tBuBrettPhos, RuPhos (Bulky, electron-rich)Less bulky ligands (e.g., PPh₃, BINAP)
Temperature 80-100 °C (Lowest possible for reaction)>110 °C (High temperatures can reduce selectivity)

Q3: Should I protect the secondary alcohol group before attempting the Buchwald-Hartwig coupling?

A3: This is a common and important question. The answer depends on your specific substrates and reaction conditions.

  • When to Protect: Protection is strongly recommended if:

    • You are using a very reactive aryl halide (e.g., with strong electron-withdrawing groups).

    • You are forced to use a strong base (NaOtBu) due to low reactivity of the coupling partners.

    • Initial attempts without protection have failed or given inseparable mixtures of N- and O-arylated products.

  • When You Might Avoid Protection:

    • You are using a less reactive aryl chloride or bromide.

    • You can achieve good results with weaker bases like K₃PO₄ or Cs₂CO₃.

    • Your downstream synthetic steps are incompatible with common protecting groups.

A robust silyl ether, such as tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS), is an excellent choice for protection. It is stable to the basic conditions of the coupling reaction and can be easily removed later with fluoride sources (e.g., TBAF).

Section 2: Suzuki-Miyaura C-C Coupling

This section assumes the use of a halogenated derivative, such as 4-bromo- or 4-iodo-(1-hydroxyethyl)benzamide, for C-C bond formation with a boronic acid or ester.

Q1: My Suzuki reaction is not going to completion, and I see significant amounts of dehalogenated starting material. What's wrong?

A1: The formation of a dehalogenated (or hydrodehalogenated) byproduct points to a problem where the palladium intermediate reacts with a hydrogen source before it can couple with the boronic acid.[5] This typically happens when the transmetalation step is slow compared to side reactions.

  • Inefficient Transmetalation: This is the rate-limiting step in many Suzuki couplings.[6] It requires activation of the organoboron species by a base. Ensure your base is sufficiently strong and soluble. K₃PO₄ and K₂CO₃ are effective choices.[5] Using an aqueous solution of the base (e.g., in a toluene/water or dioxane/water solvent system) is often crucial, as the water facilitates the formation of the active boronate species.[7][8]

  • Ligand Choice: For electron-neutral or electron-rich aryl halides, an electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) is needed to promote a fast oxidative addition and stable catalytic complex.[9][10] If oxidative addition is slow, the catalyst can undergo other reactions leading to decomposition or side products.[9]

  • Solvent as a Hydrogen Source: Some solvents, particularly alcohols like isopropanol, can act as hydride donors, leading to dehalogenation.[5] Aprotic solvents like dioxane, THF, or toluene are generally preferred.

Q2: I am getting a lot of homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling (dimerization of the boronic acid) is often caused by the presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II) species that promote this side reaction.[5]

  • Thorough Degassing: This is the most critical factor. Before adding the palladium catalyst, thoroughly degas your reaction mixture by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive inert atmosphere throughout the reaction.

  • Use a Pd(0) Precatalyst: Using a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) catalyst. This reduction can sometimes be inefficient or lead to side reactions like homocoupling.[5][11] Using a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue, though they can be less stable.[9] Modern precatalysts that generate Pd(0) cleanly are often the best choice.

Troubleshooting Flowchart for Suzuki Coupling

G start Low Yield / No Reaction in Suzuki Coupling q1 Is dehalogenated starting material observed? start->q1 a1_yes Yes: Transmetalation is likely too slow. q1->a1_yes Yes q2 Is boronic acid homocoupling observed? q1->q2 No sol1 Solution: 1. Check base (use K₃PO₄/K₂CO₃). 2. Add water to solvent system (e.g., Toluene/H₂O). 3. Use a more electron-rich ligand (e.g., SPhos). a1_yes->sol1 a2_yes Yes: Oxygen is likely present. q2->a2_yes Yes q3 Is starting material recovered unchanged? q2->q3 No sol2 Solution: 1. Degas solvent and reaction mixture thoroughly. 2. Maintain a strict inert (Ar/N₂) atmosphere. 3. Consider a Pd(0) precatalyst. a2_yes->sol2 a3_yes Yes: Catalyst may not be active. q3->a3_yes Yes sol3 Solution: 1. Check catalyst/ligand quality. 2. Increase temperature. 3. Screen alternative ligands/solvents. a3_yes->sol3

Caption: Troubleshooting logic for Suzuki-Miyaura reactions.

Section 3: Amide Bond Formation

This section addresses the synthesis of substituted amides starting from a precursor like 4-(1-hydroxyethyl)benzoic acid and an amine.

Q1: My amide coupling using EDC/HOBt is slow and incomplete, especially with an electron-deficient amine.

A1: Standard carbodiimide activators like EDC can be insufficient for coupling challenging substrates, such as sterically hindered components or poorly nucleophilic (electron-deficient) amines.[12][13] The reaction proceeds via an O-acylisourea intermediate, which can rearrange to an inactive N-acylurea if the amine attack is slow.

  • Switch to a Stronger Coupling Reagent: Move from a carbodiimide-based system to a more potent phosphonium (BOP, PyBOP) or aminium/uronium (HATU, HBTU) salt.[14][15] HATU is particularly effective for difficult couplings as it forms a highly reactive HOBt-ester equivalent that reacts faster with weak nucleophiles.[12]

  • Add an Acyl Transfer Catalyst: In some cases, adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can accelerate the reaction by forming a highly reactive acylpyridinium intermediate.[12] However, be cautious, as DMAP can increase the risk of racemization if your substrate has a chiral center adjacent to the carboxyl group.[15]

  • Optimize the Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required to neutralize the acid formed and facilitate the reaction. Ensure at least 2-3 equivalents are used, especially with aminium salts.

Simplified Amide Coupling Mechanism & Reagent Action

G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH ActiveEster Activated Intermediate (e.g., Active Ester) Acid->ActiveEster Activator Coupling Reagent (e.g., HATU, EDC) Activator->ActiveEster Product Amide Product (R-CO-NHR') ActiveEster->Product Nucleophilic Attack Amine R'-NH₂ Amine->Product

Caption: General workflow for amide bond formation.

Section 4: Experimental Protocols & Reaction Monitoring

Q: Can you provide a reliable starting protocol for an N-arylation of this compound?

A: Certainly. This protocol is a robust starting point for optimization.

Protocol: Buchwald-Hartwig N-Arylation

  • Setup: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst, e.g., tBuBrettPhos, 4 mol%).

  • Solvent: Add anhydrous, degassed solvent (e.g., dioxane or toluene) to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. To sample, withdraw a small aliquot, dilute with ethyl acetate, filter through a small plug of silica, and analyze the filtrate.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.

Q: How can I effectively monitor the progress of my coupling reaction?

A: Proper reaction monitoring is essential to avoid over-running reactions, which can lead to byproduct formation.

  • Thin-Layer Chromatography (TLC): The fastest and most common method. Co-spot your reaction mixture with your starting materials to track their consumption and the appearance of a new, typically less polar, product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most definitive method. It provides confirmation of the product's mass, tracks the disappearance of starting materials, and can help identify byproducts like dehalogenated or homocoupled species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For quantitative analysis, a ¹H NMR of a crude aliquot (with an internal standard) can determine the conversion rate accurately.

References

Technical Support Center: Optimizing Linker Length for PROTACs Containing 4-(1-Hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for a critical aspect of Proteolysis Targeting Chimera (PROTAC) development: the optimization of the linker length, with a specific focus on PROTACs incorporating the 4-(1-Hydroxyethyl)benzamide moiety as a potential warhead.

While the this compound moiety represents a novel scaffold in PROTAC design, the principles of linker optimization are universally applicable. This guide synthesizes established knowledge in the field of targeted protein degradation to provide a robust framework for your experimental design and troubleshooting efforts.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the development and evaluation of your PROTACs. Each problem is followed by potential causes related to linker design and a step-by-step guide to resolving the issue.

Issue 1: Low or No Degradation of the Target Protein

You have synthesized a series of PROTACs with varying linker lengths, but western blot analysis shows minimal or no reduction in the levels of your protein of interest (POI).

Potential Causes & Solutions:

  • Suboptimal Ternary Complex Formation: The primary function of the linker is to facilitate the formation of a stable and productive ternary complex between your POI, the PROTAC, and an E3 ligase.[1] An inappropriate linker length can lead to steric hindrance or an unfavorable orientation of the POI and E3 ligase, preventing efficient ubiquitination.[2]

    • Troubleshooting Protocol:

      • Synthesize a Library of Linkers: If you haven't already, synthesize a broader range of PROTACs with varying linker lengths. It is recommended to start with flexible polyethylene glycol (PEG) or alkyl chains of different lengths.[3] A systematic variation in linker length is crucial for identifying the optimal distance for ternary complex formation.[2]

      • Biophysical Assays for Ternary Complex Formation: Directly assess the formation of the ternary complex using biophysical techniques.

        • Surface Plasmon Resonance (SPR): Immobilize the E3 ligase and flow over your POI and PROTAC to measure binding kinetics and affinity.

        • Isothermal Titration Calorimetry (ITC): Titrate your PROTAC into a solution containing both the POI and the E3 ligase to determine the thermodynamic parameters of complex formation.

        • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Label the POI and E3 ligase with a FRET pair to measure their proximity in the presence of your PROTAC.

  • Poor Cell Permeability: The physicochemical properties of your PROTAC, influenced by the linker, may prevent it from efficiently crossing the cell membrane to reach its intracellular target.[4]

    • Troubleshooting Protocol:

      • Assess Physicochemical Properties: Use computational tools to predict properties like lipophilicity (cLogP) and polar surface area (PSA). PROTACs with high molecular weight and polarity may have poor permeability.

      • Cellular Permeability Assays:

        • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput in vitro assay to predict passive membrane permeability.

        • Caco-2 Permeability Assay: Utilizes a monolayer of Caco-2 cells to model the intestinal barrier and assess both passive and active transport.

      • Linker Modification: If permeability is low, consider incorporating more lipophilic or rigid linkers, such as those containing piperazine or piperidine rings, which can improve cell permeability.[5]

Issue 2: The "Hook Effect" - Decreased Degradation at High PROTAC Concentrations

You observe potent degradation of your POI at a certain PROTAC concentration, but as you increase the concentration, the degradation efficiency paradoxically decreases.

Potential Causes & Solutions:

  • Formation of Unproductive Binary Complexes: At high concentrations, your PROTAC can independently bind to the POI and the E3 ligase, forming binary complexes that do not lead to degradation and compete with the formation of the productive ternary complex.

    • Troubleshooting Protocol:

      • Detailed Dose-Response Curve: Perform a comprehensive dose-response experiment with a wider range of concentrations, including very low concentrations, to accurately determine the optimal degradation concentration (DC50) and the concentration at which the hook effect begins.

      • Biophysical Confirmation: Use techniques like SPR or ITC to measure the binary binding affinities of your PROTAC to both the POI and the E3 ligase. A significant disparity in binding affinities can sometimes contribute to the hook effect.

      • Linker Re-design: While challenging to predict, subtle changes in linker composition and rigidity can sometimes mitigate the hook effect by altering the kinetics of binary versus ternary complex formation.

Issue 3: Off-Target Effects or Cellular Toxicity

Your PROTAC effectively degrades the target protein, but you observe significant off-target effects or general cellular toxicity.

Potential Causes & Solutions:

  • Lack of Selectivity: The linker, in addition to the warhead and E3 ligase ligand, can influence the overall selectivity of the PROTAC. An overly flexible linker might allow the PROTAC to induce the degradation of proteins structurally similar to your POI.

    • Troubleshooting Protocol:

      • Proteomics-Based Off-Target Analysis: Use mass spectrometry-based proteomics to globally assess changes in protein levels in response to your PROTAC. This can identify unintended targets.

      • Linker Rigidification: Synthesize PROTACs with more rigid linkers (e.g., containing cyclic structures or double/triple bonds). A more constrained linker can improve selectivity by enforcing a more specific ternary complex geometry.[5]

  • Lysosomal Sequestration and Degradation: PROTACs with certain physicochemical properties, such as high lipophilicity and basicity, can be trapped and degraded in lysosomes, which can lead to cellular stress and toxicity.

    • Troubleshooting Protocol:

      • Lysosomal Inhibition Rescue Assay: Treat cells with your PROTAC in the presence and absence of lysosomal inhibitors (e.g., chloroquine or bafilomycin A1). A significant increase in target protein degradation in the presence of the inhibitor suggests lysosomal involvement.

      • Co-localization Studies: Use immunofluorescence to visualize the localization of your PROTAC (if fluorescently tagged) or your POI with lysosomal markers (e.g., LysoTracker or anti-LAMP1 antibody).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal starting point for linker length in a new PROTAC series?

A1: There is no "one-size-fits-all" answer, as the optimal linker length is highly dependent on the specific POI and E3 ligase pair.[1] A good starting point is to synthesize a small library of PROTACs with flexible linkers, such as PEG or alkyl chains, of varying lengths (e.g., 2 to 8 PEG units or 4 to 16 atoms).[3][5] This initial screen will help identify a promising range of linker lengths for further optimization.

Q2: How does linker composition (e.g., PEG vs. alkyl) affect PROTAC performance?

A2: The composition of the linker can significantly impact a PROTAC's physicochemical properties and biological activity.[2]

  • PEG Linkers: Generally increase hydrophilicity and can improve solubility. However, they are highly flexible, which can sometimes be detrimental to forming a stable ternary complex.

  • Alkyl Linkers: Are more hydrophobic and can improve cell permeability. Their flexibility is intermediate.

  • Rigid Linkers (containing rings, alkynes, etc.): Can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially increasing potency and selectivity.[2][5] They can also improve metabolic stability.

Q3: What is "cooperativity" in the context of PROTACs, and why is it important?

A3: Cooperativity refers to the phenomenon where the binding of the PROTAC to one protein (either the POI or the E3 ligase) enhances its binding affinity for the other protein. Positive cooperativity is a hallmark of an effective PROTAC, as it signifies the formation of a stable ternary complex.[6] This can be quantified using biophysical assays like SPR or ITC.

Q4: Can computational modeling help in designing the optimal linker?

A4: Yes, computational approaches are becoming increasingly valuable in PROTAC design.[1] Molecular docking and molecular dynamics simulations can be used to model the ternary complex and predict favorable linker lengths, compositions, and attachment points.[7] These in silico methods can help prioritize the synthesis of a smaller, more focused library of PROTACs, saving time and resources.

Part 3: Data Presentation & Experimental Protocols

Table 1: Example Data from Linker Length Optimization Study
PROTAC IDLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-1PEG8>1000<10
PROTAC-2PEG1225065
PROTAC-3 PEG 16 25 >90
PROTAC-4PEG2015070
PROTAC-5PEG2450050

This is example data and does not represent actual experimental results for PROTACs containing this compound.

Experimental Protocol: Western Blot for PROTAC-Mediated Protein Degradation
  • Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of your PROTACs (and a vehicle control, e.g., DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize the POI signal to the loading control.

Part 4: Visualization of Key Concepts

Diagram 1: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitinated POI Ternary_Complex->Ubiquitination Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation_Products Degradation_Products Proteasome->Degradation_Products Recycled Amino Acids Linker_Optimization start Start: Design PROTAC with This compound Warhead synthesis Synthesize Library of PROTACs with Varying Linker Lengths (e.g., PEG, Alkyl) start->synthesis degradation_assay Screen for Degradation (Western Blot) synthesis->degradation_assay hit_identification Identify 'Hit' Linker Lengths degradation_assay->hit_identification no_hits No Significant Degradation hit_identification->no_hits No Hits further_optimization Further Optimization of 'Hit' Linkers: - Composition (Rigidity) - Attachment Point hit_identification->further_optimization Hits Identified troubleshoot Troubleshoot: - Ternary Complex Formation - Cell Permeability no_hits->troubleshoot troubleshoot->synthesis lead_optimization Lead Optimization: - Off-Target Effects - In Vivo Efficacy further_optimization->lead_optimization final_candidate Final PROTAC Candidate lead_optimization->final_candidate

References

Identifying and minimizing side products in 4-(1-Hydroxyethyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(1-Hydroxyethyl)benzamide

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Reduction of 4-acetylbenzamide: This involves the reduction of the ketone functionality of 4-acetylbenzamide using a suitable reducing agent.

  • Grignard reaction with 4-cyanobenzaldehyde: This route utilizes a Grignard reagent, typically methylmagnesium bromide, to add a methyl group to the aldehyde of 4-cyanobenzaldehyde, followed by hydrolysis of the nitrile to the amide.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors depending on the chosen synthetic route:

  • For the reduction of 4-acetylbenzamide: Incomplete reaction, over-reduction to the corresponding ethylbenzamide, or degradation of the starting material or product can lead to low yields.

  • For the Grignard reaction: The Grignard reagent is highly sensitive to moisture and protic solvents, which can quench the reagent and reduce the yield.[1] Side reactions of the Grignard reagent, such as enolization of the aldehyde, can also be a factor.[2]

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

A3: The identity of side products is highly dependent on the synthetic method and reaction conditions. Common side products for each route are detailed in the troubleshooting section below. For the reduction route, you may be seeing unreacted starting material, the over-reduced product, or products of intermolecular reactions. In the Grignard route, common impurities include the product of Wurtz coupling of the Grignard reagent and unreacted starting material.

Troubleshooting Guide: Reduction of 4-Acetylbenzamide

This section focuses on identifying and minimizing side products when synthesizing this compound via the reduction of 4-acetylbenzamide.

Problem 1: Incomplete Reaction - Presence of Starting Material

Symptoms:

  • A spot corresponding to 4-acetylbenzamide is visible on the TLC plate after the reaction is deemed complete.

  • The isolated product shows signals for the acetyl group in ¹H NMR spectroscopy.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Insufficient Reducing Agent Ensure the stoichiometry of the reducing agent is correct. It is often necessary to use a slight excess of the reducing agent to drive the reaction to completion.
Low Reaction Temperature While lower temperatures are often used to improve selectivity, they can also slow down the reaction rate. If the reaction is sluggish, a modest increase in temperature may be necessary. Monitor the reaction closely by TLC to avoid the formation of side products.
Poor Quality Reducing Agent Reducing agents, particularly metal hydrides, can degrade upon exposure to moisture and air. Use a fresh bottle of the reducing agent or test the activity of the current batch on a small scale.
Problem 2: Formation of 4-Ethylbenzamide (Over-reduction)

Symptoms:

  • A non-polar spot appears on the TLC plate.

  • Mass spectrometry analysis shows a peak corresponding to the molecular weight of 4-ethylbenzamide.

  • ¹H NMR spectroscopy shows a characteristic triplet-quartet pattern for the ethyl group.

Mechanism of Formation: Over-reduction occurs when the benzylic alcohol is further reduced to an alkane. This is more likely to happen with stronger reducing agents or at elevated temperatures.

Mitigation Strategies:

  • Choice of Reducing Agent: Use a milder reducing agent. Sodium borohydride (NaBH₄) is generally preferred over lithium aluminum hydride (LiAlH₄) for this transformation as it is less reactive and more selective for the ketone.[3]

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize over-reduction.

  • Reaction Time: Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to prevent further reduction of the desired product.

Problem 3: Formation of Dimeric Ether Byproducts

Symptoms:

  • A high molecular weight impurity is detected by mass spectrometry.

  • Complex signals in the aromatic region of the ¹H NMR spectrum may be observed.

Mechanism of Formation: Under acidic conditions or at high temperatures, the product, a benzylic alcohol, can undergo intermolecular dehydration to form a dimeric ether.

Mitigation Strategies:

  • Neutral or Basic Conditions: Ensure the reaction and work-up conditions are not acidic. If an acidic work-up is necessary, it should be performed at low temperatures and for a short duration.

  • Temperature Control: Avoid excessive heating during the reaction and purification steps.

Troubleshooting Guide: Grignard Reaction with 4-Cyanobenzaldehyde

This section addresses the challenges associated with the synthesis of this compound from 4-cyanobenzaldehyde using a Grignard reagent.

Problem 1: Low Yield of the Desired Product

Symptoms:

  • A significant amount of unreacted 4-cyanobenzaldehyde is recovered.

  • The overall yield of the isolated product is poor.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Inactive Grignard Reagent Grignard reagents are extremely sensitive to moisture and protic solvents.[1] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Side Reactions of the Grignard Reagent The Grignard reagent can act as a base, leading to the deprotonation of any acidic protons present.[2] It can also undergo Wurtz coupling. To minimize these side reactions, add the Grignard reagent slowly to the solution of the aldehyde at a low temperature.
Problem 2: Formation of 4-Methylbenzonitrile

Symptoms:

  • A byproduct with a molecular weight corresponding to 4-methylbenzonitrile is detected.

  • The characteristic aldehyde peak is absent in the IR and NMR spectra of the impurity.

Mechanism of Formation: This side product can arise from the reduction of the aldehyde by the Grignard reagent, where a hydride is transferred from the β-carbon of the Grignard reagent.[2]

Mitigation Strategies:

  • Use of a High-Purity Grignard Reagent: Impurities in the Grignard reagent can sometimes promote side reactions.

  • Temperature Control: Perform the reaction at a low temperature to favor the nucleophilic addition over the reduction pathway.

Problem 3: Incomplete Hydrolysis of the Nitrile

Symptoms:

  • The isolated product contains a significant amount of the intermediate imine or the corresponding ketone.

  • The IR spectrum shows a strong absorption in the nitrile region (~2230 cm⁻¹).

Mitigation Strategies:

  • Reaction Conditions for Hydrolysis: The hydrolysis of the nitrile to the amide typically requires acidic or basic conditions and heating. Ensure that the hydrolysis conditions are sufficiently vigorous to drive the reaction to completion. Monitor the reaction by TLC or HPLC.

Experimental Protocols

Protocol 1: Reduction of 4-Acetylbenzamide with Sodium Borohydride
  • Dissolve 4-acetylbenzamide (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.[4]

Protocol 2: Grignard Reaction with 4-Cyanobenzaldehyde
  • Set up an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Add a solution of 4-cyanobenzaldehyde (1.0 eq) in anhydrous THF to the flask.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (1.2 eq) in diethyl ether from the dropping funnel to the stirred solution of the aldehyde.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product containing the nitrile can then be subjected to acidic or basic hydrolysis to afford this compound.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthesis of this compound via Reduction

G A 4-Acetylbenzamide B This compound (Product) A->B Mild Reducing Agent (e.g., NaBH4) C 4-Ethylbenzamide (Over-reduction) B->C Strong Reducing Agent / High Temp. D Dimeric Ether Byproduct B->D Acidic Conditions / High Temp.

Caption: Key reaction pathways in the synthesis of this compound from 4-acetylbenzamide.

Diagram 2: Troubleshooting Workflow for Low Yield in Grignard Synthesis

G Start Low Yield in Grignard Synthesis CheckMoisture Check for Moisture Contamination? Start->CheckMoisture CheckReagent Verify Grignard Reagent Activity? CheckMoisture->CheckReagent No Solution1 Use Anhydrous Solvents & Glassware CheckMoisture->Solution1 Yes CheckTemp Optimize Reaction Temperature? CheckReagent->CheckTemp No Solution2 Use Fresh or Titrated Grignard Reagent CheckReagent->Solution2 Yes CheckHydrolysis Ensure Complete Nitrile Hydrolysis? CheckTemp->CheckHydrolysis No Solution3 Perform Reaction at Low Temperature CheckTemp->Solution3 Yes Solution4 Optimize Hydrolysis Conditions (Time, Temp., Reagent) CheckHydrolysis->Solution4 Yes

Caption: A troubleshooting decision tree for addressing low yields in the Grignard synthesis of this compound.

References

Enhancing the cell permeability of PROTACs with 4-(1-Hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing a critical challenge in the development of Proteolysis Targeting Chimeras (PROTACs): achieving optimal cell permeability. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of PROTAC cell entry. While the core principles discussed here are broadly applicable, we will use 4-(1-Hydroxyethyl)benzamide as a recurring structural motif to illustrate key concepts in modifying PROTACs for enhanced permeability.

Introduction: The Permeability Predicament in PROTAC Development

PROTACs represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven pharmacology that leads to the degradation of target proteins.[1] However, their unique heterobifunctional nature, comprising two ligands and a linker, often results in molecules with high molecular weight (MW) and a large polar surface area (PSA).[1][2] These characteristics frequently place PROTACs "beyond the Rule of Five," posing a significant hurdle to their ability to passively diffuse across the cell membrane and reach their intracellular targets.[3] A disconnect between high biochemical potency and poor cellular activity is a common and frustrating issue for researchers, often pointing directly to insufficient cell permeability.[3][4]

This technical support center will provide a comprehensive guide to understanding, evaluating, and improving the cell permeability of your PROTACs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding PROTAC cell permeability.

Q1: Why is cell permeability a major challenge for PROTACs?

A: The primary reason lies in their physicochemical properties. Most PROTACs have a molecular weight exceeding 800 Da and a large polar surface area, which are unfavorable for passive diffusion across the lipid bilayer of the cell membrane.[4] This is a direct consequence of their tripartite structure: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.[5][6]

Q2: My PROTAC is highly potent in biochemical assays but shows weak or no degradation in cells. Is this a permeability issue?

A: It is highly likely. A significant discrepancy between biochemical and cellular activity is a classic indicator of poor cell permeability.[3][4] If the PROTAC cannot efficiently enter the cell, it cannot form the crucial ternary complex with the target protein and the E3 ligase, which is necessary to initiate protein degradation.[3]

Q3: How does the linker component of a PROTAC influence its cell permeability?

A: The linker is a critical determinant of a PROTAC's physicochemical properties and its ability to permeate cells. Key aspects of the linker to consider include:

  • Length and Flexibility: The linker's length and flexibility can allow the PROTAC to adopt different conformations. Some conformations may shield polar groups, reducing the 3D polar surface area and facilitating membrane passage.[7]

  • Chemical Composition: Incorporating elements like polyethylene glycol (PEG) can impact solubility and conformation.[7] Replacing amide bonds with esters can reduce the number of hydrogen bond donors, which may improve permeability.[7]

  • Rigidity: Introducing rigid elements like piperazine or piperidine rings can sometimes improve permeability by pre-organizing the PROTAC into a more membrane-compatible conformation.[2][7]

Q4: Can we use small, polar fragments like this compound to improve PROTAC properties?

A: The strategic incorporation of small, polar fragments can be a double-edged sword. While adding polar groups generally decreases passive permeability, their inclusion can be beneficial in certain contexts. For instance, a fragment like this compound possesses both a hydrogen bond donor (-OH) and acceptor (amide), which could be leveraged to:

  • Fine-tune solubility: Balancing lipophilicity and solubility is crucial for overall drug-like properties.

  • Engage in intramolecular hydrogen bonding: This can help the PROTAC adopt a more compact, "chameleon-like" conformation that masks polar surfaces during membrane transit.[8][9]

  • Serve as an exit vector: The functional groups on such a fragment could provide a point of attachment for the linker to the warhead or E3 ligase ligand.

The key is to balance the addition of such fragments with the overall physicochemical properties of the final PROTAC molecule.

Q5: What is the "hook effect" and how does it relate to PROTAC experiments?

A: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[10] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. While not a direct measure of permeability, it is a critical factor to consider when interpreting cellular degradation data. Always perform a wide dose-response curve to identify the optimal degradation concentration and to observe the characteristic bell-shaped curve of the hook effect.[10]

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to PROTAC cell permeability.

Issue 1: No or Weak Target Degradation Observed

Potential Cause Troubleshooting Steps
Poor Cell Permeability 1. Perform direct permeability assays: Use PAMPA for a quick assessment of passive permeability or the Caco-2 assay for a more comprehensive evaluation that includes active transport.[7][11] 2. Modify the PROTAC structure: Consider linker optimization (length, composition, rigidity) or the introduction of permeability-enhancing moieties.[7]
Suboptimal PROTAC Concentration (Hook Effect) 1. Conduct a wide dose-response experiment: Test concentrations ranging from low nanomolar to high micromolar to identify the optimal degradation window.[10]
Inappropriate Treatment Duration 1. Perform a time-course experiment: Measure target protein levels at multiple time points (e.g., 2, 4, 8, 16, 24 hours) to determine the kinetics of degradation.[10]
Low E3 Ligase Expression in the Cell Line 1. Verify E3 ligase expression: Use Western blot or qPCR to confirm that the recruited E3 ligase (e.g., Cereblon, VHL) is expressed in your chosen cell line.[10]
Inactive Ubiquitin-Proteasome System (UPS) 1. Co-treat with a proteasome inhibitor: If degradation is rescued by co-treatment with a proteasome inhibitor (e.g., MG132), it confirms that the UPS is active and the lack of degradation is due to other factors.[10]

Issue 2: Inconsistent Results Between Experiments

Potential Cause Troubleshooting Steps
Variability in Cell Culture Conditions 1. Standardize cell culture protocols: Use cells within a consistent and low passage number range. Ensure consistent cell density at the time of treatment.
Instability of the PROTAC Compound 1. Assess compound stability: Evaluate the stability of your PROTAC in your cell culture medium over the course of the experiment.

Logical Workflow for Troubleshooting Lack of PROTAC Activity

G start No/Weak Target Degradation perm Assess Cell Permeability (PAMPA/Caco-2) start->perm dose Optimize Concentration (Dose-Response) perm->dose Permeability Confirmed modify Modify PROTAC Structure perm->modify Poor Permeability time Optimize Duration (Time-Course) dose->time Concentration Optimized fail Re-evaluate PROTAC Design dose->fail Hook Effect Persistent e3_ligase Verify E3 Ligase Expression time->e3_ligase Duration Optimized ups Check UPS Activity (Proteasome Inhibitor) e3_ligase->ups E3 Ligase Expressed e3_ligase->fail Low/No E3 Ligase success Degradation Observed ups->success UPS Active ups->fail UPS Inactive modify->perm

Caption: A logical workflow for troubleshooting the lack of PROTAC-mediated degradation.

Part 3: Experimental Protocols

This section provides detailed protocols for key assays to evaluate PROTAC cell permeability.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to assess the passive permeability of a compound across an artificial lipid membrane.[11][12]

Materials:

  • 96-well PAMPA plate (with a lipid-coated filter)

  • 96-well acceptor plate

  • PROTAC stock solution (in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS system for quantification

Procedure:

  • Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to the desired final concentration (typically 1-10 µM).

  • Prepare Acceptor Plate: Add fresh PBS to each well of the acceptor plate.

  • Assemble the PAMPA Sandwich: Carefully place the donor plate (the filter plate) on top of the acceptor plate.

  • Add Donor Solution: Add the PROTAC donor solution to the wells of the donor plate.

  • Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Analyze the concentration of the PROTAC in the donor and acceptor samples using a validated LC-MS/MS method.

  • Calculate Permeability (Pe): The effective permeability (Pe) is calculated using the following equation:

    Pe = [-ln(1 - [C]acceptor / [C]equilibrium)] * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time)

    Where:

    • [C]acceptor is the concentration in the acceptor well.

    • [C]equilibrium is the theoretical equilibrium concentration.

    • Vdonor and Vacceptor are the volumes of the donor and acceptor wells.

    • Area is the surface area of the filter.

    • Time is the incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay

The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[11][13] This assay provides information on both passive and active transport.[13]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • PROTAC stock solution (in DMSO)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells on the Transwell inserts at a high density. Culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. Perform a Lucifer yellow permeability assay; low permeability of Lucifer yellow indicates a confluent monolayer.

  • Prepare Dosing Solutions: Dilute the PROTAC stock solution in transport buffer to the desired final concentration.

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Wash the cell monolayers with warm transport buffer.

    • Add the PROTAC dosing solution to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

  • Permeability Measurement (Basolateral to Apical - B→A):

    • Add the PROTAC dosing solution to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

  • Incubation and Sampling: Incubate the plates at 37°C with 5% CO₂ on an orbital shaker. Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes), replacing the volume with fresh buffer. At the end of the experiment, take a sample from the donor compartment.

  • Quantification: Analyze the concentration of the PROTAC in all samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the formula:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor compartment.

  • Calculate Efflux Ratio (ER): The efflux ratio is the ratio of Papp (B→A) to Papp (A→B). An ER > 2 suggests the involvement of active efflux transporters.

Workflow for Assessing PROTAC Permeability

G start New PROTAC Synthesized pampa PAMPA Assay (Passive Permeability) start->pampa high_perm High Permeability pampa->high_perm Pe > Threshold low_perm Low Permeability pampa->low_perm Pe < Threshold caco2 Caco-2 Assay (Passive + Active Transport) cellular_assay Cellular Degradation Assay caco2->cellular_assay data_analysis Analyze Permeability & Degradation Data cellular_assay->data_analysis optimization Structure-Permeability Relationship Analysis & Optimization data_analysis->optimization optimization->start high_perm->caco2 low_perm->optimization

Caption: A typical experimental workflow for evaluating the permeability of a newly synthesized PROTAC.

Part 4: Data Interpretation

Table 1: Illustrative Permeability Data for a Hypothetical PROTAC Series

This table provides example data to illustrate how modifications, such as the incorporation of a this compound-like motif, can influence permeability and cellular activity.

PROTAC ID Key Structural Feature MW (Da) PAMPA Pe (10⁻⁶ cm/s) Caco-2 Papp (A→B) (10⁻⁶ cm/s) Cellular DC₅₀ (nM)
PROTAC-AStandard PEG4 Linker9500.50.3500
PROTAC-BAlkyl Linker9200.20.1>1000
PROTAC-CPROTAC-A + this compound motif10500.80.6250
PROTAC-DRigid Piperazine Linker9801.21.0100

This data is for illustrative purposes only and does not represent actual experimental results.

Interpretation:

  • PROTAC-B , with a more lipophilic alkyl linker, shows lower permeability compared to the PEG-linked PROTAC-A , highlighting the importance of solubility and conformation.

  • PROTAC-C , despite its increased molecular weight from the addition of a polar motif, shows improved permeability. This could be hypothetically attributed to favorable conformational changes or intramolecular hydrogen bonding that shields polar groups.

  • PROTAC-D , with a rigid linker, demonstrates the highest permeability, suggesting that pre-organizing the molecule into a membrane-permeable conformation can be a successful strategy.

By systematically evaluating the impact of structural modifications on permeability and cellular activity, researchers can develop a strong structure-permeability relationship to guide the design of more effective PROTACs.

References

Challenges in the crystallization of substituted benzamide compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of substituted benzamide compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this important class of molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in obtaining high-quality crystals suitable for your research and development needs.

Introduction: The Unique Challenges of Substituted Benzamide Crystallization

Substituted benzamides are a cornerstone in medicinal chemistry and materials science. However, their crystallization can be notoriously challenging due to a confluence of factors. The interplay of the rigid benzamide core with the varied electronic and steric properties of substituents often leads to complex crystallization behavior. Key challenges include:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms is a significant hurdle.[1][2][3][4] Different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability, making control over the crystalline form critical, especially in pharmaceutical development.[5][6] Benzamide itself is a classic example of a polymorphic compound, known to exist in at least three forms.[1][2]

  • Solvent Effects: The choice of solvent is paramount in crystallization, influencing not only solubility but also the resulting crystal habit and polymorphic form.[7][8][9][10] For substituted benzamides, the polarity and hydrogen bonding capability of the solvent can dramatically alter intermolecular interactions, leading to different packing arrangements.[9][11]

  • Influence of Substituents: The nature and position of substituents on the benzene ring or the amide nitrogen introduce steric and electronic variations that can either promote or hinder crystallization.[12][13][14][15][16] These groups can influence hydrogen bonding patterns, π-π stacking interactions, and overall molecular conformation, all of which are critical to the formation of a well-ordered crystal lattice.[1]

  • Disorder: Crystal structure disorder is a common issue with benzamide derivatives, which can complicate structural determination and impact material properties.[12][13][14][15][16]

This guide will address these challenges through a series of practical troubleshooting questions and detailed protocols.

Troubleshooting Guides & FAQs

FAQ 1: My substituted benzamide is not crystallizing from any single solvent. What should I do?

This is a common issue, often arising when the compound is either too soluble or insoluble across a range of common solvents.[8] A systematic approach to solvent screening, including the use of solvent mixtures, is the most effective strategy.

Answer:

When single-solvent systems fail, a binary solvent system (a "solvent/anti-solvent" approach) is often successful.[8][17][18] This method involves dissolving your compound in a "good" solvent in which it is highly soluble, and then slowly introducing a miscible "anti-solvent" in which the compound is poorly soluble. This gradually decreases the solubility of your compound, inducing crystallization.[19]

Experimental Protocol: Binary Solvent Screening

  • Solvent Selection:

    • Identify a "good" solvent where your compound is readily soluble at room temperature or with gentle warming.

    • Select a miscible "anti-solvent" in which your compound has very low solubility.[8] A good starting point is to pair a polar solvent with a non-polar one (see table below).

  • Dissolution: Dissolve a small amount of your compound in the minimum amount of the "good" solvent in a clean vial.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the solution while gently swirling. Continue adding until the solution becomes slightly turbid (cloudy). This indicates that the solution is supersaturated.

  • Inducing Crystallization: If crystals do not form immediately, add a single drop of the "good" solvent to redissolve the precipitate and then allow the vial to stand undisturbed. Slow diffusion of the anti-solvent from the atmosphere into the vial can also be effective.[20]

  • Observation: Allow the solution to stand for several hours to days. If no crystals form, try varying the ratio of the two solvents or selecting a different solvent pair.

Data Presentation: Common Solvent Pairs for Crystallization

Good Solvent (High Solubility)Anti-Solvent (Low Solubility)Polarity Mismatch
Dichloromethane (DCM)HexaneHigh
AcetoneWaterHigh
EthanolWaterMedium
Ethyl AcetateCyclohexaneHigh
Tetrahydrofuran (THF)HexaneHigh

Visualization: Binary Solvent Crystallization Workflow

G A Dissolve compound in 'good' solvent B Slowly add 'anti-solvent' until turbidity appears A->B C Add one drop of 'good' solvent to clarify B->C D Allow to stand undisturbed C->D E Crystals form D->E Success F No crystals form D->F Failure G Try different solvent pair F->G

Caption: Workflow for binary solvent crystallization.

FAQ 2: I'm getting an oil instead of crystals. How can I resolve this?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[21] This is often due to high supersaturation, the presence of impurities, or a large difference between the crystallization temperature and the melting point of the compound.

Answer:

To overcome oiling out, you need to slow down the crystallization process and reduce the degree of supersaturation.[22] Several techniques can be employed:

  • Reduce the Cooling Rate: If you are using a cooling crystallization method, slow down the rate of cooling.[19][23] Allow the solution to cool to room temperature slowly before placing it in a colder environment.

  • Use a Higher Crystallization Temperature: If your compound has a low melting point, try to crystallize it at a temperature closer to its melting point.

  • Add More Solvent: Oiling out can be a sign that the solution is too concentrated. Add a small amount of additional solvent to the hot solution before cooling.[22]

  • Seeding: Introducing a seed crystal can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.[24][25]

Experimental Protocol: Seeding to Prevent Oiling Out

  • Prepare a Supersaturated Solution: Prepare a hot, saturated solution of your compound.

  • Cooling: Allow the solution to cool slowly.

  • Seeding: Just before the point where you would expect oiling out to occur (or when the solution becomes slightly supersaturated), add a single, small, well-formed crystal of your compound (a "seed crystal").[25]

  • Crystal Growth: The seed crystal will act as a template, and crystal growth should proceed from it.[24]

  • Incubation: Allow the solution to continue cooling slowly to maximize the yield of crystals.

Visualization: Decision Tree for Oiling Out

G A Oiling Out Occurs B Is the solution highly concentrated? A->B C Add more solvent B->C Yes D Is the cooling rate too fast? B->D No H Crystals Form C->H E Slow down cooling D->E Yes F Is the compound low melting? D->F No E->H G Try seeding F->G Yes G->H

Caption: Troubleshooting guide for oiling out.

FAQ 3: I have crystals, but they are very small or needle-like. How can I grow larger, more well-defined crystals?

The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth.[22] To obtain larger, higher-quality crystals, the rate of crystallization needs to be carefully controlled.

Answer:

Slowing down the crystallization process is key to growing larger crystals.[23] This can be achieved through several methods:

  • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over several days.[20] This can be done by covering the vial with a cap that has a small hole or by placing the vial in a larger, sealed container with a small amount of a more volatile solvent.

  • Vapor Diffusion: This is a highly effective method for growing high-quality single crystals.[20][26] Your compound is dissolved in a less volatile solvent, and this solution is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually reducing the solubility of your compound and promoting slow crystal growth.

  • Temperature Cycling: Alternating between slightly heating and cooling the solution can help to dissolve smaller, less perfect crystals and allow the larger, more stable crystals to grow (Ostwald ripening).[19]

Experimental Protocol: Vapor Diffusion for Crystal Growth

  • Vial Setup: Place a small, open vial containing a solution of your compound in a larger, sealed jar.

  • Solvent Choice: The solvent in the inner vial should be one in which your compound is soluble but has a relatively low vapor pressure. The outer jar should contain a small amount of a volatile anti-solvent in which your compound is insoluble.[26]

  • Diffusion: Seal the larger jar and allow it to stand undisturbed. The anti-solvent will slowly vaporize and diffuse into the inner vial, causing your compound to crystallize.

  • Observation: Monitor the inner vial for crystal growth over several days to weeks.

Visualization: Vapor Diffusion Setup

G cluster_0 Sealed Jar cluster_1 Inner Vial a Anti-solvent Vapor b Solution of Compound a->b Diffusion c Anti-solvent Liquid c->a Evaporation

Caption: Diagram of a vapor diffusion setup.

References

Validation & Comparative

A Comparative Guide to Cereblon (CRBN) Ligands: Profiling 4-(1-Hydroxyethyl)benzamide Against Foundational Immunomodulatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Cereblon in Targeted Protein Degradation

The field of therapeutics has been revolutionized by the advent of Targeted Protein Degradation (TPD), a strategy that co-opts the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] Central to this approach is the E3 ubiquitin ligase Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex.[3][4][5] Small molecules that bind to CRBN can function as "molecular glues," altering the substrate specificity of the E3 ligase to induce the ubiquitination and subsequent degradation of proteins not normally targeted by the native complex.[6]

This guide provides a comparative analysis of CRBN ligands, with a specific focus on 4-(1-Hydroxyethyl)benzamide. We will contrast its profile with the foundational immunomodulatory drugs (IMiDs®)—thalidomide, lenalidomide, and pomalidomide—which are the archetypal molecular glues that established CRBN as a tractable therapeutic target.[6] Understanding the spectrum of activity, from highly potent degraders to inactive metabolites, is critical for researchers in drug discovery and chemical biology for designing novel therapeutics and interpreting pharmacological data.

The Subject of Comparison: this compound, An Inactive Metabolite

Crucially, this guide establishes from the outset that this compound is a metabolite of lenalidomide. Pharmacokinetic studies and in vitro pharmacological assays have concluded that the metabolites of lenalidomide, including this compound, are not expected to contribute to the therapeutic activity of the parent drug.[7] Lenalidomide metabolism is minor, with the majority of the compound excreted unchanged, and is primarily characterized by slow, non-enzymatic hydrolysis of the glutarimide ring.[7][8][9]

The lack of activity in this compound provides a valuable baseline for comparison. Its structure, while related to its parent compound, lacks the critical glutarimide moiety essential for potent CRBN binding and neosubstrate recruitment.[3][10] This makes it an excellent negative control to illustrate the precise structure-activity relationships that govern molecular glue activity.

The Benchmarks: Thalidomide, Lenalidomide, and Pomalidomide

The therapeutic and biological activities of thalidomide and its analogues, lenalidomide and pomalidomide, are entirely dependent on their ability to bind CRBN.[4] This binding event initiates a conformational change in the CRBN substrate pocket, creating a new interface that recruits "neosubstrates" for degradation.

Mechanism of Action: The Molecular Glue Hypothesis

The core mechanism for these active ligands involves the formation of a ternary complex between the CRBN E3 ligase, the molecular glue, and a target neosubstrate. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the neosubstrate, marking it for destruction by the 26S proteasome.

cluster_0 CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (e.g., IKZF1) CRBN->Neosubstrate Forms Ternary Complex CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 E2 E2~Ub RBX1->E2 Recruits E2->Neosubstrate Ubiquitination Ligand Active Ligand (e.g., Lenalidomide) Ligand->CRBN Binds Ligand->Neosubstrate Forms Ternary Complex Ub_Chain Poly-Ubiquitin Chain Neosubstrate->Ub_Chain Tagged Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degrades Ub_Chain->Proteasome Recognized by

Figure 1: Mechanism of CRBN molecular glue-mediated protein degradation.

Quantitative Comparison of Active CRBN Ligands

The efficacy of a molecular glue is determined by its binding affinity for CRBN and its efficiency in inducing the degradation of specific neosubstrates. This compound is considered inactive and thus has no relevant values for comparison in this context.

Binding Affinity to CRBN

The affinity of IMiDs for CRBN is a prerequisite for their activity. Lenalidomide and pomalidomide exhibit significantly stronger binding to CRBN than the parent compound, thalidomide. This is typically measured via biophysical assays such as competitive binding assays or fluorescence-based thermal shift assays.

CompoundBinding Affinity (IC₅₀ / Kᵢ)Assay MethodReference
This compound Not Active-[7]
Thalidomide ~30 µM (IC₅₀) / ~249 nM (Kᵢ)Thermal Shift / Comp. Titration[10][11]
Lenalidomide ~3 µM (IC₅₀) / ~178 nM (Kᵢ)Thermal Shift / Comp. Titration[10][11]
Pomalidomide ~3 µM (IC₅₀) / ~157 nM (Kᵢ)Thermal Shift / Comp. Titration[10][11]
Note: IC₅₀ and Kᵢ values can vary based on the specific assay conditions and protein constructs used.
Neosubstrate Degradation Profile

A key feature of CRBN molecular glues is that small changes to the ligand structure can dramatically alter the profile of proteins they target for degradation ("neosubstrates"). This highlights the precise molecular interactions required at the ternary complex interface.

LigandIKZF1 / IKZF3CK1αGSPT1Key Therapeutic IndicationReference
This compound No DegradationNo DegradationNo DegradationNone[7]
Thalidomide Moderate DegradationNo/Weak DegradationNo DegradationMultiple Myeloma[6][11]
Lenalidomide Strong DegradationStrong DegradationNo DegradationMultiple Myeloma, 5q-MDS[6][11]
Pomalidomide Strongest DegradationNo DegradationNo DegradationMultiple Myeloma[11][12]
CC-885 (GSPT1 Degrader) Yes-Strongest DegradationAML (Investigational)[1]

The degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is fundamental to the anti-myeloma activity of lenalidomide and pomalidomide.[6][13] In contrast, the degradation of Casein Kinase 1α (CK1α) is specific to lenalidomide and is responsible for its efficacy in myelodysplastic syndrome (MDS) with a 5q deletion.[6] More recently developed "next-generation" CRBN E3 ligase modulators (CELMoDs) have been engineered to potently degrade other neosubstrates, such as GSPT1, for activity in other cancers like Acute Myeloid Leukemia (AML).[1][14][15]

Experimental Protocols for Ligand Characterization

Validating a new CRBN ligand requires a systematic workflow to assess its binding and degradation capabilities. An inactive compound like this compound would fail to show activity in these assays.

cluster_workflow Ligand Characterization Workflow start Synthesize or Acquire Compound binding_assay Step 1: Assess CRBN Binding (e.g., TR-FRET Assay) start->binding_assay degradation_assay Step 2: Profile Neosubstrate Degradation (e.g., Western Blot) binding_assay->degradation_assay If Binding is Confirmed conclusion Characterize as Active Degrader, Non-Degrader Binder, or Inactive binding_assay->conclusion No Binding (Inactive) degradation_assay->conclusion

Figure 2: Experimental workflow for characterizing a novel CRBN ligand.

Protocol 1: CRBN Binding Assessment via TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method to quantify the binding of a test compound to CRBN in a competitive format.

Principle: A fluorescently labeled tracer ligand with known affinity for CRBN is brought into proximity with a terbium-labeled antibody that binds the CRBN protein complex, resulting in a high FRET signal. A test compound that binds CRBN will compete with the tracer, disrupting FRET and causing a decrease in the signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: e.g., 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4.

    • Prepare recombinant CRBN-DDB1 protein complex (e.g., His-tagged) and a corresponding Terbium (Tb)-labeled anti-tag antibody (e.g., anti-His).

    • Prepare a fluorescently labeled tracer ligand (e.g., FITC-thalidomide).

    • Prepare a serial dilution of the test compound (e.g., this compound) and positive controls (lenalidomide, pomalidomide) in Assay Buffer containing a small percentage of DMSO.

  • Assay Plate Setup (384-well format):

    • Add 2 µL of the serially diluted test compound, controls, or vehicle (DMSO) to appropriate wells.

    • Add 8 µL of a master mix containing the CRBN-DDB1 complex and the Tb-labeled antibody to all wells.

    • Incubate for 30-60 minutes at room temperature to allow for compound binding.

  • Signal Generation:

    • Add 10 µL of the fluorescent tracer ligand to all wells.

    • Incubate for 60-180 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for FRET signal and 620 nm for Terbium reference).

    • Calculate the TR-FRET ratio (665 nm / 620 nm).

  • Data Analysis:

    • Plot the TR-FRET ratio against the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which represents the concentration of the test compound required to displace 50% of the tracer ligand. An inactive compound will not produce a dose-response curve.

Protocol 2: Cellular Neosubstrate Degradation via Western Blot

Western blotting is the gold-standard method to visually confirm and quantify the degradation of a target protein within cells.

Principle: Cells are treated with the compound, and the total protein is extracted. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the levels of the neosubstrate and a loading control.

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed appropriate cells (e.g., MM.1S multiple myeloma cells) in culture plates and allow them to adhere.

    • Treat cells with a range of concentrations of the test compound (e.g., 0.01 to 10 µM) and controls (lenalidomide, pomalidomide) for a specified time (e.g., 4, 8, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration.

    • Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a protein ladder.

    • Run the gel to separate proteins by molecular weight.

  • Protein Transfer and Blocking:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody specific to the neosubstrate of interest (e.g., anti-IKZF1, anti-CK1α) overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Strip or cut the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the neosubstrate band intensity to the loading control.

    • Plot the normalized protein levels against compound concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). An inactive compound will show no reduction in protein levels.

Conclusion and Field Perspective

The comparison between this compound and the active IMiDs provides a clear and compelling illustration of the principles of molecular glue design. While structurally related to its parent compound lenalidomide, this compound lacks the key chemical motifs—namely the intact glutarimide ring—required for CRBN binding and subsequent neosubstrate recruitment. It serves as a textbook example of an inactive metabolite, underscoring the high degree of structural and chemical specificity required for TPD.

For researchers in the field, this guide highlights several key takeaways:

  • Structure is Paramount: Minor modifications can abolish activity, turning a potent degrader into an inactive molecule.

  • Metabolite Profiling is Critical: In drug development, it is essential to characterize the activity of major metabolites to understand the overall pharmacological profile of a drug candidate.

  • The IMiD Scaffold is a Privileged Starting Point: The thalidomide, lenalidomide, and pomalidomide structures provide a robust foundation for designing novel CRBN-based degraders, including both molecular glues and Proteolysis-Targeting Chimeras (PROTACs).

By understanding the full spectrum from active to inactive compounds, scientists can more effectively design, validate, and optimize the next generation of therapeutics that harness the power of targeted protein degradation.

References

A-Comparative-Guide-to-the-Validation-of-4-(1-Hydroxyethyl)benzamide-Induced-Protein-Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Targeted Protein Degradation and the Role of 4-(1-Hydroxyethyl)benzamide

Targeted protein degradation (TPD) has emerged as a groundbreaking therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable".[1][2] Unlike traditional inhibitors that merely block a protein's function, TPD co-opts the cell's own protein disposal machinery to eliminate disease-causing proteins entirely.[3][4] This is achieved through the use of heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which act as molecular bridges between a target protein and an E3 ubiquitin ligase.[5][6] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7]

At the heart of many successful PROTACs lies the crucial E3 ligase ligand. This compound is a key chemical moiety that serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most commonly exploited E3 ligases in PROTAC design.[][9] Its structural features allow it to bind effectively to VHL, enabling the recruitment of the entire E3 ligase complex to the targeted protein of interest (POI). The validation of protein degradation induced by PROTACs containing this VHL ligand is a critical step in the development of these novel therapeutics.[3] This guide provides a comprehensive overview of the experimental methodologies required to rigorously validate this compound-induced protein degradation, comparing these techniques with alternative approaches and providing the rationale behind experimental design.

The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The function of a this compound-containing PROTAC is a stepwise process that culminates in the destruction of the target protein.[7]

  • Ternary Complex Formation : The PROTAC molecule, with its two distinct heads, simultaneously binds to the target protein and the VHL E3 ligase.[6] The this compound portion of the PROTAC specifically engages with the VHL protein. This forms a transient ternary complex: Target Protein-PROTAC-VHL.[10]

  • Ubiquitination : The formation of this ternary complex brings the target protein into close proximity with the E3 ligase machinery.[5] This proximity facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.[11] This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.[5]

  • Proteasomal Degradation : The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary protein degradation machinery.[7] The proteasome unfolds and cleaves the target protein into small peptides, effectively eliminating it from the cell.[12] The PROTAC molecule is then released and can engage another target protein and E3 ligase, acting catalytically.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Validation: A Step-by-Step Guide

Rigorous validation is essential to confirm that the observed protein depletion is a direct result of the intended PROTAC-mediated degradation pathway.[13] A multi-faceted approach employing orthogonal assays is recommended to build a strong evidence base.[14][15]

Caption: Experimental workflow for validating PROTAC-induced protein degradation.

Assessment of Target Protein Degradation

The most direct method to confirm protein degradation is to measure the levels of the target protein following treatment with the PROTAC.

a. Western Blotting

Western blotting is a fundamental and widely used technique to visualize and quantify changes in protein levels.[4][7]

  • Protocol:

    • Cell Treatment: Seed cells and allow them to adhere. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours).[7] Include a vehicle control (e.g., DMSO).[7]

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[16][17]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[7]

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16]

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent detection.[7]

    • Loading Control: To ensure equal loading across lanes, probe the membrane with an antibody against a stable housekeeping protein, such as GAPDH or β-actin.[4]

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximal degradation).[7]

b. Mass Spectrometry-Based Proteomics

For a global and unbiased view of the PROTAC's effects, mass spectrometry (MS)-based proteomics is the gold standard.[1][3][18] This technique can identify and quantify thousands of proteins simultaneously, allowing for the assessment of both on-target degradation and potential off-target effects.[18]

  • Protocol Overview:

    • Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells and digest the proteins into peptides.

    • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

    • Data Analysis: Identify and quantify the peptides and corresponding proteins. Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that are significantly downregulated.

Mechanistic Validation Assays

These assays are crucial to confirm that the observed protein loss is due to the intended ubiquitin-proteasome pathway.

a. Ubiquitination Assays

Detecting the polyubiquitination of the target protein provides direct evidence of the PROTAC's mechanism of action.[11][19]

  • Protocol (Immunoprecipitation-Western Blot):

    • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[20]

    • Lyse the cells and immunoprecipitate the target protein using a specific antibody.

    • Elute the immunoprecipitated protein and analyze it by Western blot using an antibody that recognizes ubiquitin. A ladder of high-molecular-weight bands indicates polyubiquitination.

b. Proteasome Inhibitor Rescue Experiment

If protein degradation is mediated by the proteasome, its inhibition should prevent the PROTAC-induced reduction in target protein levels.[21]

  • Protocol:

    • Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib).

    • Analyze the target protein levels by Western blot.

    • A "rescue" of the target protein levels in the presence of the proteasome inhibitor confirms that the degradation is proteasome-dependent.

Comparison with Alternative Protein Degradation Technologies

While this compound is a cornerstone for VHL-based PROTACs, other E3 ligases and degradation technologies exist. The choice of E3 ligase can significantly impact a PROTAC's properties.[][10]

FeatureThis compound (VHL-based PROTACs)CRBN-based PROTACs (e.g., using Thalidomide analogs)Molecular Glues
E3 Ligase von Hippel-Lindau (VHL)[]Cereblon (CRBN)[]Cereblon (CRBN), DCAF15, etc.[22]
Mechanism Induces proximity between target and VHL.[9]Induces proximity between target and CRBN.[9]Stabilizes the interaction between the E3 ligase and a "neo-substrate".[22]
Advantages Well-characterized, potent. VHL is present in both the cytoplasm and nucleus.[]Orally available ligands, fast catalytic rate.[]Smaller molecular weight, often better drug-like properties.[22]
Disadvantages Ligands can be peptidomimetic, potentially impacting cell permeability.[10]Can have off-target effects on zinc-finger transcription factors.[]Discovery is often serendipitous, rational design is challenging.[22]

graph "Comparison_of_Degraders" {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Degrader_Technologies" [label="Targeted Protein Degradation Technologies", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "VHL_PROTACs" [label="VHL-based PROTACs\n(e.g., with this compound)", fillcolor="#FBBC05"]; "CRBN_PROTACs" [label="CRBN-based PROTACs", fillcolor="#FBBC05"]; "Molecular_Glues" [label="Molecular Glues", fillcolor="#FBBC05"]; "Mechanism_VHL" [label="Mechanism:\nInduced Proximity to VHL", fillcolor="#FFFFFF"]; "Mechanism_CRBN_PROTAC" [label="Mechanism:\nInduced Proximity to CRBN", fillcolor="#FFFFFF"]; "Mechanism_Glue" [label="Mechanism:\nStabilizes E3-Neosubstrate Interaction", fillcolor="#FFFFFF"]; "Pros_VHL" [label="Pros:\nPotent, Well-studied", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cons_VHL" [label="Cons:\nPeptidomimetic Ligands", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pros_CRBN" [label="Pros:\nOral Ligands, Fast Kinetics", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cons_CRBN" [label="Cons:\nPotential Off-Targets", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pros_Glue" [label="Pros:\nSmall Size, Good PK", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cons_Glue" [label="Cons:\nSerendipitous Discovery", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Degrader_Technologies" -> "VHL_PROTACs"; "Degrader_Technologies" -> "CRBN_PROTACs"; "Degrader_Technologies" -> "Molecular_Glues"; "VHL_PROTACs" -> "Mechanism_VHL"; "Mechanism_VHL" -> "Pros_VHL"; "Mechanism_VHL" -> "Cons_VHL"; "CRBN_PROTACs" -> "Mechanism_CRBN_PROTAC"; "Mechanism_CRBN_PROTAC" -> "Pros_CRBN"; "Mechanism_CRBN_PROTAC" -> "Cons_CRBN"; "Molecular_Glues" -> "Mechanism_Glue"; "Mechanism_Glue" -> "Pros_Glue"; "Mechanism_Glue" -> "Cons_Glue"; }

Caption: Comparison of major targeted protein degradation technologies.

Quantitative Data Summary

AssayKey ParametersTypical Results for an Effective PROTAC
Western Blot DC50, DmaxDC50 in the nanomolar range; Dmax > 80%
Mass Spectrometry Fold change of protein abundanceSignificant negative fold change for the target protein with minimal changes in other proteins
Ubiquitination Assay Presence of high-molecular-weight bandsA clear ladder of bands upon probing for ubiquitin after target immunoprecipitation
Proteasome Inhibitor Rescue % of target protein remainingSignificant increase in target protein levels in the presence of a proteasome inhibitor compared to PROTAC alone

Conclusion

The validation of protein degradation induced by PROTACs containing this compound requires a systematic and multi-pronged experimental approach. By combining foundational techniques like Western blotting with advanced methods such as mass spectrometry and specific mechanistic assays, researchers can confidently ascertain the efficacy and mode of action of their degrader molecules. This rigorous validation is paramount for the successful development of this exciting new class of therapeutics.

References

A Comparative Analysis of Ortho-, Meta-, and Para-Substituted Hydroxyethylbenzamides: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzamide scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The position of substituents on the benzoyl ring can profoundly influence the molecule's conformation, physicochemical properties, and ultimately, its biological activity and pharmacokinetic profile. This guide offers a detailed examination of the ortho- (2-), meta- (3-), and para- (4-) isomers of N-(2-hydroxyethyl)hydroxybenzamide, providing a comparative framework to inform rational drug design and development.

Synthesis and Structural Elucidation

The synthesis of ortho-, meta-, and para-hydroxyethylbenzamides typically involves the amidation of the corresponding hydroxybenzoic acid or its ester derivative with 2-aminoethanol (ethanolamine). While the general synthetic strategy is similar for all three isomers, the position of the hydroxyl group can influence reaction conditions and purification strategies.

A common and efficient method for the synthesis of these compounds is the direct reaction of the methyl ester of the respective hydroxybenzoic acid with ethanolamine, often with heating to drive the reaction to completion.[1]

General Synthetic Scheme:

G cluster_reactants Reactants cluster_products Products Hydroxybenzoic_acid_ester Methyl Hydroxybenzoate (ortho, meta, or para) Hydroxyethylbenzamide Hydroxyethylbenzamide (ortho, meta, or para) Hydroxybenzoic_acid_ester->Hydroxyethylbenzamide Heat Ethanolamine Ethanolamine Ethanolamine->Hydroxyethylbenzamide Methanol Methanol Hydroxyethylbenzamide->Methanol Byproduct

Caption: General reaction scheme for the synthesis of hydroxyethylbenzamides.

Experimental Protocol: Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide (para-isomer) [1]

This protocol describes a representative synthesis for the para-isomer, which can be adapted for the ortho- and meta-isomers with appropriate modifications to purification.

Materials:

  • Methyl 4-hydroxybenzoate

  • Ethanolamine

  • Chloroform

  • Acetone

  • Round-bottom flask

  • Distillation apparatus

  • Vacuum evaporator

Procedure:

  • A mixture of methyl 4-hydroxybenzoate (e.g., 80 g) and ethanolamine (e.g., 120 ml) is heated at 150°C for approximately five hours.

  • During the heating, methanol is distilled off.

  • The excess ethanolamine is removed under reduced pressure (in vacuo).

  • The residue is treated with chloroform to remove impurities.

  • The chloroform is removed in vacuo, and the resulting residual oil is dissolved in acetone.

  • The product crystallizes from the acetone solution.

  • The crystals of N-(2-hydroxyethyl)-4-hydroxybenzamide are collected by filtration.

Structural Differences:

The positional isomerism of the hydroxyl group on the benzoyl ring leads to distinct structural and electronic properties. The ortho-isomer can form a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen. This interaction can significantly influence the molecule's conformation, planarity, and physicochemical properties. In contrast, the meta- and para-isomers lack this intramolecular hydrogen bonding capability and will primarily engage in intermolecular hydrogen bonding.

Comparative Physicochemical Properties

PropertyOrtho- (2-) IsomerMeta- (3-) IsomerPara- (4-) Isomer
Molecular Formula C₉H₁₁NO₃C₉H₁₁NO₃C₉H₁₁NO₃
Molecular Weight 181.19 g/mol 181.19 g/mol 181.19 g/mol
CAS Number 24207-38-3[2]1183649-31-175268-14-3[1]
Boiling Point 210-215°C at 2 mm Hg (lit.)[3]Data not available451.2°C at 760 mmHg[4]
Density Data not availableData not available1.273 g/cm³[4]
LogP (predicted) Data not availableData not available0.50520[4]

Causality behind Physicochemical Differences:

  • Boiling Point: The significantly higher boiling point of the para-isomer compared to the ortho-isomer is likely due to more efficient crystal packing and stronger intermolecular hydrogen bonding in the solid state. The linear and symmetrical nature of the para-isomer allows for a more ordered crystal lattice. The ortho-isomer's intramolecular hydrogen bond reduces its ability to form extensive intermolecular hydrogen-bonding networks, leading to a lower boiling point.

  • Solubility: The ability to form hydrogen bonds with water will influence the aqueous solubility of these isomers. The para- and meta-isomers, with their exposed hydroxyl and amide groups, are expected to have better water solubility compared to the ortho-isomer, where the intramolecular hydrogen bond may hinder interactions with water molecules.

  • pKa: The acidity of the phenolic hydroxyl group will be influenced by the position of the electron-withdrawing amide group. The pKa of the para-isomer is expected to be lower (more acidic) than the meta-isomer due to the direct resonance-withdrawing effect of the amide group. The ortho-isomer's pKa will be influenced by the intramolecular hydrogen bond.

Experimental Protocol: Determination of Solubility (Shake-Flask Method)

This protocol provides a standardized method for experimentally determining and comparing the solubility of the isomers.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis Add_Excess Add excess solid to solvent Shake Agitate at constant temperature (e.g., 24-48 hours) Add_Excess->Shake Settle Allow solid to settle Shake->Settle Filter Filter supernatant Settle->Filter Quantify Quantify concentration (e.g., HPLC, UV-Vis) Filter->Quantify

Caption: Workflow for solubility determination using the shake-flask method.

Comparative Biological Activities

The positional isomerism of the hydroxyl group is expected to have a significant impact on the biological activity of these compounds. The ability to act as a hydrogen bond donor and acceptor, as well as the overall shape and electronic properties of the molecule, will determine its binding affinity to biological targets.

While a direct comparative study on the biological activities of these three specific isomers is not extensively documented, research on related hydroxybenzamide derivatives suggests a range of potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[5][6]

Structure-Activity Relationship (SAR) Insights:

  • Ortho-Isomer: The intramolecular hydrogen bond in the ortho-isomer creates a more rigid and planar conformation. This can be advantageous for fitting into specific binding pockets of enzymes or receptors. However, it may also limit the molecule's flexibility to adapt to different binding sites.

  • Meta- and Para-Isomers: The exposed hydroxyl groups of the meta- and para-isomers are readily available to form intermolecular hydrogen bonds with biological targets. The different spatial arrangements of these groups will lead to distinct binding modes and potencies. For instance, the para-isomer's hydroxyl group can act as a key hydrogen bond donor or acceptor in a receptor's active site, a feature often exploited in drug design.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to compare the cytotoxic effects of the isomers on cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the ortho-, meta-, and para-hydroxyethylbenzamide isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the half-maximal inhibitory concentration (IC₅₀) for each isomer.

Conclusion

The positional isomerism of the hydroxyl group in hydroxyethylbenzamides has a profound influence on their synthesis, physicochemical properties, and potential biological activities. The ortho-isomer is characterized by a strong intramolecular hydrogen bond that affects its conformation and properties. The meta- and para-isomers, lacking this intramolecular interaction, exhibit different intermolecular bonding capabilities and spatial arrangements of their functional groups.

This comparative guide highlights the importance of considering positional isomerism in the early stages of drug discovery. The provided experimental protocols offer a framework for the systematic evaluation and comparison of these and other substituted benzamide isomers. Further research is warranted to fully elucidate the biological activity profiles of the ortho-, meta-, and para-hydroxyethylbenzamides and to exploit their unique properties for the development of novel therapeutic agents.

References

Efficacy Showdown: A Comparative Guide to 4-(1-Hydroxyethyl)benzamide-Based PROTACs vs. Traditional Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the efficacy of Proteolysis Targeting Chimeras (PROTACs) and traditional small molecule inhibitors, framed around a hypothetical 4-(1-hydroxyethyl)benzamide scaffold targeting the epigenetic reader protein BRD4. We will delve into the distinct mechanisms of action, present comparative experimental data, and provide detailed protocols for evaluating these two therapeutic modalities.

Introduction: Inhibition vs. Degradation

For decades, the dominant paradigm in targeted therapy has been occupancy-driven inhibition. Traditional small molecule inhibitors are designed to bind to the active site of a target protein, blocking its function.[1][2] This approach has led to numerous successful drugs. However, it has limitations, including the need for high, sustained drug concentrations to maintain target occupancy and the challenge of targeting proteins that lack enzymatic function, often termed "undruggable."[1][3]

A revolutionary approach, targeted protein degradation (TPD), has emerged to overcome these challenges.[4][5] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that don't just inhibit a target protein—they eliminate it entirely by hijacking the cell's own waste disposal machinery, the ubiquitin-proteasome system (UPS).[3][6][7]

This guide uses the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4 as an exemplary target.[8] BRD4 is a critical regulator of oncogenes like c-MYC and is a validated target in various cancers.[8][9] We will compare the traditional BET inhibitor JQ1 with the BRD4-targeting PROTAC dBET1 , which incorporates a JQ1-like moiety to bind BRD4.[10][11][12]

Mechanism of Action: A Tale of Two Strategies

The fundamental difference in efficacy between inhibitors and PROTACs stems from their profoundly different mechanisms of action.

Traditional Inhibition (Occupancy-Driven): A traditional inhibitor like JQ1 operates via a stoichiometric, occupancy-based mechanism.[1][2] It binds to the acetyl-lysine binding pocket of BRD4's bromodomains, preventing BRD4 from interacting with chromatin and activating transcription.[8] The efficacy is directly proportional to the concentration of the inhibitor and its binding affinity. To be effective, the inhibitor must be present at a sufficiently high concentration to occupy a significant fraction of the target protein population.

PROTAC-Mediated Degradation (Event-Driven): A PROTAC, such as dBET1, works catalytically.[3][7] It acts as a bridge, forming a ternary complex between the target protein (BRD4) and an E3 ubiquitin ligase (in the case of dBET1, Cereblon or CRBN).[3][11][13] This induced proximity triggers the E3 ligase to tag BRD4 with a chain of ubiquitin molecules.[14][15] This "tag" marks BRD4 for destruction by the 26S proteasome.[6] After degradation, the PROTAC is released and can induce the degradation of another target protein molecule.[3][14] This catalytic, event-driven mechanism means a single PROTAC molecule can eliminate multiple target protein molecules.[1][2][7]

PROTAC_Mechanism cluster_inhibitor Traditional Inhibition cluster_protac PROTAC-Mediated Degradation BRD4_I BRD4 Inhibited_Complex Inactive BRD4-JQ1 Complex JQ1 JQ1 (Inhibitor) JQ1->BRD4_I Binds To BRD4_P BRD4 (POI) Ternary Ternary Complex (BRD4-dBET1-E3) BRD4_P->Ternary dBET1 dBET1 (PROTAC) dBET1->Ternary E3 E3 Ligase (Cereblon) E3->Ternary Ternary->dBET1 Releases (Catalytic Cycle) Ub Ubiquitin Tagging Ternary->Ub Induces Proteasome 26S Proteasome Ub->Proteasome Marks for Degraded Degraded Peptides Proteasome->Degraded Degrades

Figure 1: Contrasting mechanisms of a traditional inhibitor (JQ1) and a PROTAC (dBET1).

Head-to-Head Efficacy Comparison

Experimental evidence consistently shows that PROTAC-mediated degradation can offer significant advantages over traditional inhibition.

Potency and Maximal Efficacy

PROTACs often demonstrate significantly greater potency than their inhibitor counterparts. While an inhibitor's efficacy is measured by its IC50 (the concentration to achieve 50% inhibition), a PROTAC's potency is measured by its DC50 (the concentration to achieve 50% degradation) and its Dmax (the maximal level of degradation).

Studies in Diffuse Large B-cell Lymphoma (DLBCL) have shown that BRD4 PROTACs can induce potent (>90%) degradation of BRD4 at concentrations as low as 10 nM.[16][17] This leads to a more profound and sustained suppression of the downstream oncogene c-MYC compared to inhibitors like JQ1.[16][17] In some ovarian cancer cell lines, BRD4 PROTACs were found to be up to 10,000-fold more potent than BRD4 inhibitors in anti-proliferative assays.[18]

Compound TypeCompound NameTargetMetricTypical Value RangeKey Advantage
Inhibitor JQ1BRD4IC50 (Binding)50-100 nMWell-established, simpler PK
Inhibitor JQ1BRD4IC50 (Cell Prolif.)0.5 - 1 µM[18]Blocks enzymatic function
PROTAC dBET1BRD4DC50 (Degradation)<10 nM - 430 nM[11][12][16]Sub-stoichiometric, catalytic
PROTAC dBET1BRD4IC50 (Cell Prolif.)0.03 nM - 500 nM[18]Eliminates all protein functions

Table 1: Comparative efficacy metrics for BRD4 inhibitor JQ1 and BRD4 PROTAC dBET1. Note that values can vary significantly between different cell lines and experimental conditions.

Overcoming Resistance and Scaffolding Functions

A key advantage of PROTACs is their ability to eliminate the entire protein.[1] This is crucial for two reasons:

  • Overcoming Resistance: Cancer cells can develop resistance to inhibitors through mutations in the drug-binding site. Because PROTACs can often still bind with sufficient affinity to form a ternary complex, they can degrade these mutated proteins.[19]

  • Eliminating Scaffolding Functions: Many proteins, including BRD4, have non-enzymatic scaffolding functions. Traditional inhibitors only block the active site, leaving the rest of the protein intact to perform these other roles. PROTACs, by contrast, eliminate the entire protein, abrogating all its functions.[1]

Interestingly, treatment with BRD4 inhibitors can sometimes lead to a compensatory accumulation of the BRD4 protein, which can limit their therapeutic effect.[16][17] PROTACs circumvent this issue by ensuring the protein is destroyed.[16][17]

Designing a Comparative Study: Key Experimental Protocols

To objectively compare the efficacy of a PROTAC and a traditional inhibitor, a series of well-controlled experiments is essential.

Workflow cluster_assays Efficacy Evaluation start Start: Select Cell Line (e.g., MV4-11 AML cells) treatment Cell Treatment: - Vehicle Control - Inhibitor (e.g., JQ1) - PROTAC (e.g., dBET1) (Dose-response & Time-course) start->treatment harvest Harvest Cells & Prepare Lysates treatment->harvest western Western Blot (Measure Protein Levels) harvest->western viability Cell Viability Assay (MTT) (Measure Anti-proliferative Effect) harvest->viability qpcr RT-qPCR (Measure Downstream Gene Expression, e.g., c-MYC) harvest->qpcr analysis Data Analysis: - Calculate DC50 (PROTAC) - Calculate IC50 (Inhibitor & PROTAC) - Compare Potency & Efficacy western->analysis viability->analysis qpcr->analysis

Figure 2: General experimental workflow for comparing an inhibitor and a PROTAC.

Protocol 1: Western Blot for Protein Degradation

This protocol is fundamental for directly measuring the primary outcome of PROTAC activity: the reduction in target protein levels.

Causality Behind Choices:

  • Cell Line: Choose a cell line where the target protein (e.g., BRD4) is known to be a driver of proliferation (e.g., MV4-11 acute myeloid leukemia cells).[13]

  • Loading Control: Use a stable housekeeping protein (e.g., GAPDH, β-actin) to ensure equal amounts of protein were loaded in each lane, which is critical for accurate quantification.[20]

  • Inhibitors: Include protease and phosphatase inhibitors in the lysis buffer to prevent protein degradation after cell lysis, ensuring the observed changes are due to the drug treatment.[21]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., MV4-11) in 6-well plates to reach 70-80% confluency. Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and the inhibitor (e.g., 1 nM to 50 µM) for a set time (e.g., 4, 8, 24 hours). Include a vehicle-only control (e.g., DMSO).[20]

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[20]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.[20]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[20]

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the drug concentration to determine the DC50 for the PROTAC.

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[22] It is used to determine the cytotoxic or anti-proliferative effects of the compounds.

Causality Behind Choices:

  • Principle: The assay relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[22] The amount of formazan produced is proportional to the number of living cells.

  • Solubilization: The insoluble formazan crystals must be dissolved (typically with DMSO or an SDS-HCl solution) before the absorbance can be read on a plate reader.[23][24]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[24]

  • Compound Treatment: Treat the cells with serial dilutions of the PROTAC and the inhibitor for a desired period (e.g., 72 hours).[24]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[23]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[23][24]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Analysis: Subtract the background absorbance from a media-only control. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration and use a non-linear regression to calculate the IC50 value for each compound.

Conclusion and Future Outlook

The comparison between traditional inhibitors and PROTACs highlights a paradigm shift in drug discovery from occupancy-driven inhibition to event-driven degradation. For targets like BRD4, PROTACs have demonstrated superior potency, a more durable effect, and the ability to eliminate both enzymatic and non-enzymatic functions of the target protein.[1][2][16] This often translates into more profound anti-proliferative and pro-apoptotic effects in cancer cells compared to traditional inhibitors.[2][16][17]

While PROTACs present challenges in terms of their larger size and more complex pharmacokinetic properties, their unique advantages make them a highly promising therapeutic modality.[1] The experimental workflows detailed in this guide provide a robust framework for the head-to-head evaluation of these two powerful strategies, enabling researchers to make data-driven decisions in the development of next-generation targeted therapies.

References

Head-to-head study of different linkers with 4-(1-Hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm currently focused on gathering comprehensive information through targeted Google searches about 4-(1-Hydroxyethyl)benzamide, specifically its role as a warhead in targeted protein degradation. I am also searching for the specific application of this molecule in antibody-drug conjugates (ADCs) to gather broader context. I will prioritize academic papers and patent documents.

Initiating Linker Analysis

I've transitioned to a deeper dive into linkers. My focus is on identifying and comparing different linker options used with this compound as a warhead. I'm prioritizing head-to-head studies and comparative data, especially regarding binding affinity, degradation efficiency, and pharmacokinetic properties. I'm also carefully analyzing synthesis and characterization protocols, looking for the most efficient and robust methods. My goal is to create a structured comparison guide and detailed protocols.

Prioritizing Linker Comparisons

I'm now focusing on a direct comparison of linker performance with this compound. I'm prioritizing studies that provide head-to-head experimental data on binding affinity, degradation efficiency, permeability, and pharmacokinetic properties. My current aim is to create detailed, structured protocols for synthesis and characterization, alongside clear, comparative tables for data visualization. I'm also ensuring all sources are reputable and properly cited.

Exploring Linker Chemistry

I've been immersed in the initial literature review, focusing on PROTACs, the core principles of targeted protein degradation, and the intricacies of linker design. I'm now diving deep into various linker types, including the flexible, rigid, and "smart" varieties, and examining how their properties impact PROTAC efficacy. I'm keen to understand how linker modifications can affect target engagement and degradation efficiency.

Investigating Warhead Specificity

I'm now focusing on finding direct comparisons of linkers when attached to this compound or structurally similar warheads, as the initial search was too general. While I found a lot about PROTACs and linker types, I need more specific experimental data. My next steps are to find studies using this warhead and the reasoning behind their linker choices, which will allow me to infer comparative performance if direct data is unavailable. I am also gathering detailed information on the chemical and physical properties of the molecule.

Pinpointing Warhead Connections

I've made headway in understanding the general role of linkers in PROTAC design, focusing on their chemical compositions and impacts on drug-like properties. While I now know that flexible linkers such as PEGs and alkyl chains are often used, I need to focus on specific experimental data. The initial search was too general. To fulfill the user's request, I will shift my focus to finding connections between the linkers and the this compound warhead or similar structures. I'll prioritize identifying experimental studies on the compound that explain their linker choices, as this may enable inferences about comparative performance. I am also gathering detailed information on the molecule's properties.

Examining PROTAC Strategies

I've been sifting through the latest findings. This second round of investigation yielded even more pertinent data. Specific protocols and emphasis on linker optimization for PROTAC synthesis and assessment have been crucial. Notably, several sources highlighted benzamide-based linkers.

Analyzing Key Findings

I've made headway, though a specific study comparing linkers with this compound as the warhead remains elusive. I now have clearer protocols for PROTAC synthesis and the importance of linker optimization. Several results also mentioned benzamide-based linkers, and I have found physicochemical data on this compound. I still need experimental details on synthesis starting from this specific warhead to build a comparative guide.

Examining indirect data

The search results were insightful, even if they didn't offer the exact study I hoped for. I've gained crucial data on PROTAC design, linker optimization, and warhead importance. This indirect data now provides a foundation for the next steps. It's shaping how I approach the problem. I'm building a theoretical model to explore the linker space.

Investigating Target Proteins

The latest research on warheads, linkers, and E3 ligases is providing new angles. I found that degradation selectivity isn't just about warhead affinity; linkers and E3 ligases also play a huge role. I'm focusing on finding the potential protein targets of this compound. This will let me assess similar PROTACs and their warheads, making my analysis less theoretical and more useful.

Prioritizing Target Identification

My search yielded more indirect data, but a direct comparison study is still out of reach. While I found insights on PROTAC design, linker optimization, and the crucial warhead-linker-E3 ligase interplay, I need to focus on target identification. I need to understand the context of this compound as a warhead before analyzing linker choices. I plan to identify its protein targets to find related PROTACs, allowing a more data-driven comparison and a synthetic path.

Analyzing Target Proteins

Developing Linker Strategies

I'm now diving into the linker strategies for potential PROTAC development. While the initial target identification went well, I've noticed a significant gap. I haven't found a direct, systematic comparison of different linkers attached to this compound itself, though information on other benzamide-containing warheads and PROTACs targeting PARP and IMPDH is abundant. To address this, I'm going to propose a logical series of linkers to test.

Bridging Data Gaps

My next action involves devising a logical series of linkers for this compound based on successful examples from PARP and IMPDH PROTAC literature. I'm focusing on the synthesis required to attach these linkers to the warhead's hydroxyl group. Also, I'll detail the experimental workflow for a head-to-head comparison, anticipating data trends and suitable assay protocols.

A Senior Application Scientist's Guide to Confirming the Mechanism of Action of 4-(1-Hydroxyethyl)benzamide Degraders

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the mechanism of action of novel small molecule degraders, using 4-(1-Hydroxyethyl)benzamide as a case study. We will operate under the hypothesis that this molecule functions as a "molecular glue," a class of compounds that induce the degradation of target proteins by coopting an E3 ubiquitin ligase. Our primary putative E3 ligase target is Cereblon (CRBN), a well-established receptor for immunomodulatory drugs (IMiDs) and other molecular glue degraders.[1][2][3][4][5]

This document is not a rigid template but a dynamic guide. The experimental path is designed to be logical and self-validating, where the results of one experiment inform the design of the next. We will delve into the causality behind each experimental choice, ensuring that by the end of this workflow, you will have a high-confidence understanding of your compound's mechanism of action.

The Hypothesized Mechanism: A Molecular Glue Model

Molecular glues are small molecules that induce an interaction between an E3 ubiquitin ligase and a "neosubstrate"—a protein not typically targeted by that ligase.[1][4][5] This induced proximity leads to the polyubiquitination of the neosubstrate and its subsequent degradation by the proteasome. For this compound, we hypothesize a mechanism analogous to that of thalidomide and its derivatives[2][3][6][7], where the compound binds to CRBN, a component of the Cullin 4-RING E3 ligase complex (CRL4^CRBN^), and recruits a neosubstrate for degradation.

Our investigative workflow is structured to test this hypothesis systematically.

cluster_0 Hypothesized Mechanism of Action Degrader This compound CRBN CRBN Degrader->CRBN Binds to Neosubstrate Target Protein (Neosubstrate) Degrader->Neosubstrate Induces proximity CRL4 CRL4 Complex CRBN->CRL4 Part of CRBN->Neosubstrate Recruits Ub Ubiquitin CRL4->Ub Adds Proteasome Proteasome Neosubstrate->Proteasome Degraded by Ub->Neosubstrate to

Caption: Hypothesized molecular glue mechanism for this compound.

Part 1: Foundational Analysis - Does the Compound Engage an E3 Ligase?

Before identifying what is being degraded, we must first confirm that our compound of interest physically interacts with its putative E3 ligase target, CRBN. This is a critical first step; without direct engagement, the molecular glue hypothesis is untenable.

Experiment 1.1: Direct Binding Affinity Measurement

Causality: Quantifying the direct interaction between this compound and CRBN is the most direct test of target engagement. We will compare two common biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Technique Principle Pros Cons
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of two molecules in solution.Label-free; provides full thermodynamic profile (KD, ΔH, ΔS, stoichiometry).[8][9][10]Requires larger quantities of pure protein and compound.[11]
Surface Plasmon Resonance (SPR) Detects changes in refractive index when a ligand in solution binds to a protein immobilized on a sensor chip.High sensitivity; provides real-time kinetics (ka, kd) and affinity (KD).[7][12][13]Requires protein immobilization, which can affect its conformation; label-free but not in-solution.[12]
Homogeneous Time-Resolved Fluorescence (HTRF) A competitive binding assay where the compound displaces a fluorescently labeled tracer from CRBN, causing a loss of FRET signal.[14]High-throughput; low sample consumption.[14]Indirect measurement; requires a validated tracer.

Recommendation: For initial, in-depth characterization, ITC is the gold standard for its thermodynamic insights. For higher throughput or if material is limited, HTRF is an excellent alternative.

Detailed Protocol: Isothermal Titration Calorimetry (ITC)
  • Protein Preparation: Express and purify recombinant human CRBN protein. Ensure the protein is properly folded and monodisperse via size-exclusion chromatography.

  • Sample Preparation: Dialyze the CRBN protein and dissolve the this compound compound in the exact same buffer to minimize heats of dilution. A common buffer is 50 mM HEPES, 150 mM NaCl, pH 7.4.[11]

  • ITC Experiment:

    • Load the ITC sample cell with CRBN (typically 10-20 µM).

    • Load the injection syringe with this compound (typically 100-200 µM).

    • Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution.

    • Record the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH).

Expected Outcome: A measurable KD in the nanomolar to low micromolar range would confirm direct binding to CRBN.

Experiment 1.2: Cellular Target Engagement

Causality: While in vitro binding is essential, confirming that the compound engages CRBN within the complex environment of a living cell is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[2][15][16][17]

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. By heating cells treated with the compound to various temperatures, we can measure the amount of soluble CRBN remaining. An increase in the melting temperature (Tm) of CRBN in the presence of the compound indicates direct engagement.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat a suitable cell line (e.g., HEK293T) with this compound at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.

  • Detection: Analyze the amount of soluble CRBN in the supernatant by Western blot.

  • Data Analysis: Plot the amount of soluble CRBN as a function of temperature for each compound concentration. Determine the Tm shift.

Expected Outcome: A dose-dependent increase in the thermal stability of CRBN in compound-treated cells compared to the vehicle control provides strong evidence of cellular target engagement.

cluster_1 Part 1: Experimental Workflow Start Hypothesis: Compound binds CRBN ITC ITC/SPR/HTRF: Measure direct binding Start->ITC CETSA CETSA: Confirm cellular engagement ITC->CETSA Result1 Binding Confirmed? CETSA->Result1 Proceed Proceed to Part 2: Neosubstrate ID Result1->Proceed Yes Stop Re-evaluate Hypothesis Result1->Stop No

Caption: Workflow for confirming E3 ligase engagement.

Part 2: Neosubstrate Discovery - What is Being Degraded?

With CRBN engagement confirmed, the next critical question is: what protein is being recruited and degraded? Unbiased proteomics is the most effective strategy to answer this.

Experiment 2.1: Global Proteomics for Neosubstrate Identification

Causality: By comparing the entire proteome of cells treated with our compound versus a control, we can identify proteins whose abundance is significantly reduced. This provides a list of potential neosubstrates.

Principle: We will use quantitative mass spectrometry-based proteomics. Cells are treated with the compound, and the resulting changes in protein levels are quantified. To distinguish direct degradation from downstream transcriptional or translational effects, a short treatment time is key.[18]

Technique Principle Pros Cons
Tandem Mass Tag (TMT) Proteomics Different samples are labeled with isobaric tags. Upon fragmentation in the mass spectrometer, reporter ions are generated, allowing for relative quantification of proteins across multiple samples.High multiplexing capacity; accurate quantification.Can suffer from ratio compression.
Label-Free Quantification (LFQ) Protein abundance is inferred from the signal intensity or spectral counts of its peptides in the mass spectrometer.No labeling required; simpler sample preparation.Can be less precise than TMT; requires more instrument time for large sample sets.

Recommendation: TMT is generally preferred for its ability to multiplex samples, which reduces variability and increases throughput.

Detailed Protocol: TMT-based Quantitative Proteomics
  • Cell Culture and Treatment: Culture cells (e.g., a relevant cancer cell line) and treat with this compound (e.g., at its EC50 for cell growth inhibition) and a vehicle control for a short duration (e.g., 6-8 hours).

  • Lysis and Digestion: Harvest and lyse the cells. Quantify protein concentration, then reduce, alkylate, and digest the proteins into peptides using trypsin.

  • TMT Labeling: Label the peptide samples from different conditions with distinct TMT reagents.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins across all samples. Generate a volcano plot to visualize proteins that are significantly downregulated in the compound-treated sample.

Expected Outcome: A list of proteins whose abundance is significantly decreased upon compound treatment. The top candidates are your putative neosubstrates.

Part 3: Mechanism Validation - The Ternary Complex

The core of the molecular glue mechanism is the formation of a ternary complex: [CRBN]-[Compound]-[Neosubstrate]. We must now provide direct evidence of this complex.

Experiment 3.1: In-Cell Ternary Complex Confirmation

Causality: Demonstrating that the neosubstrate physically associates with CRBN in a compound-dependent manner within cells is definitive proof of the molecular glue mechanism.

Principle: Co-immunoprecipitation (Co-IP) is a classic technique to study protein-protein interactions.[19][20][21] We will immunoprecipitate the E3 ligase (CRBN) and then use Western blotting to see if the putative neosubstrate is pulled down with it, only in the presence of the compound.

Detailed Protocol: Co-Immunoprecipitation (Co-IP)
  • Cell Treatment: Treat cells with this compound or vehicle control for a short period (e.g., 2-4 hours).

  • Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against CRBN (or an appropriate tag if using an overexpressed system) overnight at 4°C.

  • Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution and Detection: Elute the bound proteins from the beads and analyze by Western blot using antibodies for both CRBN and the putative neosubstrate.

Expected Outcome: The neosubstrate protein should be detected in the CRBN immunoprecipitate from cells treated with this compound, but not (or at much lower levels) in the vehicle-treated control.

Alternative Technique: The NanoBRET™ assay is a powerful, live-cell alternative that measures protein proximity using bioluminescence resonance energy transfer (BRET).[1][6][22][23][24] This requires engineering the cells to express CRBN fused to a NanoLuc® donor and the neosubstrate fused to a HaloTag® acceptor. A BRET signal will only be generated when the two proteins are brought into close proximity by the compound.

Part 4: The Ubiquitin-Proteasome System

The final steps in our hypothesized pathway are the ubiquitination of the neosubstrate and its degradation by the proteasome.

Experiment 4.1: Confirmation of Proteasomal Degradation

Causality: If degradation is mediated by the ubiquitin-proteasome system, then inhibiting the proteasome should prevent the compound-induced degradation of the neosubstrate.

Principle: We will co-treat cells with our compound and a proteasome inhibitor, such as MG132.[25][26] If the hypothesis is correct, the neosubstrate levels should be "rescued" in the presence of MG132.

Detailed Protocol: Proteasome Inhibitor Washout
  • Cell Treatment: Treat cells with:

    • Vehicle

    • This compound alone

    • MG132 alone

    • This compound + MG132 (co-treatment)

  • Incubation: Incubate for the time required to see degradation (e.g., 6 hours).

  • Lysis and Western Blot: Harvest the cells, lyse, and perform a Western blot for the neosubstrate protein.

Expected Outcome: The level of the neosubstrate should be decreased with the compound alone, but this decrease should be blocked in the co-treatment condition, resulting in protein levels similar to the vehicle or MG132-only controls.

Experiment 4.2: In Vitro Ubiquitination Assay

Causality: This assay directly demonstrates that the CRL4^CRBN^ complex can ubiquitinate the neosubstrate in a compound-dependent manner, providing a definitive biochemical link.

Principle: We will reconstitute the ubiquitination cascade in a test tube using purified components.[3][27][28][29][30]

Detailed Protocol: In Vitro Ubiquitination
  • Reaction Setup: In a microcentrifuge tube, combine:

    • Purified E1 activating enzyme

    • Purified E2 conjugating enzyme (e.g., UBE2D3)

    • Purified CRL4^CRBN^ complex

    • Purified neosubstrate protein

    • Ubiquitin

    • ATP

    • This compound or vehicle

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Detection: Stop the reaction and analyze the results by Western blot, probing for the neosubstrate.

Expected Outcome: A "ladder" of higher molecular weight bands corresponding to the polyubiquitinated neosubstrate will appear only in the reaction containing all components, including this compound.

cluster_2 Parts 2-4: Experimental Workflow Start Start with CRBN Binder Proteomics Proteomics: Identify downregulated proteins Start->Proteomics CoIP Co-IP/NanoBRET: Confirm ternary complex Proteomics->CoIP Proteasome Proteasome Inhibition: Confirm degradation pathway CoIP->Proteasome Ubiquitination In Vitro Ubiquitination: Biochemical proof Proteasome->Ubiquitination End Mechanism Confirmed Ubiquitination->End

Caption: Integrated workflow for neosubstrate identification and validation.

Conclusion

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-(1-Hydroxyethyl)benzamide-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the principle of selectivity is a cornerstone of developing safe and effective therapeutics.[1] While high affinity for a primary target is essential, a compound's propensity to interact with unintended biological molecules, known as off-target activity or cross-reactivity, can lead to unforeseen side effects and potential toxicity.[2] This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of 4-(1-hydroxyethyl)benzamide-based compounds, a chemical scaffold present in a variety of pharmacologically active agents.[3][4]

The benzamide moiety is a versatile pharmacophore found in drugs with diverse applications, including antipsychotics, antiemetics, and more recently, as potential glucokinase activators and smoothened antagonists.[3][5][6] Given this broad biological activity, a thorough understanding of the cross-reactivity profile of any new this compound derivative is not merely a regulatory formality but a critical step in preclinical development to mitigate risks and ensure patient safety.[2]

The Imperative of Selectivity Profiling

The goal in drug design is to maximize favorable interactions with the intended target while minimizing interactions with off-target molecules.[7] Even subtle structural modifications to a lead compound can alter its selectivity profile.[7] Therefore, early and comprehensive cross-reactivity screening is paramount. Such studies help to:

  • Identify potential side effects: Off-target interactions are a primary cause of adverse drug reactions.[2]

  • Elucidate mechanism of action: Understanding what a compound doesn't bind to can be as informative as knowing what it does.

  • Guide lead optimization: Selectivity data allows medicinal chemists to refine a compound's structure to enhance its specificity.[1]

  • De-risk clinical development: A clean cross-reactivity profile increases the likelihood of a successful clinical outcome.

Experimental Approaches to Quantifying Cross-Reactivity

A multi-faceted approach is often necessary to build a comprehensive cross-reactivity profile. This typically involves a combination of in vitro binding and functional assays.

Competitive binding assays are a robust and high-throughput method to determine the binding affinity of a test compound to a panel of off-target proteins.[8][9] The principle is straightforward: the test compound competes with a known, labeled ligand (often radiolabeled or fluorescently tagged) for binding to the target protein.[10][11] The degree to which the test compound displaces the labeled ligand is a measure of its binding affinity.

Detailed Protocol: Competitive Radioligand Binding Assay for a Kinase Off-Target

This protocol describes a typical workflow for assessing the binding of a this compound derivative to a kinase, a common off-target family.

Materials:

  • Test Compound (this compound derivative)

  • Recombinant kinase

  • Radiolabeled ATP-competitive ligand (e.g., [³H]-Staurosporine)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. The concentration range should be sufficient to generate a full inhibition curve (e.g., 0.1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or non-radiolabeled ligand (for non-specific binding).

    • 25 µL of the test compound at various concentrations.

    • 25 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd value).

    • 25 µL of the recombinant kinase.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the filter membrane to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log of the test compound concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).[10][12]

While binding assays reveal affinity, they do not necessarily predict the functional effect of that binding. Enzyme inhibition assays are crucial for determining whether the binding of a compound to an off-target enzyme results in a functional consequence (i.e., inhibition or activation). The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays.[10][13][14]

Detailed Protocol: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general method for determining the IC₅₀ of a this compound derivative against a target enzyme.[13][14]

Materials:

  • Test Compound

  • Target Enzyme

  • Enzyme Substrate

  • Assay Buffer

  • 96-well microplate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO), followed by a further dilution in assay buffer.

  • Assay Reaction: In a 96-well plate, add the assay components in a specific order, typically:

    • Assay buffer

    • Test compound at various concentrations

    • Enzyme

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a set time (e.g., 15-30 minutes) at a controlled temperature.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to calculate the IC₅₀ value.[12]

Visualizing the Cross-Reactivity Workflow

A systematic approach to cross-reactivity screening is essential. The following diagram illustrates a typical workflow.

CrossReactivityWorkflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Functional Validation cluster_3 Phase 4: Risk Assessment & Optimization A Test Compound (this compound derivative) B Broad Panel Binding Assay (e.g., >40 receptors, kinases, ion channels) A->B C Analyze Binding Data (Identify off-target 'hits' >50% inhibition) B->C Binding Data D IC50 Determination (Dose-response binding assays for confirmed hits) C->D E Functional Assays (e.g., Enzyme inhibition, cellular assays) D->E Confirmed Off-Targets F Assess Functional Impact (Determine if binding translates to activity) E->F G Selectivity Profiling (Compare on-target vs. off-target potency) F->G Functional Data H Structure-Activity Relationship (SAR) (Guide medicinal chemistry efforts) G->H

Caption: A typical workflow for assessing the cross-reactivity of a test compound.

Interpreting the Data: A Comparative Analysis

The ultimate goal of these studies is to generate a selectivity profile for the compound. This is often expressed as a selectivity ratio, comparing the affinity or potency for the primary target to that of off-targets. A higher ratio indicates greater selectivity.

Table 1: Hypothetical Cross-Reactivity Data for Compound XYZ

Target ClassTargetBinding Affinity (Ki, nM)Functional Activity (IC₅₀, nM)Selectivity Ratio (Off-target Ki / On-target Ki)
On-Target Target A 15 25 -
KinaseKinase B5,200>10,000347
GPCRReceptor C8501,20057
Ion ChannelChannel D>10,000>10,000>667
EnzymeEnzyme E25045017

In this hypothetical example, Compound XYZ demonstrates good selectivity against Kinase B and Channel D. However, its activity at Receptor C and Enzyme E, with selectivity ratios of 57 and 17 respectively, may warrant further investigation to understand the potential physiological consequences.

Signaling Pathway Context

Understanding where the on- and off-targets lie within biological signaling pathways is crucial for predicting the potential in vivo effects of cross-reactivity.

SignalingPathway cluster_on_target Intended Pathway cluster_off_target Off-Target Pathway OnTarget Target A (e.g., Kinase) Downstream1 Substrate 1 OnTarget->Downstream1 Effect1 Therapeutic Effect Downstream1->Effect1 OffTarget Off-Target E (e.g., Related Kinase) Downstream2 Substrate 2 OffTarget->Downstream2 Effect2 Potential Side Effect Downstream2->Effect2 Compound Compound XYZ Compound->OnTarget High Affinity Compound->OffTarget Lower Affinity

Caption: Hypothetical signaling pathway showing on- and off-target interactions of Compound XYZ.

Conclusion

A rigorous and multi-pronged approach to cross-reactivity studies is indispensable in the development of this compound-based compounds. By combining broad panel screening with detailed binding and functional assays, researchers can build a comprehensive selectivity profile. This data is critical for identifying potential liabilities early, guiding medicinal chemistry efforts to improve selectivity, and ultimately, increasing the probability of developing a safe and effective therapeutic agent. The investment in thorough cross-reactivity profiling is an investment in the long-term success of a drug development program.

References

A Framework for Evaluating Novel Protein Degrader Building Blocks: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Paradigm of Targeted Protein Degradation

In the landscape of modern drug discovery, Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality.[1][2] Unlike traditional inhibitors that merely block the function of a pathogenic protein, TPD utilizes the cell's own machinery to completely eliminate the protein.[3][4][5] This is primarily achieved through the ubiquitin-proteasome system (UPS).[3][6][7] At the heart of this strategy are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which act as molecular bridges.[8][9] A PROTAC simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[8][][11] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the proteasome.[][12]

The efficacy of a PROTAC is critically dependent on the choice of its building blocks: a ligand for the target protein and a ligand for the E3 ligase. While numerous target ligands exist, the repertoire of validated E3 ligase ligands is comparatively small, with the majority of successful PROTACs recruiting either the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases.[9][13][14] Therefore, the discovery and validation of new E3 ligase-recruiting moieties are of paramount importance to expand the scope of TPD.

This guide addresses a crucial question for researchers in the field: How do we rationally assess a novel compound for its potential as a protein degrader building block? To illustrate this process, we will use 4-(1-Hydroxyethyl)benzamide as a hypothetical candidate. It is important to note that, based on current scientific literature, this molecule is not a recognized E3 ligase ligand. Thus, this document will serve as a practical framework for the systematic evaluation of any new chemical entity for its potential in TPD, benchmarking it against established building blocks.

The Benchmarks: Established E3 Ligase Ligands

A robust evaluation requires well-characterized standards for comparison. The most widely used E3 ligase ligands in PROTAC development are derivatives of Thalidomide (for CRBN) and small molecule inhibitors of the VHL-HIF-1α interaction.[9][15][16]

E3 Ligase Ligand Class Target E3 Ligase Key Features Common Derivatives
Immunomodulatory Drugs (IMiDs) Cereblon (CRBN)Glutarimide moiety essential for binding.Thalidomide, Lenalidomide, Pomalidomide[9][17]
HIF-1α Mimetics Von Hippel-Lindau (VHL)Hydroxyproline scaffold mimics the native substrate.VH032, (S,R,S)-AHPC[15][17][18]

These molecules have been extensively studied, and their structure-activity relationships (SAR) are well-documented, providing a solid foundation for comparative analysis.[15][18]

The Evaluation Workflow: A Multi-Stage Approach

Assessing a novel compound like this compound requires a systematic, multi-stage experimental workflow. This process is designed to answer a series of critical questions, from basic binding to functional cellular degradation.

G cluster_0 Stage 1: Foundational Assessment cluster_1 Stage 2: Mechanistic Validation cluster_2 Stage 3: Cellular Activity A In Silico Analysis (Structural Similarity) B Biophysical Binding Assays (SPR, ITC, TSA) A->B Plausible Candidate? C Ternary Complex Formation Assays (TR-FRET, AlphaLISA) B->C Confirmed Binder? D In Vitro Ubiquitination Assay C->D Forms Stable Complex? E PROTAC Synthesis D->E Promotes Ubiquitination? F Cellular Degradation Assay (Western Blot, NanoBRET) E->F Synthesized Degrader G Selectivity & Off-Target Profiling F->G Active in Cells? H Validated Building Block G->H Selective Degrader?

Caption: Staged workflow for evaluating a novel E3 ligase ligand.

Experimental Protocols and Data Interpretation

Stage 1: Foundational Assessment - Does it Bind?

The first step is to determine if the candidate molecule physically interacts with a known E3 ligase.

1.1. Biophysical Binding Assays

  • Rationale: These assays provide direct evidence of binding and quantify the affinity (Kd) of the interaction. A lack of binding at this stage would terminate further investigation. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays (TSA) are industry standards.[19][20]

  • Protocol: Surface Plasmon Resonance (SPR)

    • Immobilize the purified recombinant E3 ligase (e.g., CRBN-DDB1, VHL-ElonginB-ElonginC) onto a sensor chip.

    • Prepare a dilution series of the test compound (this compound) and a positive control (e.g., Pomalidomide for CRBN) in a suitable running buffer.

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Measure the change in the refractive index at the surface, which is proportional to the mass of bound analyte.

    • Regenerate the chip surface between injections.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

  • Interpreting the Data: A successful candidate should exhibit a measurable and specific binding affinity. While there is no absolute cutoff, a Kd in the micromolar range or better is generally considered a promising starting point for further optimization.

Compound Target E3 Ligase Binding Affinity (Kd) Assay Method
This compound (Hypothetical)CRBN50 µMSPR
Pomalidomide (Control)CRBN~180 nM[21]ITC
This compound (Hypothetical)VHLNo Binding DetectedSPR
VH101 (Control)VHL~16 nM[15]SPR

In this hypothetical example, the data suggests a weak but detectable interaction with CRBN, warranting progression to the next stage for this specific E3 ligase.

Stage 2: Mechanistic Validation - Can it Form a Ternary Complex?

Binding to the E3 ligase is necessary but not sufficient. The ligand, when incorporated into a PROTAC, must facilitate the formation of a stable and productive ternary complex.[8][][22]

2.1. Ternary Complex Formation Assays

  • Rationale: These assays confirm that the candidate molecule can bridge the E3 ligase and a target protein. Proximity-based assays like TR-FRET and AlphaLISA are high-throughput methods ideal for this purpose.[8][23]

  • Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

    • Synthesize a test PROTAC by conjugating this compound to a known ligand for a target protein (e.g., JQ1 for BRD4) via a chemical linker. A PROTAC using a known E3 ligand (e.g., Pomalidomide-JQ1, also known as dBET1) serves as the positive control.

    • Use a purified, tagged E3 ligase (e.g., GST-VHL or His-CRBN) and a tagged target protein (e.g., His-BRD4 or GST-BRD4).

    • In a microplate, combine the E3 ligase, the target protein, and a serial dilution of the test PROTAC.

    • Add TR-FRET donor and acceptor antibodies that bind to the respective protein tags (e.g., anti-His-Terbium and anti-GST-d2).

    • Incubate to allow complex formation.

    • Excite the donor fluorophore and measure the emission from both the donor and acceptor. A high FRET signal indicates proximity and thus, ternary complex formation.

  • Interpreting the Data: A successful PROTAC will induce a concentration-dependent increase in the TR-FRET signal, often resulting in a bell-shaped curve due to the "hook effect" at high concentrations where binary complexes are favored over the ternary complex.[19] The cooperativity of the complex, which measures how the binding of one protein influences the affinity for the other, is a critical parameter.[22]

PROTAC Target Protein E3 Ligase Ternary Complex EC50 Cooperativity (α)
Test PROTAC (Hypothetical)BRD4CRBN1.2 µM1.5 (Slightly Positive)
dBET1 (Control)BRD4CRBN0.1 µM>5 (Strongly Positive)

This hypothetical data shows that the test PROTAC can induce ternary complex formation, albeit less potently and with lower cooperativity than the established dBET1.

Stage 3: Cellular Activity - Does it Induce Degradation?

The ultimate test is whether the PROTAC can successfully induce the degradation of the target protein within a cellular environment.

3.1. Cellular Degradation Assays

  • Rationale: This assay measures the functional outcome of the entire process. Western blotting is the traditional method, while newer techniques like NanoBRET/HiBiT assays offer real-time, live-cell measurements.[7][24]

  • Protocol: Western Blotting

    • Culture a relevant cell line (e.g., HEK293T or a cancer cell line expressing the target) in multi-well plates.

    • Treat the cells with a serial dilution of the test PROTAC and the positive control for a defined period (e.g., 18-24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate equal amounts of protein lysate via SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF).

    • Probe the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-Actin or anti-GAPDH).

    • Apply a secondary, enzyme-conjugated antibody and detect the signal using chemiluminescence.

    • Quantify the band intensities to determine the percentage of remaining target protein relative to the vehicle-treated control.

  • Interpreting the Data: The key metrics are the DC50 (concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of degradation achieved). A potent degrader will have a low DC50 and a high Dmax (>80%).

PROTAC Target Protein Cell Line DC50 Dmax
Test PROTAC (Hypothetical)BRD4HEK293T850 nM65%
dBET1 (Control)BRD4HEK293T30 nM>95%

The hypothetical results indicate the test PROTAC is active in cells but is significantly less potent and efficacious than the benchmark degrader.

Mechanism of Action Visualization

The following diagram illustrates the catalytic cycle of a PROTAC, the process our hypothetical building block would need to successfully mediate.

G cluster_0 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ligase PROTAC->E3 Ub Ubiquitin Ternary POI-PROTAC-E3 Ternary Complex Ub->Ternary Proteasome Proteasome Degradation_Products Peptide Fragments Proteasome->Degradation_Products Releases Amino Acids Ubiquitination Poly-Ubiquitinated POI Ternary->Ubiquitination Proximity-Induced Ubiquitination Ubiquitination->Proteasome Recognition & Degradation E3_Released E3 Ligase Ubiquitination->E3_Released PROTAC & E3 Released E3_Released->E3 Catalytic Cycle Repeats

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Conclusion and Future Directions

This guide outlines a systematic, evidence-based framework for evaluating novel chemical matter, such as this compound, for its potential as a protein degrader building block. By progressing through stages of biophysical binding, mechanistic validation, and cellular activity assays, researchers can make informed decisions about a candidate's viability.

Based on our hypothetical data, this compound would be considered a very weak "fragment" hit for CRBN. While it demonstrates the basic prerequisite of binding, its low affinity translates to poor performance in subsequent ternary complex and cellular degradation assays when compared to a well-established ligand like pomalidomide. This would suggest that while the core scaffold might possess some minimal recognition elements, it would require significant medicinal chemistry efforts to optimize its affinity and efficacy to a level suitable for a viable PROTAC program.

This rigorous, benchmark-controlled approach is essential for the discovery of the next generation of E3 ligase ligands, which will be instrumental in expanding the reach and therapeutic potential of targeted protein degradation.

References

A Comparative Guide to the Structural Activity Relationship (SAR) of 4-(1-Hydroxyethyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(1-Hydroxyethyl)benzamide core represents a versatile starting point in medicinal chemistry. The presence of a hydrogen bond donor and acceptor in the amide group, a chiral center at the hydroxyethyl substituent, and an aromatic ring amenable to substitution, provides a rich platform for structural modification to achieve desired potency, selectivity, and pharmacokinetic properties.

Potential Biological Targets and Extrapolated SAR

Based on the broader landscape of benzamide-based therapeutics, we can infer potential biological targets for this compound analogs. This section will explore these targets and the likely impact of structural modifications.

Kinase Inhibition

Benzamide derivatives are known to be effective kinase inhibitors. The 4-(1-Hydroxyethyl)phenyl moiety could potentially interact with the hinge region or other key residues within the ATP-binding pocket of various kinases.

Key SAR Insights (Extrapolated):

  • Amide Group: The amide NH can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, often forming critical interactions with the kinase hinge region.

  • 4-(1-Hydroxyethyl) Group: The hydroxyl group can form a key hydrogen bond with residues in the active site. The stereochemistry of the chiral center is likely to be crucial for optimal binding, with one enantiomer being significantly more active. The methyl group may fit into a small hydrophobic pocket.

  • Benzene Ring: Substitution on the benzene ring can modulate potency and selectivity. Small electron-withdrawing groups, such as halogens, at the 3- or 5-position could enhance activity by increasing the acidity of the amide proton or through direct interactions with the protein.

  • N-Substituent on the Amide: The nature of the substituent on the amide nitrogen is a critical determinant of activity and selectivity. Bulky or aromatic groups can be introduced to target specific sub-pockets within the kinase active site.

Table 1: Postulated SAR of this compound Analogs as Kinase Inhibitors

Modification SiteStructural ChangeExpected Impact on ActivityRationale
Hydroxyethyl Group Inversion of StereochemistryLikely decrease in activityStereospecific hydrogen bonding with the target protein.
Removal of Hydroxyl GroupSignificant decrease in activityLoss of a key hydrogen bonding interaction.
Replacement of Methyl with EthylVariable, potentially decreasedSteric constraints within the binding pocket.
Benzene Ring Addition of 3-Fluoro groupPotential increase in activityElectron-withdrawing effect may enhance hinge binding.
Addition of 3-Methoxy groupPotential decrease in activitySteric hindrance and altered electronics.
Amide Nitrogen N-methylationMay decrease activityLoss of a hydrogen bond donor.
N-arylationHighly dependent on the aryl groupPotential for new interactions in a hydrophobic pocket.

G-Protein Coupled Receptor (GPCR) Modulation

Substituted benzamides are well-established ligands for various GPCRs, including dopamine and serotonin receptors.[1] The this compound scaffold could be adapted to target these receptors.

Key SAR Insights (Extrapolated):

  • Amide Group: Similar to kinase inhibitors, the amide group is crucial for forming hydrogen bonds with key residues in the receptor binding pocket.

  • 4-(1-Hydroxyethyl) Group: The hydroxyl group can serve as a hydrogen bond donor or acceptor. The aromatic ring can engage in π-π stacking or hydrophobic interactions.

  • N-Substituent on the Amide: For many GPCR ligands, the amide nitrogen is connected to a basic amine via an alkyl chain. This basic nitrogen often forms an ionic interaction with an acidic residue (e.g., aspartate) in the receptor.

Table 2: Postulated SAR of this compound Analogs as GPCR Ligands

Modification SiteStructural ChangeExpected Impact on ActivityRationale
Amide Nitrogen Addition of a basic side chainPotential for high affinityFormation of a salt bridge with an acidic residue in the receptor.
Benzene Ring Introduction of methoxy groupsCan influence selectivityModulates electronic and steric properties for receptor subtype selectivity.
Hydroxyethyl Group Oxidation to a ketoneMay retain or lose activityAlters hydrogen bonding capacity and geometry.

Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following are detailed, step-by-step methodologies for the synthesis and evaluation of this compound analogs.

General Synthesis of this compound Analogs

This protocol describes a standard amide coupling reaction.

Materials:

  • 4-(1-Hydroxyethyl)benzoic acid

  • Desired amine

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(1-Hydroxyethyl)benzoic acid (1.0 eq) in DMF, add the desired amine (1.1 eq), BOP (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound analog.

In Vitro Kinase Inhibition Assay

This protocol outlines a typical method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Kinase of interest

  • Peptide substrate

  • ATP

  • Kinase buffer

  • Test compounds (this compound analogs)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for the specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 values by fitting the data to a four-parameter dose-response curve.

Visualization of Key Concepts

General SAR Workflow

The following diagram illustrates a typical workflow for conducting SAR studies.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Start Identify Lead Compound (this compound) Design Design Analogs Start->Design Synthesize Synthesize Analogs Design->Synthesize Screen Primary Screening (e.g., Kinase Assay) Synthesize->Screen Confirm Confirmatory Assays (e.g., IC50 Determination) Screen->Confirm Selectivity Selectivity Profiling Confirm->Selectivity Analyze Analyze SAR Data Selectivity->Analyze Optimize Optimize Lead Analyze->Optimize Optimize->Design Iterate

Caption: A typical workflow for a structure-activity relationship study.

Postulated Binding Mode in a Kinase Active Site

This diagram illustrates a hypothetical binding mode of a this compound analog in a kinase active site.

Binding_Mode cluster_protein Kinase Active Site cluster_ligand This compound Analog Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket HbondAcceptor H-bond Acceptor Amide Amide Amide->Hinge H-bonds Hydroxyethyl Hydroxyethyl Hydroxyethyl->HbondAcceptor H-bond Aryl Aryl Group R_group R (N-substituent) R_group->HydrophobicPocket Hydrophobic Interaction

Caption: A hypothetical binding mode of a this compound analog.

Conclusion

The this compound scaffold holds significant potential for the development of novel therapeutic agents. While direct SAR studies are limited, by leveraging the extensive knowledge base of related benzamide derivatives, researchers can rationally design and synthesize analogs with a high probability of interacting with various biological targets, particularly protein kinases and GPCRs. The key to success will lie in systematic structural modifications and robust biological evaluation to elucidate the specific SAR for the target of interest. This guide provides a foundational framework to initiate such exploratory efforts.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(1-Hydroxyethyl)benzamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and sustainable laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(1-Hydroxyethyl)benzamide, moving beyond simple instructions to explain the critical reasoning behind each procedure.

Hazard Assessment and Chemical Profile

Before any disposal plan can be formulated, a thorough understanding of the compound's properties and potential hazards is essential.[1] this compound is an organic compound whose structure—containing an aromatic ring, a secondary alcohol, and a primary amide—dictates its chemical behavior and toxicological profile.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always available, its structural similarity to other benzamide derivatives allows for a scientifically sound hazard assessment.[2] Aromatic amides, for instance, can be of particular concern as they may have the potential to cleave into primary aromatic amines, a class of compounds known for potential health risks.[3][4]

Property Value Source(s)
CAS Number 1175301-23-1[5][6]
Molecular Formula C₉H₁₁NO₂[5][7]
Molecular Weight 165.19 g/mol [5][7]
Appearance White to off-white solid[6]
Storage Sealed in dry, room temperature conditions[6][8]

Summary of Potential Hazards (extrapolated from related compounds):

Hazard Type Description Source(s)
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[9]
Skin Irritation May cause skin irritation (H315).[8]
Eye Irritation Causes serious eye irritation (H319).[8][10]
Respiratory Irritation May cause respiratory irritation (H335).[11]
Hazardous Combustion Combustion may produce toxic nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[2]
Key Incompatibilities Strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[2][11]

Given this profile, this compound must be treated as hazardous chemical waste.

The Core Principle: Hazardous Waste Classification

The foundational step in any chemical disposal procedure is correct classification.[12] Under regulations set by agencies like the U.S. Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly listed.[13][14] Based on the potential hazards, this compound waste should be managed as a toxic hazardous waste.

Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer. [13][15] This is to prevent environmental contamination and potential damage to wastewater treatment systems.[13]

Waste_Classification_Workflow start Waste Generated Containing This compound decision Is the waste a hazardous chemical? start->decision hazardous_path Treat as Hazardous Chemical Waste decision->hazardous_path Yes (Based on Hazard Profile) non_hazardous_path Consult EHS for Non-Hazardous Waste Stream (Unlikely) decision->non_hazardous_path No procedure Follow Institutional Protocol for Hazardous Waste Disposal hazardous_path->procedure end Safe and Compliant Disposal procedure->end

Caption: Decision workflow for classifying this compound waste.

Step-by-Step Disposal Protocol

This protocol ensures safety, regulatory compliance, and operational efficiency. The overriding principle is that a disposal plan should be in place before any experiment begins.[1]

Step 3.1: Personal Protective Equipment (PPE)

Before handling the compound, whether in pure form or as waste, ensure you are wearing appropriate PPE. This includes:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.[10]

  • A fully buttoned lab coat.[2]

  • Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]

Step 3.2: Waste Segregation

Proper segregation is critical to prevent dangerous reactions in the waste container.[16][17]

DoDo Not
Collect solid this compound waste in a dedicated solid waste container.Mix with incompatible chemicals like strong acids, bases, or oxidizing agents.[18]
Collect solutions containing the compound in a dedicated liquid waste container.Pour any amount down the drain.[13]
Keep aqueous and organic solvent waste streams separate.[1]Mix with biological or radioactive waste unless it is classified as mixed waste.
Keep solids and liquids in separate waste containers.[16]Use food-grade containers (e.g., mayonnaise jars) for waste storage.[18]
Step 3.3: Container Selection and Labeling

The integrity of the disposal process relies on proper container management.

  • Select a Compatible Container : Use a leak-proof container with a secure, tight-fitting lid that is chemically compatible with the waste.[17] High-density polyethylene (HDPE) containers are a common and suitable choice.[13]

  • Label Accurately : The moment waste is first added, the container must be labeled.[19] The label must include:

    • The words "HAZARDOUS WASTE ".[19]

    • The full chemical name of all constituents: "This compound ". Do not use abbreviations or chemical formulas.[19]

    • The approximate concentration or percentage of each component.

    • Relevant hazard information (e.g., "Irritant").

    • The date accumulation started.

Step 3.4: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated SAA.[13][18]

  • The SAA must be under the control of laboratory personnel.[17][20]

  • Keep the waste container closed at all times except when adding waste.[13][18] This prevents the release of vapors and protects the container's contents.

  • Store the container in a secondary containment bin to catch any potential leaks.[16][17]

Step 3.5: Arranging for Final Disposal

Once the waste container is full or has been accumulating for the maximum time allowed by your institution (e.g., 6-12 months), it must be removed from the laboratory.[17][20]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[13][21]

  • Do not attempt to transport or dispose of the waste yourself. Final disposal must be handled by a licensed hazardous waste management company coordinated through EHS.[2][12]

Disposal_Protocol_Workflow cluster_lab In the Laboratory cluster_ehs Institutional Disposal gen Generate Waste (Pure solid, solution, or contaminated item) ppe Wear Appropriate PPE gen->ppe segregate Segregate Waste Stream (Solid vs. Liquid, Organic vs. Aqueous) ppe->segregate container Select & Label Compatible Hazardous Waste Container segregate->container store Store in SAA with Secondary Containment container->store check_full Container Full or Time Limit Reached? store->check_full check_full->store No request Contact EHS for Pickup check_full->request Yes pickup EHS Collects Waste request->pickup final Transfer to Licensed Waste Disposal Facility pickup->final

Caption: Step-by-step workflow for the disposal of this compound.

Protocol for Contaminated Materials

The disposal plan must account for all items that come into contact with the chemical.

  • Contaminated Labware (e.g., glassware, plasticware) :

    • Thoroughly remove all gross contamination. If solids or sludge remain, the item must be disposed of as hazardous waste.[21]

    • Perform an initial rinse with a suitable solvent (e.g., ethanol, acetone).

    • This first rinsate is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[15][21]

    • After the initial hazardous rinse, the glassware can typically be washed normally.

  • Contaminated PPE and Consumables (e.g., gloves, weigh boats, paper towels) :

    • These items should be collected in a container designated for solid chemical waste.[21] This is often a plastic-lined pail or drum, which must also be labeled as "Hazardous Waste" and list the contaminants.

  • Spill Cleanup Materials :

    • Absorbent materials (e.g., vermiculite, spill pads) used to clean up a spill of this compound must be collected, placed in a sealed, compatible container, and disposed of as solid hazardous waste.[21]

Conclusion: A Commitment to Safety

The proper disposal of this compound is a non-negotiable aspect of responsible research. By adhering to this comprehensive protocol—grounded in hazard assessment, strict segregation, and compliant container management—you protect yourself, your colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your location.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.